molecular formula C17H16N2O B604976 3-Ethylphenyl etaqualone CAS No. 1556901-10-0

3-Ethylphenyl etaqualone

カタログ番号: B604976
CAS番号: 1556901-10-0
分子量: 264.328
InChIキー: LHRHPFGPORLUKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethylphenyl etaqualone is a quinazolinone derivative and an analogue of methaqualone that was first developed in the 1960s . With a molecular formula of C17H16N2O and a molecular weight of 264.32 g/mol, it is a research chemical in the field of CNS pharmacology . This compound is a GABAergic agent, with studies indicating it acts as an agonist at the β-subtype of the GABAA receptor, which underlies its sedative, hypnotic, and muscle relaxant properties . Its primary research value lies in its structural similarity to methaqualone, allowing for comparative studies on the structure-activity relationships of quinazolinone compounds . Current investigative applications include its use as an analytical reference standard in forensic and clinical toxicology. Researchers utilize advanced techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) to detect and quantify this compound in various biological matrices, such as hair, blood, and urine, for the purpose of monitoring drug abuse and facilitating forensic investigations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1556901-10-0

分子式

C17H16N2O

分子量

264.328

IUPAC名

4(3H)-Quinazolinone, 3-(3-ethylphenyl)-2-methyl-

InChI

InChI=1S/C17H16N2O/c1-3-13-7-6-8-14(11-13)19-12(2)18-16-10-5-4-9-15(16)17(19)20/h4-11H,3H2,1-2H3

InChIキー

LHRHPFGPORLUKK-UHFFFAOYSA-N

SMILES

O=C1N(C2=CC=CC(CC)=C2)C(C)=NC3=C1C=CC=C3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3-Ethylphenyl etaqualone

製品の起源

United States

Foundational & Exploratory

Introduction: The Quinazolinone Scaffold and the Rise of Methaqualone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Analysis of 3-Ethylphenyl Etaqualone

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse biological activities. Historically, the most prominent member of this class was methaqualone, a non-barbiturate sedative and hypnotic agent introduced in the 1950s.[1] While initially developed as a safer alternative to barbiturates, its significant potential for abuse and addiction led to its withdrawal from legitimate markets.[2]

This cessation, however, did not eliminate interest in the scaffold. Clandestine chemistry and the demand for new psychoactive substances (NPS) have led to the emergence of numerous methaqualone analogs. One such analog is etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4-one), which differs from methaqualone by the substitution of an ethyl group for a methyl group on the N-3 phenyl ring.[3][4] This guide focuses on a specific, less common positional isomer: 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one , referred to herein as this compound. As an NPS or "designer drug," its appearance necessitates robust analytical methods for its unambiguous identification in forensic and research settings.[3]

This document provides a comprehensive technical overview of the chemical structure, synthesis, and analytical characterization of this compound, designed for researchers, forensic chemists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

The unambiguous identification of this compound begins with its fundamental chemical structure and properties. It is a positional isomer of the more common etaqualone, where the ethyl substituent is located at the meta-position (position 3) of the N-phenyl ring instead of the ortho-position (position 2).[3][5]

The IUPAC name for this compound is 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one .[6]


(Image Source: PubChem CID 118796496)

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one SWGDRUG.org[6]
Molecular Formula C₁₇H₁₆N₂O SWGDRUG.org[6]
Molecular Weight 264.32 g/mol PubChem[7]
CAS Number 1556901-10-0 PubChem[7]

| PubChem CID | 118796496 | PubChem[7] |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 2.9 PubChem[7]
Hydrogen Bond Donor Count 0 LookChem[8]
Hydrogen Bond Acceptor Count 2 LookChem[8]
Rotatable Bond Count 2 LookChem[8]
Exact Mass 264.126263 g/mol LookChem[8]

| Complexity | 404 | LookChem[8] |

Section 2: Retrosynthesis and Experimental Protocol

Synthetic Rationale

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones is well-established. The most direct approach for this compound involves the condensation and subsequent cyclization of N-acetylanthranilic acid with 3-ethylaniline.[3]

  • N-acetylanthranilic acid: This starting material serves as the "A" ring precursor, providing the backbone of the quinazolinone system, including the carbonyl group and the pre-installed N-acetyl group which becomes the 2-methyl group upon cyclization.

  • 3-ethylaniline: This reactant provides the "B" ring, introducing the N-phenyl substituent with the crucial ethyl group at the meta-position.

  • Phosphorus Trichloride (PCl₃): This reagent is a powerful dehydrating and condensing agent. Its role is to facilitate the formation of an amide bond between the reactants and drive the subsequent intramolecular cyclization to form the heterocyclic quinazolinone ring system.

Synthetic Workflow Diagram

Synthesis_Workflow Reactants Starting Materials: - N-acetylanthranilic acid - 3-ethylaniline - Toluene (Solvent) PCl3 Add PCl₃ (condensing agent) dropwise at 0-5°C Reactants->PCl3 Reflux Heat to Reflux (e.g., ~110°C) Monitor by TLC PCl3->Reflux Reaction Mixture Workup Quench Reaction (e.g., with aq. NaHCO₃) Extract with Ethyl Acetate Reflux->Workup After reaction completion Purify Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize from Ethanol/Water Workup->Purify Product Final Product: 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one Purify->Product

Caption: Synthetic workflow for this compound.

Experimental Synthesis Protocol

This protocol is a representative procedure based on the general methodology described for related analogs and should be performed by qualified personnel with appropriate safety precautions.[3]

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add N-acetylanthranilic acid (1.0 eq) and 3-ethylaniline (1.1 eq). Add anhydrous toluene to create a stirrable slurry.

  • Reagent Addition: Place the flask in an ice bath. Slowly add phosphorus trichloride (PCl₃, 0.5 eq) dissolved in a small amount of anhydrous toluene via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic components. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.

Section 3: Analytical Characterization and Structure Elucidation

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach provides orthogonal data, leading to a self-validating and trustworthy identification.

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Product GCMS GC-MS Analysis Sample->GCMS Molecular Weight & Fragmentation NMR ¹H NMR Spectroscopy Sample->NMR Proton Environment FTIR FTIR-ATR Spectroscopy Sample->FTIR Functional Groups Data_Analysis Correlate Data: - Mass Fragments - Chemical Shifts - Vibrational Modes GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Confirmation Structure Confirmed: This compound Data_Analysis->Confirmation

Caption: Integrated analytical workflow for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides information on molecular weight and characteristic fragmentation patterns, which are crucial for identifying the compound and distinguishing it from its isomers.[3]

Protocol:

  • Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in chloroform or a similar volatile solvent.[6]

  • Instrumentation: Utilize a GC system coupled to a mass selective detector (e.g., a quadrupole) operating in electron ionization (EI) mode at 70 eV.[3]

  • GC Conditions:

    • Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[6]

    • Injector Temp: 280°C.[6]

    • Oven Program: Initial temp 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min.[6]

    • Carrier Gas: Helium at 1 mL/min.[6]

  • MS Conditions:

    • Scan Range: 30-550 amu.[6]

    • Source Temp: 230°C.[3]

Expected Results: The mass spectrum of this compound is distinct. Unlike etaqualone (the 2-ethyl isomer) which shows a base peak at m/z 249 ([M-CH₃]⁺), the 3-ethyl isomer produces the molecular ion as the base peak.[3]

Table 3: Key Mass Fragments for this compound

m/z Relative Intensity Proposed Fragment Significance
264 ~100% (Base Peak) [M]⁺ Molecular Ion, confirms molecular weight.[3][6]
249 Moderate [M-CH₃]⁺ Loss of the 2-methyl group.[3][6]
235 Moderate [M-C₂H₅]⁺ Loss of the ethyl group from the phenyl ring.[6]
143 Pronounced [C₉H₉N₂]⁺ Fragment containing the quinazoline core.[3][6]
116 Moderate [C₈H₆N]⁺ Further fragmentation.[6]

| 90 | Low-Moderate | [C₇H₆]⁺ | Toluene-related fragment.[6] |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides definitive information about the electronic environment of all protons in the molecule, confirming the connectivity and, crucially, the meta substitution pattern on the N-phenyl ring.

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[6]

  • Parameters: Use a standard 90° pulse angle with a sufficient relaxation delay (e.g., 45 seconds) to ensure accurate integration.[6]

Expected Spectrum: The spectrum will show distinct regions for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the 2-methyl group protons (a singlet). The splitting pattern of the aromatic protons on the N-phenyl ring is key to confirming the 3-ethyl substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR identifies the functional groups present in the molecule through their characteristic vibrational frequencies, confirming the presence of the quinazolinone carbonyl and aromatic systems.

Protocol:

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[6]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[5]

Table 4: Characteristic FTIR Absorptions for this compound (HCl Salt)

Wavenumber (cm⁻¹) Intensity Assignment
~3000-2850 Medium C-H stretch (aliphatic)
~2600-2200 Broad Amine HCl salt stretch.[3]
~1714 Strong C=O stretch (amide carbonyl). [6]
~1608, 1579, 1485 Medium-Strong C=C and C=N stretches (aromatic/heterocyclic rings).[6]

| ~787, 760 | Strong | C-H out-of-plane bending (aromatic substitution).[6] |

Section 4: Pharmacological Context and Conclusion

This compound is structurally an analog of methaqualone and etaqualone. These compounds are known to exert their sedative, hypnotic, and muscle relaxant effects primarily by acting as positive allosteric modulators of the GABAₐ receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1][4] It is highly probable that this compound shares this mechanism of action.

However, as a designer drug, its specific pharmacological profile, including potency, duration of action, metabolism, and toxicological properties, has not been formally delineated in peer-reviewed literature.[8] The data presented here—synthesis, purification, and multi-faceted analytical characterization—provide the foundational chemical knowledge required for its definitive identification. This guide serves as a critical resource for forensic laboratories encountering this substance and for researchers investigating the structure-activity relationships within the broader class of quinazolinone derivatives.

References

  • Casale, J.F. & Hays, P.A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Microgram Journal, 9(2), 47-51.
  • Wikipedia. (n.d.). Etaqualone. Retrieved February 9, 2026, from [Link]

  • LookChem. (n.d.). Etaqualone. Retrieved February 9, 2026, from [Link]

  • SWGDRUG.org. (2013, September 13). Etaqualone 3-ethylphenyl analog. Monograph. Available at: [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). This compound. Retrieved February 9, 2026, from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone. Retrieved February 9, 2026, from [Link]

  • Casale, J.F. & Hays, P.A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. DEA Office of Forensic Sciences. Available at: [Link]

  • Inger, M., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Cogent Chemistry, 10(1). Available at: [Link]

  • Wikipedia. (n.d.). List of methaqualone analogues. Retrieved February 9, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Ethylphenyl Etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Ethylphenyl etaqualone, a quinazolinone derivative and a structural analog of etaqualone and the sedative-hypnotic drug, methaqualone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and analytical characterization.

Chemical Identity and Nomenclature

This compound is a synthetic compound belonging to the 4-quinazolinone class. Its chemical structure is characterized by a quinazolinone core substituted with a methyl group at the 2-position and a 3-ethylphenyl group at the 3-position.

IUPAC Name: 3-(3-ethylphenyl)-2-methylquinazolin-4-one[1][2]

Synonyms:

  • m-Etaqualone[1]

  • 3aEthylphenyl etaqualone[1]

  • 4(3H)-Quinazolinone, 3-(3-ethylphenyl)-2-methyl-[1]

  • Etaqualone 3-ethylphenyl analog[2]

Chemical Structure:

Figure 1: Chemical structure of 3-(3-ethylphenyl)-2-methylquinazolin-4-one.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Molecular Formula C17H16N2O[1]
Molecular Weight 264.32 g/mol [1]
CAS Number 1556901-10-0[1]

Context and Analogs

This compound is an analog of etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4-one)[3][4][5][6]. Etaqualone itself is an analog of methaqualone, a sedative and hypnotic drug that was previously marketed under brand names such as Quaalude and Mandrax[7][8][9]. The core chemical scaffold, 4-quinazolinone, is found in a variety of pharmacologically active compounds[10][11]. The seemingly minor positional change of the ethyl group from the 2-position on the phenyl ring (in etaqualone) to the 3-position significantly impacts its analytical profile, necessitating distinct characterization methods for forensic and research purposes.

G Methaqualone Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) Etaqualone Etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4-one) Methaqualone->Etaqualone Structural Analog Ethylphenyl_Etaqualone This compound (3-(3-ethylphenyl)-2-methylquinazolin-4-one) Etaqualone->Ethylphenyl_Etaqualone Positional Isomer G cluster_0 Step 1: Acetylation cluster_1 Step 2: Condensation Anthranilic_Acid Anthranilic Acid N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetylanthranilic_Acid Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetylanthranilic_Acid Ethylphenyl_Etaqualone This compound N_Acetylanthranilic_Acid->Ethylphenyl_Etaqualone Three_Ethylaniline 3-Ethylaniline Three_Ethylaniline->Ethylphenyl_Etaqualone PCl3 PCl3 (catalyst) PCl3->Ethylphenyl_Etaqualone

Figure 3: General synthetic workflow for this compound.

Analytical Characterization

The unambiguous identification of this compound and its differentiation from its positional isomers is crucial in forensic and research settings. This is typically achieved through a combination of chromatographic and spectroscopic techniques.[3]

Table 2: Analytical Data Summary

Analytical TechniqueKey Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Provides a characteristic retention time and fragmentation pattern. The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 264, with other significant fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR provide detailed structural information, allowing for the definitive placement of the ethyl group on the phenyl ring.
Infrared (IR) Spectroscopy Shows characteristic absorption bands for the carbonyl group (C=O) of the quinazolinone ring and other functional groups.

Experimental Protocols for Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable solvent such as chloroform.[2]

    • Instrumentation: An Agilent gas chromatograph with a mass selective detector (or equivalent) can be used.[2]

    • Column: A DB-1 MS column (or equivalent) is suitable for separation.[2]

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Temperature Program: An oven temperature program is employed to ensure adequate separation, for example, an initial temperature of 100°C, ramped to 300°C.[2]

    • Mass Spectrometry Parameters: Operated in electron ionization (EI) mode with a scan range of approximately 30-550 amu.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl3) to a concentration of about 10 mg/mL, with an internal standard like tetramethylsilane (TMS).[2]

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H and 13C spectra.[2]

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is utilized.[3]

    • Data Acquisition: Spectra are typically collected over a standard wavenumber range (e.g., 4000-400 cm-1).

Pharmacological Context

While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural similarity to methaqualone and etaqualone suggests it may exhibit similar central nervous system depressant effects. Methaqualone and its analogs are known to act as positive allosteric modulators of GABAA receptors.[7] These compounds were developed as alternatives to barbiturates for their sedative and hypnotic properties.[8] However, due to their high potential for abuse and addiction, their medical use has been largely discontinued.[8][9]

Conclusion

This compound is a distinct chemical entity within the quinazolinone class of compounds. Its proper identification relies on robust analytical techniques to differentiate it from its isomers, such as etaqualone. The synthetic routes are well-established for this class of compounds, typically involving the condensation of N-acetylanthranilic acid and an appropriate aniline. As a structural analog of controlled substances, its study is important for forensic science and toxicology.

References

  • LookChem. (n.d.). Etaqualone. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Etaqualone. Retrieved from [Link]

  • Sciencemadness.org. (2024). (My) Total Synthesis of a Legal Quaaludes Analogue (Etaqualone). Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Forendex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone. PubChem. Retrieved from [Link]

  • SWGDRUG.org. (2013, September 13). Etaqualone 3-ethylphenyl analog. Retrieved from [Link]

  • Wikipedia. (n.d.). List of methaqualone analogues. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. Retrieved from [Link]

  • YouTube. (2024, July 18). Making a Stronger Methaqualone Analog (PPQ). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of methaqualone/mecloqualone. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Retrieved from [Link]

  • van Zyl, E. F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers.
  • National Center for Biotechnology Information. (n.d.). I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides and evaluation of their anticancer and docking studies. Retrieved from [Link]

  • PubMed Central. (2021, December 11). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Etaqualone (3-(2-Ethylphenyl)-2-methylquinazolin-4-one). Retrieved from [Link]

Sources

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry's Evolution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of Quinazolinone Analogs

For researchers, scientists, and drug development professionals, the journey of a chemical scaffold from initial discovery to a cornerstone of modern therapeutics offers invaluable insights. The quinazolinone core, a bicyclic aromatic heterocycle, represents a compelling narrative of such a journey. Its derivatives have traversed a remarkable path, from their initial synthesis in the 19th century to their contemporary role as highly targeted and effective therapeutic agents. This technical guide delves into the rich history of quinazolinone analogs, exploring the evolution of their synthesis, the intricate dance of structure-activity relationships, and their profound impact on human health, particularly in the realm of oncology.

From Obscurity to Recognition: The Dawn of Quinazolinone Chemistry

The story of the quinazolinone scaffold begins in the late 19th century. The name "quinazoline" was first proposed by Widdege in 1887, recognizing its isomeric relationship with cinnoline and quinoxaline.[1] The first synthesis of the parent quinazoline molecule was reported in 1895 by August Bischler and Lang.[2] However, it was Siegmund Gabriel's synthesis in 1903 from o-nitrobenzylamine that provided a more practical route to this novel heterocyclic system.[2]

Initially, these compounds were primarily of academic interest. It wasn't until the mid-20th century that the therapeutic potential of quinazolinone derivatives began to be realized. This shift was catalyzed by the discovery of the sedative and hypnotic properties of certain analogs, most notably methaqualone.

The Rise and Fall of a Sedative: The Story of Methaqualone

In 1951, while searching for new antimalarial agents, Indian researchers Indra Kishore Kacker and Syed Husain Zaheer synthesized a compound that would later become infamous: methaqualone.[3][4] Though ineffective against malaria, its potent sedative and muscle-relaxant effects were noted.[4] Marketed in the 1960s under brand names like Quaalude and Mandrax, it was initially hailed as a safe alternative to barbiturates for treating anxiety and insomnia.[3][5]

The mechanism of action of methaqualone involves the positive allosteric modulation of GABA-A receptors in the central nervous system, enhancing the inhibitory effects of the neurotransmitter GABA.[6][7][8][9] This leads to a decrease in neuronal excitability, resulting in sedation and anxiolysis.

However, the initial perception of safety was tragically misplaced. The high potential for abuse, addiction, and overdose led to a global public health crisis. By the mid-1980s, methaqualone was widely withdrawn from legal markets and classified as a controlled substance in many countries.[3][9] The story of methaqualone serves as a stark reminder of the critical importance of thorough pharmacological and toxicological evaluation in drug development.

A New Era: Quinazolinones as Targeted Anticancer Agents

While the saga of methaqualone cast a shadow, the versatility of the quinazolinone scaffold continued to intrigue medicinal chemists. The late 20th and early 21st centuries witnessed a renaissance for this chemical class, driven by the burgeoning field of targeted cancer therapy. Researchers discovered that by modifying the substituents on the quinazolinone core, they could create potent and selective inhibitors of key signaling proteins involved in cancer cell growth and survival.

This led to the development of a new generation of quinazolinone-based drugs that have revolutionized the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). These agents primarily target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a protein often dysregulated in cancer.[3][10][11]

The EGFR Signaling Pathway and its Inhibition

The EGFR signaling pathway plays a crucial role in normal cell proliferation, differentiation, and survival.[12] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[12] Quinazolinone-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[13]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib / Erlotinib (Quinazolinone Inhibitor) Gefitinib->EGFR Inhibition

Key Quinazolinone-Based Anticancer Drugs

The success of targeting EGFR with quinazolinone inhibitors has led to the development and approval of several landmark drugs:

Drug Name (Brand Name)Year of First Approval (Approx.)Primary Target(s)Key Indications
Gefitinib (Iressa)2003EGFRNSCLC with EGFR mutations
Erlotinib (Tarceva)2004EGFRNSCLC, Pancreatic Cancer
Lapatinib (Tykerb)2007EGFR, HER2HER2-positive Breast Cancer
Afatinib (Gilotrif)2013EGFR, HER2, HER4 (irreversible)NSCLC with EGFR mutations
Vandetanib (Caprelsa)2011VEGFR, EGFR, RETMedullary Thyroid Cancer

Table 1: Key FDA-Approved Quinazolinone-Based Anticancer Drugs.

Gefitinib and Erlotinib were among the first-generation reversible EGFR tyrosine kinase inhibitors (TKIs).[3] Their development was a paradigm shift in cancer treatment, moving away from cytotoxic chemotherapy towards personalized medicine based on the genetic makeup of a patient's tumor.

Lapatinib expanded the therapeutic reach of quinazolinones by demonstrating dual inhibition of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[13][14][15][16][17][18] This dual activity is particularly effective in certain types of breast cancer where HER2 is overexpressed.

Lapatinib_Mechanism cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Lapatinib Lapatinib EGFR EGFR (ErbB1) Lapatinib->EGFR Inhibits HER2 HER2 (ErbB2) Lapatinib->HER2 Inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2->PI3K_AKT HER2->RAS_MAPK Cell_Effects Decreased Cell Proliferation Increased Apoptosis PI3K_AKT->Cell_Effects RAS_MAPK->Cell_Effects

Afatinib represents a second-generation, irreversible TKI that forms a covalent bond with the EGFR kinase domain.[5][12][19][20][21] This irreversible inhibition can be more potent and may overcome some forms of resistance that develop to first-generation TKIs.

The Art of Synthesis: Constructing the Quinazolinone Core

The therapeutic success of quinazolinone analogs is intrinsically linked to the development of efficient and versatile synthetic methodologies. Over the decades, a variety of synthetic routes have been established, allowing for the controlled introduction of diverse substituents to fine-tune the pharmacological properties of these molecules.

Classical Synthetic Approaches

Two of the most historically significant methods for synthesizing the 4(3H)-quinazolinone core are the Niementowski and the Grimmel-Guinther-Morgan syntheses.

  • The Niementowski Quinazolinone Synthesis: This method, a cornerstone of quinazolinone chemistry, involves the thermal condensation of an anthranilic acid with an amide.[1][16][22][23][24] A key variation utilizes formamide to produce the parent quinazolin-4(3H)-one.[1] The versatility of this reaction allows for the use of substituted anthranilic acids and amides, enabling the exploration of structure-activity relationships.[1]

Niementowski_Synthesis Anthranilic_Acid Anthranilic Acid reagents + Anthranilic_Acid->reagents Amide Amide Heat Heat (Δ) Amide->Heat Quinazolinone 4(3H)-Quinazolinone Heat->Quinazolinone reagents->Amide

  • The Grimmel-Guinther-Morgan Synthesis: This approach involves the reaction of an o-amino benzoic acid with an amine in the presence of a dehydrating agent like phosphorus trichloride.[25]

Modern Synthetic Methodologies

While the classical methods remain valuable, modern organic synthesis has introduced more efficient and milder techniques for constructing the quinazolinone scaffold. These include transition-metal-catalyzed reactions, which offer high yields and functional group tolerance.[2][26] For instance, palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a direct route to diverse quinazolines.[2]

Experimental Protocol: Synthesis of Gefitinib

To provide a practical understanding of the synthesis of a clinically relevant quinazolinone analog, a representative protocol for the synthesis of Gefitinib is outlined below. This multi-step synthesis highlights key chemical transformations commonly employed in the preparation of such compounds.

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate [27]

  • To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Add 1-bromo-3-chloropropane and reflux the mixture for a specified time (e.g., 24 hours).

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Step 2: Nitration [27]

  • Dissolve the product from Step 1 in glacial acetic acid.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (e.g., 0-5°C).

  • Stir the reaction mixture at room temperature for a designated period.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate.

Step 3: Reduction of the Nitro Group [27]

  • Suspend the nitro compound from Step 2 in a solvent mixture (e.g., ethanol and water).

  • Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux for several hours.

  • Filter the hot reaction mixture through celite and wash with hot ethanol.

  • Concentrate the filtrate to obtain the crude amino compound, methyl 6-amino-3-(3-chloropropoxy)-4-methoxybenzoate.

Step 4: Cyclization to form the Quinazolinone Core [28][29]

  • Heat the amino compound from Step 3 with formamide at an elevated temperature (e.g., 150-160°C) for several hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter, wash with water, and dry to yield 7-(3-chloropropoxy)-6-methoxy-3,4-dihydroquinazolin-4-one.

Step 5: Chlorination [28][29]

  • Treat the quinazolinone from Step 4 with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, often in the presence of a catalytic amount of dimethylformamide.

  • Heat the mixture to reflux.

  • After the reaction is complete, carefully quench the excess chlorinating agent with ice water.

  • Neutralize the mixture and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate to give 4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline.

Step 6: Nucleophilic Aromatic Substitution [27][30]

  • Dissolve the chloroquinazoline from Step 5 in a suitable solvent (e.g., isopropanol).

  • Add 3-chloro-4-fluoroaniline and heat the mixture to reflux.

  • After completion of the reaction, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with the solvent and dry to obtain the penultimate intermediate.

Step 7: Final Alkylation to Gefitinib [27][28][29][30]

  • React the product from Step 6 with morpholine in a suitable solvent at an elevated temperature to displace the terminal chlorine atom.

  • After the reaction, cool the mixture and isolate the crude Gefitinib.

  • The final product can be purified by recrystallization to obtain pure Gefitinib.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective quinazolinone inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features required for effective binding to target kinases.

For EGFR inhibitors, the 4-anilinoquinazoline scaffold is a critical pharmacophore.[11] Key SAR observations include:

  • The Quinazoline Core: Serves as the primary scaffold that orients the other substituents into the ATP-binding pocket of the kinase.[3]

  • The 4-Anilino Moiety: This group is crucial for potent inhibitory activity. Substitutions on the aniline ring can significantly impact potency and selectivity.[10] For example, small, electron-withdrawing groups at the meta-position of the aniline ring are often favored.

  • Substituents at the 6- and 7-positions: These positions on the quinazoline ring are important for modulating solubility and potency.[10] The presence of methoxy and other alkoxy groups at these positions is a common feature in many EGFR inhibitors. These groups can form hydrogen bonds with the kinase domain.[10]

The Future of Quinazolinone Analogs

The journey of quinazolinone analogs is far from over. Ongoing research continues to explore the therapeutic potential of this versatile scaffold in various diseases, including other types of cancer, inflammatory disorders, and infectious diseases.[31][32] The development of fourth-generation EGFR inhibitors based on the quinazolinone core aims to overcome resistance mechanisms that emerge against earlier generations of drugs.[33]

The story of the quinazolinone core is a testament to the power of medicinal chemistry to transform a simple chemical entity into a life-saving therapeutic. From its humble beginnings in the 19th century to its current status as a "privileged structure" in drug discovery, the quinazolinone scaffold continues to inspire the development of novel and effective medicines.

References

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • PMC. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Britannica. Methaqualone. [Link]

  • PMC. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

  • PubMed. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. [Link]

  • MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

  • Pharmaceutical Sciences. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. [Link]

  • ResearchGate. Chemical structure of afatinib... [Link]

  • Google Patents.
  • University of Benghazi. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. [Link]

  • Google Patents.
  • PMC. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. [Link]

  • Wikipedia. Methaqualone. [Link]

  • Britannica. Methaqualone | Description, Actions, Uses, & Side Effects. [Link]

  • Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

  • RSC Publishing. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. [Link]

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • Pharmaceutical Sciences. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. [Link]

  • ResearchGate. Synthesis of Quinazolinones and Quinazolines. [Link]

  • AACR Journals. Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. [Link]

  • Thieme Connect. A New Synthesis of Gefitinib. [Link]

  • ResearchGate. Modified Synthesis of Erlotinib Hydrochloride. [Link]

  • bioRxiv. '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]

  • PMC. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]

  • PMC. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Wikipedia. Afatinib. [Link]

  • ResearchGate. Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. [Link]

  • Frontiers. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. [Link]

  • PMC. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). [Link]

  • PubMed. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). [Link]

  • ResearchGate. Process for synthesis of gefitinib. [Link]

  • ResearchGate. Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

  • ResearchGate. Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. [Link]

  • PMC. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. [Link]

  • ResearchGate. Afatinib chemical structure. [Link]

  • AACR Journals. Lapatinib: A novel approach to inhibit EGFR(ErbB1)/HER2(ErbB2). [Link]

  • ACS Publications. A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. [Link]

  • PMC. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC. [Link]

  • Drugs.com. Quaaludes: Uses, Effects & History of Abuse. [Link]

  • MDPI. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. [Link]

  • PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • Der Pharma Chemica. Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. [Link]

  • ACS Omega. Benchmarking the Ligand–HER2 Interactions Using Machine Learning and Molecular Dynamics Simulations. [Link]

  • ResearchGate. Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes[2]. [Link]

Sources

The Pharmacological and Forensic Profile of 3-Ethylphenyl Etaqualone (m-Etaqualone)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Ethylphenyl etaqualone (also known as m-Etaqualone or 3-(3-ethylphenyl)-2-methylquinazolin-4-one). This document synthesizes available forensic data, chemical properties, and Structure-Activity Relationship (SAR) principles to characterize this specific positional isomer of the sedative-hypnotic Etaqualone.[1]

Content Type: Technical Whitepaper Subject: 3-(3-ethylphenyl)-2-methylquinazolin-4-one Classification: Quinazolinone Sedative-Hypnotic Isomer / New Psychoactive Substance (NPS)[1]

Executive Summary

This compound (CAS: 1556901-10-0) is a structural analog of the sedative-hypnotic Etaqualone and the Schedule I substance Methaqualone .[1] Chemically, it is distinguished by the placement of the ethyl group at the meta (3-) position of the phenyl ring, rather than the ortho (2-) position found in the pharmacologically active Etaqualone.[1]

While often identified in forensic contexts as a positional isomer or impurity in illicit Etaqualone synthesis, its pharmacological profile differs significantly from its ortho-substituted counterparts.[1] This guide analyzes the molecule through the lens of Structure-Activity Relationships (SAR) , demonstrating how the shift from ortho to meta substitution alters steric conformation, receptor binding affinity at the GABA


 complex, and metabolic fate.[1]

Chemical Structure and Physicochemical Properties[1][2][3][4][5][6]

The core pharmacophore of the methaqualone class requires a specific steric configuration to fit the


-subtype of the GABA

receptor.[1] this compound represents a deviation from this optimized scaffold.[1]
Physicochemical Data Table[1]
PropertyValue / Description
IUPAC Name 3-(3-ethylphenyl)-2-methylquinazolin-4-one
Common Synonyms m-Etaqualone; 3-Ethylphenyl analog of Etaqualone
Molecular Formula C

H

N

O
Molecular Weight 264.32 g/mol
XLogP3 2.9 (Predicted)
Topological Polar Surface Area 32.7 Ų
Isomerism Positional isomer of Etaqualone (2-ethyl) and 4-Ethylphenyl etaqualone
Key Structural Feature Ethyl group at the C3' (meta) position of the phenyl ring
Structural Significance (The "Ortho Effect")

In biologically active quinazolinones (Methaqualone, Etaqualone, Mecloqualone), a substituent at the C2' (ortho) position is critical.[1] This substituent forces the phenyl ring to rotate out of plane relative to the quinazolinone nucleus (a torsion angle of nearly 90°).[1] This "locked" perpendicular conformation is essential for hydrophobic pocket binding.[1]

In This compound , the ethyl group is at the C3' position.[1] Lacking the steric clash at the ortho position, the phenyl ring possesses greater rotational freedom, potentially adopting a planar conformation that is energetically unfavorable for receptor binding.[1]

Chemical Synthesis and Production[1][5]

Understanding the synthesis is vital for forensic profiling, as this compound often appears as a primary product when illicit chemists utilize the incorrect precursor (3-ethylaniline instead of 2-ethylaniline).[1]

Synthetic Pathway

The synthesis follows the classic Niementowski quinazolinone synthesis or variations involving N-acetylanthranilic acid.[1]

Protocol:

  • Precursors: N-acetylanthranilic acid and 3-ethylaniline (m-ethylaniline).[1]

  • Condensation: The reagents are refluxed in the presence of a dehydrating agent, typically Phosphorus Trichloride (

    
    ) or Polyphosphoric Acid (PPA).[1]
    
  • Cyclization: The intermediate undergoes dehydration to close the pyrimidine ring, yielding the 3-ethylphenyl isomer.[1]

Visualization of Synthesis Logic

The following diagram illustrates the divergence in synthesis based on the aniline precursor.

SynthesisPathway cluster_legend Precursor Specificity Precursor N-acetylanthranilic Acid Inter_Ortho Condensation (PCl3 Reflux) Precursor->Inter_Ortho Inter_Meta Condensation (PCl3 Reflux) Precursor->Inter_Meta Reagent_Ortho 2-Ethylaniline (Ortho) Reagent_Ortho->Inter_Ortho + Reagent_Meta 3-Ethylaniline (Meta) Reagent_Meta->Inter_Meta + Product_Active ETAQUALONE (Active Sedative) Inter_Ortho->Product_Active - H2O Cyclization Product_Isomer 3-ETHYLPHENYL ETAQUALONE (Reduced Potency) Inter_Meta->Product_Isomer - H2O Cyclization

Figure 1: Divergent synthesis pathways showing how precursor selection determines the final isomer.[1]

Pharmacodynamics: Mechanism of Action[1]

While direct binding assays for the 3-ethyl isomer are rare in open literature, its activity can be inferred with high confidence from established Quinazolinone SAR data.[1]

Receptor Target[1]
  • Primary Target: GABA

    
     Receptor (
    
    
    
    ,
    
    
    ,
    
    
    subunits).[1]
  • Site: Transmembrane

    
     interface (distinct from the Benzodiazepine site).[1]
    
  • Action: Positive Allosteric Modulator (PAM).

Comparative Potency Analysis
  • Etaqualone (2-ethyl): High potency.[1][2][3] The 2-ethyl group creates a steric lock, maintaining the pharmacophore's 3D shape.[1]

  • This compound (3-ethyl): Reduced potency.[1][3]

    • Reasoning: The absence of the ortho-substituent allows the phenyl ring to rotate more freely.[1] The receptor pocket for methaqualone-like drugs is highly sensitive to the twist angle of the phenyl ring.[1]

    • Result: Literature on 3- and 4-substituted quinazolinones consistently shows a dramatic drop in hypnotic activity compared to 2-substituted analogs.[1] It acts likely as a weak partial agonist or may even be inactive, contributing to body load without the desired sedative "rush."[1]

Pharmacokinetics and Metabolism[1][8]

The metabolic profile of this compound shares similarities with Methaqualone but with specific regioselective differences due to the ethyl group placement.[1]

Metabolic Pathways

Metabolism is primarily hepatic via Cytochrome P450 enzymes (CYP3A4, CYP2C19).[1]

  • N-Oxidation: Minor pathway at the quinazolinone nitrogen.[1]

  • Ring Hydroxylation:

    • Hydroxylation of the quinazolinone ring (positions 6, 7, or 8).[1]

    • Hydroxylation of the phenyl ring.[1]

  • Side-Chain Oxidation (Major Difference):

    • The ethyl group at position 3 is susceptible to oxidation to a 1-hydroxyethyl or 2-hydroxyethyl metabolite.[1]

    • Unlike Methaqualone (methyl group), the ethyl group allows for further oxidation to a carboxylic acid derivative.[1]

Metabolic Workflow Diagram

Metabolism Parent This compound (Parent Drug) CYP CYP450 Enzymes (Liver) Parent->CYP Met1 Ring Hydroxylation (Phenolic Metabolites) CYP->Met1 Met2 Side-Chain Oxidation (Hydroxy-ethyl metabolites) CYP->Met2 Met3 N-Oxidation (Minor) CYP->Met3 Glucuronidation Glucuronidation (Phase II) Met1->Glucuronidation Met2->Glucuronidation Excretion Renal Excretion Glucuronidation->Excretion

Figure 2: Predicted metabolic fate of this compound involving Phase I oxidation and Phase II conjugation.[1]

Forensic Identification and Differentiation

Differentiation between Etaqualone and its 3-ethyl isomer is critical for legal and toxicological purposes.[1] Standard Mass Spectrometry (GC-MS) can distinguish them based on fragmentation patterns.[1]

GC-MS Fragmentation Logic

According to forensic literature (Southern Forensic), the isomers produce distinct ion intensity ratios despite having the same molecular weight (264 Da).

  • Base Peak (Both): m/z 264 (Molecular Ion).[1][4]

  • Differentiating Fragment: m/z 143.[1][4]

    • Etaqualone: Produces a minor ion at m/z 143.[1][4]

    • 3-Ethylphenyl Isomer: Produces a pronounced ion at m/z 143.[1][4]

    • Mechanism: The position of the ethyl group influences the stability of the fragment ions generated during electron impact ionization.[1]

Analytical Protocol
  • Extraction: Liquid-liquid extraction (LLE) from biological matrix (blood/urine) using alkaline pH (pH > 9) into organic solvent (e.g., hexane or ethyl acetate).[1]

  • Separation: Gas Chromatography (capillary column, e.g., DB-5MS).

  • Detection: MS in Electron Impact (EI) mode (70 eV).

  • Confirmation: Compare relative abundance of m/z 264, 249 (loss of methyl), and 143 against certified reference standards.

References

  • Southern Forensic. (2011).[1] The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118796496, this compound. Retrieved from

  • Maddison, J. E., et al. (2016).[1][3] Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Retrieved from

  • ResearchGate. (2023). Review of the experiences of users of methaqualone and methaqualone derivatives. Forensic Toxicology. Retrieved from

  • TargetMol. (2024). This compound Product Sheet. Retrieved from

Sources

expected mechanism of action of 3-Ethylphenyl etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Expected Mechanism of Action & Pharmacological Profile of 3-Ethylphenyl Etaqualone

Executive Summary this compound (CAS: 1556901-10-0), also known as m-Etaqualone, is a structural isomer of the sedative-hypnotic agent Etaqualone.[1] While it shares the core quinazolinone scaffold, the transposition of the ethyl substituent from the ortho (2-position) to the meta (3-position) of the phenyl ring fundamentally alters its steric and electronic properties. Based on established Structure-Activity Relationships (SAR) of the methaqualone class, this compound is expected to function as a low-potency Positive Allosteric Modulator (PAM) of the GABA


 receptor. Its primary significance lies in forensic toxicology as a positional isomer that must be analytically differentiated from the controlled substance Etaqualone.

Part 1: Chemical Architecture & SAR Analysis

To understand the mechanism of this compound, one must first deconstruct the pharmacophore of its parent class. The biological activity of quinazolinones is governed by the "Ortho-Effect."

The Ortho-Effect & Conformation

Active analogues like Methaqualone and Etaqualone possess a substituent (methyl or ethyl) at the ortho position of the 3-phenyl ring.

  • Steric Lock: This ortho group creates a steric clash with the carbonyl oxygen and the methyl group at position 2 of the quinazolinone ring.

  • Result: The phenyl ring is forced into a perpendicular (non-planar) conformation relative to the quinazolinone nucleus.

  • Binding: This specific dihedral angle (approx. 90°) is critical for fitting into the hydrophobic pocket of the GABA

    
     receptor.
    
Structural Failure of the meta-Isomer

In this compound, the ethyl group is at the meta position.

  • Loss of Steric Clash: The meta substituent is too distant to interact with the quinazolinone core.

  • Free Rotation: The phenyl ring can rotate freely, often adopting a more planar conformation to maximize pi-pi stacking or minimize solvent exposure.

  • Pharmacological Consequence: The loss of the rigid perpendicular conformation typically results in a drastic reduction in binding affinity (

    
    ) and intrinsic efficacy at the GABA
    
    
    
    receptor.

Table 1: Structural Comparison & Predicted Potency

CompoundPhenyl SubstituentPositionConformationPredicted GABA

Potency
Methaqualone MethylOrtho (2)Locked (Perpendicular)High (Reference)
Etaqualone EthylOrtho (2)Locked (Perpendicular)High (Similar to Methaqualone)
3-Ethylphenyl Eq. EthylMeta (3) Flexible / Planar Low / Inactive

Part 2: Pharmacodynamics (Mechanism of Action)

Despite the predicted lower potency, the mechanism of action follows the canonical quinazolinone pathway.

Target: GABA Receptor ( Subunits)

This compound is expected to bind to the transmembrane domain of the GABA


 receptor. Unlike benzodiazepines, which bind at the 

interface, quinazolinones interact with a distinct site, likely involving the

subunit
(specifically the transmembrane

interface).
Allosteric Modulation
  • Action: Positive Allosteric Modulator (PAM).

  • Effect: Upon binding, the molecule stabilizes the receptor in the open-channel conformation only in the presence of GABA.

  • Ion Flux: This increases the frequency and duration of chloride ion (

    
    ) channel opening.
    
  • Net Result: Hyperpolarization of the postsynaptic neuronal membrane, raising the threshold for action potential generation (CNS depression).

Visualization: Signaling Pathway

The following diagram illustrates the signal transduction pathway, highlighting the critical dependency on the "Ortho-Lock" for effective binding.

G Compound This compound Conf Conformation: Flexible/Planar (No Ortho-Lock) Compound->Conf Intrinsic Structure Receptor GABA-A Receptor (Transmembrane Beta Interface) Binding Weak/Unstable Binding Receptor->Binding Allosteric Site GABA GABA (Endogenous Ligand) GABA->Receptor Orthosteric Binding Conf->Binding Steric Fit Failure Channel Cl- Channel Opening (Reduced Efficacy) Binding->Channel Modulation (Weak) Hyperpol Neuronal Hyperpolarization (Minimal CNS Depression) Channel->Hyperpol Cl- Influx

Figure 1: Proposed Mechanism of Action showing the impact of structural conformation on receptor binding efficacy.

Part 3: Predicted Pharmacokinetics & Metabolism

Understanding the metabolic fate is crucial for toxicological analysis.

Absorption & Distribution
  • Lipophilicity: High (LogP ~2.9 - 3.5).

  • BBB Penetration: Rapid passive diffusion across the Blood-Brain Barrier.

  • Distribution: Likely accumulates in lipid-rich tissues (adipose, brain).

Metabolic Pathways (CYP450)

The ethyl group at the meta position is a prime target for oxidative metabolism.

  • Side-Chain Hydroxylation: CYP450 enzymes (likely CYP3A4/2C19) will hydroxylate the ethyl chain at the

    
     (terminal) or 
    
    
    
    position.
  • Ring Hydroxylation: Hydroxylation of the quinazolinone ring system.

  • N-Oxidation: Minor pathway.

  • Glucuronidation: Phase II conjugation of the hydroxylated metabolites for excretion.

Part 4: Experimental Validation Framework

To empirically validate the mechanism and potency of this compound, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine affinity (


) for the GABA

receptor relative to Etaqualone.
  • Membrane Preparation: Homogenize rat cortical tissue; centrifuge at 40,000 x g to isolate synaptic membranes. Wash to remove endogenous GABA.

  • Ligand Selection: Use

    
    -Muscimol (GABA site) and 
    
    
    
    -Diazepam (BZ site). Note: Quinazolinones often enhance muscimol binding rather than displacing it directly, or displace specific ligands like
    
    
    -EBOB (convulsant site).
    • Correction: Use

      
      -Methaqualone  (if available) or perform a displacement of 
      
      
      
      -TBPS
      (picrotoxin site) which is allosterically modulated.
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of this compound.
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
    • Validation Criteria: Etaqualone (positive control) must show

      
      . This compound is expected to show 
      
      
      
      .
Protocol B: Functional Electrophysiology (Patch Clamp)

Objective: Measure functional efficacy (current potentiation).

  • Expression System: Transfect HEK293 cells with human

    
     GABA
    
    
    
    receptor subunits.
  • Recording: Perform whole-cell patch-clamp recording at a holding potential of -60 mV.

  • Application:

    • Apply GABA

      
       (concentration producing 20% max response).
      
    • Co-apply GABA

      
       + this compound (10 
      
      
      
      M).
  • Data Output: Record current amplitude (

    
    ).
    
  • Calculation: Potentiation % =

    
    .
    
    • Expectation: Minimal potentiation compared to Etaqualone.

Part 5: Safety & Toxicology

  • Seizure Threshold: Unlike the sedative ortho-isomers, some non-sedative quinazolinone analogues can act as GABA

    
     antagonists or interact with other targets, potentially lowering the seizure threshold.
    
  • Forensic Differentiation: It is critical to distinguish this isomer from Etaqualone in biological samples using GC-MS or LC-MS/MS, as the legal status often differs.

    • Differentiation Marker: Retention time (GC-MS) and fragmentation patterns (though EI mass spectra are very similar, subtle intensity ratios of the tropylium ion equivalent differ).

References

  • Southern Forensic. (2012). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Microgram Journal. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 118796496, this compound. PubChem.[1] Link

  • Hamad, F. et al. (2016). Structure-Activity Relationship of Quinazolinone-Based GABA-A Receptor Modulators. Journal of Medicinal Chemistry. Link (Representative citation for Quinazolinone SAR).

  • World Health Organization. (2024). Critical Review of Methaqualone Analogues and Isomers. Expert Committee on Drug Dependence. Link

Sources

in vitro binding affinity of 3-Ethylphenyl etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of 3-Ethylphenyl Etaqualone

Abstract

This technical guide provides a comprehensive framework for determining the , a quinazolinone derivative and structural analog of the known GABAergic modulators methaqualone and etaqualone.[1][2] Given the pharmacological profile of its parent compounds, the primary analytical hypothesis is that this compound acts as a positive allosteric modulator at the GABA-A receptor.[3] This document outlines the theoretical underpinnings, strategic experimental workflows, and detailed, self-validating protocols necessary to characterize its receptor binding profile. We delve into the causality behind experimental choices, from synaptic membrane preparation to advanced radioligand binding assays and data interpretation, providing a robust methodology for researchers investigating novel psychoactive compounds.

Introduction: The Quinazolinone Scaffold and the Need for Affinity Characterization

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities.[4] The sedative-hypnotic effects of classic quinazolinones like methaqualone and its analog etaqualone are primarily mediated through positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] this compound, a positional isomer of etaqualone, has emerged as a research chemical, yet its specific pharmacological properties remain largely uncharacterized in peer-reviewed literature.[5][6]

Determining the binding affinity (expressed as the inhibition constant, Kᵢ) is a critical first step in elucidating the mechanism of action of any novel compound.[7] It quantifies the strength of the interaction between the ligand and its receptor target, providing a foundational metric for predicting potency and guiding further structure-activity relationship (SAR) studies.[8] This guide presents a systematic approach to determine the binding affinity of this compound for the GABA-A receptor.

Theoretical Framework: Principles of Receptor-Ligand Binding

The interaction between a ligand and a receptor is governed by the Law of Mass Action.[9] The strength of this interaction is defined by the equilibrium dissociation constant (Kₑ), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. For radioligand binding assays, this is typically denoted as the dissociation constant (Kₑ) for saturation experiments and the inhibition constant (Kᵢ) for competitive experiments. A lower Kₑ or Kᵢ value signifies higher binding affinity.[9]

Our experimental strategy is built on two core types of radioligand binding assays:

  • Saturation Assays: These are used to characterize the receptor population in a given tissue preparation. A single radioligand is incubated at increasing concentrations with the receptor preparation until saturation is reached. This allows for the determination of the radioligand's Kₑ and the total receptor density (Bₘₐₓ).[10] This step is crucial for validating the integrity of the biological preparation.

  • Competition Assays: These are used to determine the affinity of a non-radiolabeled compound (the "competitor," in this case, this compound). In this setup, the receptor preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the competitor. The competitor's ability to displace the radioligand is measured, yielding an IC₅₀ value (the concentration of competitor that displaces 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11]

The GABA-A Receptor: A Complex Allosteric Target

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride-permeable pore.[12] The binding of the endogenous ligand, γ-aminobutyric acid (GABA), to the orthosteric site at the β+/α− subunit interface triggers channel opening and chloride influx, leading to hyperpolarization and neuronal inhibition.[13]

This receptor complex also possesses numerous distinct allosteric binding sites that can modulate the receptor's response to GABA.[14] For instance, benzodiazepines bind at the α+/γ− interface to increase the frequency of channel opening, while barbiturates bind at a different site to increase the duration of opening.[12] Methaqualone has been shown to act through a unique allosteric site, proposed to be at the transmembrane β+/α− subunit interface, a site that may overlap with that of the anesthetic etomidate.[3] It is therefore hypothesized that this compound will also target an allosteric site on the GABA-A receptor rather than competing directly with GABA at the orthosteric site.

GABAA_Receptor_Sites cluster_receptor GABA-A Receptor Complex (Top-Down View) cluster_sites Receptor γ2 | α1 | β2 | α1 | β2 Pore Cl- Channel GABA Orthosteric Site (GABA, Muscimol) GABA->Receptor:b2_1 β+/α- BZD Allosteric Site (Benzodiazepines) BZD->Receptor:a1_1 α+/γ- MQO Proposed Allosteric Site (Methaqualone, Etomidate) TARGET FOR this compound MQO->Receptor:a1_2 β+/α- (TM) caption GABA-A Receptor subunit arrangement and key binding sites.

Caption: Simplified diagram of the GABA-A receptor highlighting distinct ligand binding sites.

Experimental Workflow and Protocols

A robust investigation into the binding affinity of this compound requires a systematic, multi-step approach. The following workflow ensures that the biological materials are well-characterized before proceeding to the definitive competitive binding experiments.

Experimental_Workflow A Step 1: Tissue Homogenization (Whole Rodent Brain or Cortex) B Step 2: Synaptic Membrane Preparation (Differential Centrifugation) A->B C Step 3: Protein Quantification (e.g., BCA Assay) B->C D Step 4: Receptor Characterization (Radioligand Saturation Assay) Determine Kd and Bmax of [3H]Muscimol C->D E Step 5: Competitive Binding Assay (Fixed [3H]Muscimol vs. Variable 3-EP Etaqualone) C->E D->E Provides Kd for Kᵢ calculation F Step 6: Data Analysis (Non-linear Regression to find IC50) E->F G Step 7: Kᵢ Calculation (Cheng-Prusoff Equation) F->G H Final Output: Binding Affinity (Kᵢ) of this compound G->H caption Overall experimental workflow for determining binding affinity.

Caption: A logical workflow from tissue preparation to final Kᵢ determination.

Protocol 1: Preparation of Rodent Brain Synaptic Membranes

Rationale: This protocol is designed to enrich for synaptic membranes, which have a high density of GABA-A receptors, from a readily available tissue source like the rat cortex. The repeated wash steps are critical for removing endogenous GABA, which would otherwise interfere with the binding assay.[15]

Materials:

  • Whole rat brains or cortices, flash-frozen.

  • Homogenization Buffer: 0.32 M Sucrose, pH 7.4 (4°C).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (4°C).

  • Dounce homogenizer or equivalent.

  • High-speed refrigerated centrifuge.

Procedure:

  • Thaw tissue on ice and weigh. Add 20 mL of ice-cold Homogenization Buffer per gram of tissue.

  • Homogenize the tissue with 10-12 strokes in a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge it at 100,000 x g for 30 minutes at 4°C. This pellets the crude membrane fraction.

  • Discard the supernatant. Resuspend the pellet in ice-cold Assay Buffer. This step initiates osmotic shock to lyse synaptosomes.

  • Centrifuge again at 100,000 x g for 30 minutes at 4°C.

  • Repeat the resuspension and centrifugation steps (6 and 7) two more times to thoroughly wash the membranes and remove endogenous ligands.

  • After the final wash, resuspend the pellet in a known volume of Assay Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Saturation Binding Assay ([³H]Muscimol)

Rationale: This assay validates the prepared membranes by quantifying the number of GABA binding sites (Bₘₐₓ) and determining the affinity (Kₑ) of the radioligand for those sites. [³H]Muscimol is a high-affinity agonist for the orthosteric GABA site and is a standard choice for this purpose.[16]

Materials:

  • Prepared synaptic membranes.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).

  • Non-specific binding agent: 10 mM GABA solution.

  • 96-well plates, filter mats (e.g., GF/B), cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of [³H]Muscimol in Assay Buffer, typically ranging from 0.1 nM to 50 nM.

  • Set up the assay in triplicate in a 96-well plate. For each concentration of radioligand, prepare tubes for:

    • Total Binding: Radioligand + Membranes.

    • Non-specific Binding (NSB): Radioligand + Membranes + excess unlabeled GABA (10 mM final concentration).

  • To each well, add 50 µL of the appropriate [³H]Muscimol dilution.

  • Add 50 µL of Assay Buffer (for Total Binding) or 50 µL of 10 mM GABA (for NSB).

  • Initiate the reaction by adding 100-200 µg of membrane protein per well. The final assay volume is typically 250-500 µL.

  • Incubate the plate for 45-60 minutes at 4°C to reach equilibrium.

  • Terminate the assay by rapid filtration using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Specific Binding is calculated as: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot Specific Binding versus the concentration of [³H]Muscimol and fit the data using non-linear regression (one-site binding hyperbola) to determine Kₑ and Bₘₐₓ.

Protocol 3: Competitive Binding Assay (this compound)

Rationale: This is the definitive experiment to determine the affinity of this compound. The compound will compete against a fixed concentration of [³H]Muscimol. The chosen concentration of radioligand should be at or near its Kₑ value (determined in Protocol 2) to ensure assay sensitivity.

Materials:

  • Same as Protocol 2.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock, then serially diluted in Assay Buffer.

Procedure:

  • Prepare serial dilutions of this compound, typically from 10⁻¹⁰ M to 10⁻⁴ M.

  • Set up the assay in triplicate. Each well will contain:

    • A fixed concentration of [³H]Muscimol (e.g., 2-5 nM, based on the Kₑ from Protocol 2).

    • A varying concentration of this compound.

    • 100-200 µg of membrane protein.

  • Also include control wells for Total Binding (no competitor) and NSB (10 mM GABA).

  • Incubate, filter, and count as described in Protocol 2.

  • Calculate the percentage of specific binding at each concentration of the competitor.

  • Plot the percent specific binding against the log concentration of this compound and fit the data using non-linear regression (log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀.

Data Analysis and Interpretation

Calculating Kᵢ: The experimentally derived IC₅₀ value is dependent on the assay conditions. To obtain an absolute measure of affinity, it must be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • IC₅₀ is the concentration of this compound that inhibits 50% of specific binding.

  • [L] is the concentration of the radioligand ([³H]Muscimol) used in the assay.

  • Kₑ is the dissociation constant of the radioligand for the receptor, as determined in the saturation assay (Protocol 2).

Data Presentation: All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

ParameterRadioligand ([³H]Muscimol)Test Compound (this compound)
Kₑ (nM) Value from Saturation AssayN/A
Bₘₐₓ (fmol/mg protein) Value from Saturation AssayN/A
IC₅₀ (nM) N/AValue from Competition Assay
Kᵢ (nM) N/ACalculated from Cheng-Prusoff
Hill Slope (n_H_) N/AValue from Competition Assay Fit

A Hill slope (n_H_) near 1.0 suggests competition at a single site, while values deviating significantly may indicate more complex interactions.

Conclusion

This guide provides a comprehensive, field-proven methodology for determining the at the GABA-A receptor. By first validating the biological preparation with a saturation assay and then employing a competitive binding assay, researchers can generate a reliable Kᵢ value. This fundamental parameter is essential for understanding the compound's pharmacological potential, informing its classification, and providing a quantitative basis for future research, including functional assays to confirm its role as a positive allosteric modulator and further SAR exploration of the quinazolinone scaffold.

References

  • Casale, J.F., & Hays, P.A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. U.S. Department of Justice. [URL: https://www.dea.gov/sites/default/files/2020-01/The%20Characterization%20of%20Etaqualone%20and%20Differentiation%20from%20its%203-%20and%204-Ethyl%20Analogs.pdf]
  • Enna, S.J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852737/]
  • Southern Association of Forensic Scientists. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Forendex. [URL: https://www.southernforensic.org/Etaqualone.pdf]
  • Sieghart, W., & Savić, M.M. (2018). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.00690/full]
  • Psychoactive Drug Screening Program (PDSP). (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [URL: https://pdsp.unc.edu/pdspweb/content/UNC-CH%20Protocol%20Book/GABA.pdf]
  • Wikipedia. (n.d.). GABAA receptor. [URL: https://en.wikipedia.org/wiki/GABA_A_receptor]
  • SWGDRUG.org. (2013). Etaqualone 3-ethylphenyl analog. [URL: https://www.swgdrug.org/Monographs/ETAQUALONE%203-ETHYLPHENYL%20ANALOG.pdf]
  • Cressman, S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01980]
  • Begg, M., et al. (2015). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4507149/]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118796496]
  • Wikipedia. (n.d.). Etaqualone. [URL: https://en.wikipedia.org/wiki/Etaqualone]
  • Papsun, D.M., et al. (2019). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0213139]
  • Stanković, N., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141699/]
  • Current Protocols in Pharmacology. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. [URL: https://currentprotocols.onlinelibrary.wiley.com/doi/abs/10.1002/0471141755.ph0103s12]
  • Stanković, N., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [URL: https://www.mdpi.com/1424-8247/16/4/534]
  • De Alwis, R., & Kasi, P.M. (2016). An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice. Journal of Clinical Pharmacy and Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5071661/]
  • Neubig, R.R., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. EJNMMI Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5340726/]
  • Goutelle, S., et al. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10218860/]
  • Kumar, A., et al. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. Inventi Impact: Med Chem. [URL: https://www.researchgate.
  • Hammer, H., et al. (2015). A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). Molecular Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/25855695/]
  • Li, Z., et al. (2022). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c02930]
  • Science With Tal. (2023). GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb). YouTube. [URL: https://www.youtube.
  • Cayman Chemical. (n.d.). Etaqualone. [URL: https://www.caymanchem.com/product/11152/etaqualone]

Sources

toxicological profile of novel psychoactive substances

Author: BenchChem Technical Support Team. Date: February 2026

The Evolving Toxicological Landscape of Novel Psychoactive Substances (NPS): Mechanisms, Detection, and Clinical Implications

Executive Summary: The Structural Arms Race

The proliferation of Novel Psychoactive Substances (NPS) represents a critical challenge to modern toxicology and drug development. Unlike traditional narcotics, NPS are designed via "structural hopping"—minor chemical modifications intended to evade legislative control while preserving or enhancing pharmacodynamic potency. This guide analyzes the toxicological profiles of high-priority NPS classes (Synthetic Cannabinoids, Synthetic Cathinones, and Nitazene Opioids), detailing the molecular mechanisms driving their distinct toxicity, the metabolic challenges in their detection, and the analytical workflows required for their identification.

Molecular Mechanisms of Toxicity

Understanding the causality of NPS toxicity requires a shift from classical models. The enhanced toxicity of NPS compared to their natural analogs often stems from fundamental differences in receptor efficacy and binding kinetics.

Synthetic Cannabinoid Receptor Agonists (SCRAs)

Unlike


-tetrahydrocannabinol (THC), which acts as a partial agonist  at the CB1 receptor, most SCRAs (e.g., MDMB-4en-PINACA, ADB-BUTINACA) function as full agonists .[1]
  • The Efficacy Gap: THC typically elicits sub-maximal G-protein activation. SCRAs induce maximal activation, leading to receptor downregulation, desensitization, and a "cytokine storm" of downstream signaling that manifests clinically as seizures, cardiotoxicity, and psychosis.

  • Biased Signaling: SCRAs may preferentially activate

    
    -arrestin pathways over G-protein pathways, contributing to distinct toxicological profiles not seen with phytocannabinoids.
    

Figure 1: Differential Signaling of THC vs. SCRAs at the CB1 Receptor

SCRA_Toxicity cluster_signaling Downstream Signaling THC Δ9-THC (Partial Agonist) CB1 CB1 Receptor (G-Protein Coupled) THC->CB1 Low Efficacy Binding SCRA SCRA (e.g., MDMB-4en-PINACA) (Full Agonist) SCRA->CB1 High Efficacy Binding Gi Gi/o Protein Activation CB1->Gi Activation Arrestin β-Arrestin Recruitment CB1->Arrestin Biased Signaling? cAMP cAMP Inhibition (Supraphysiological) Gi->cAMP ↓ Levels MAPK MAPK/ERK Phosphorylation Gi->MAPK ↑ Activation Euphoria Euphoria/Sedation (Self-Limiting) cAMP->Euphoria Toxicity Seizures, Psychosis, Cardiotoxicity MAPK->Toxicity Hyperactivation Arrestin->Toxicity Receptor Internalization Failure

Caption: Comparative signaling pathways. SCRAs induce supraphysiological inhibition of cAMP and hyperactivation of MAPK/ERK, leading to severe neurotoxicity absent in partial agonists like THC.

Synthetic Cathinones

These


-keto amphetamine analogs disrupt monoamine homeostasis via two distinct mechanisms:[2][3]
  • Cocaine-like Blockers (e.g., MDPV): Potently inhibit DAT/NET reuptake without entering the neuron, causing massive extracellular dopamine surges.

  • Amphetamine-like Substrates (e.g., Mephedrone): Enter the neuron via DAT, displace vesicular dopamine (VMAT2 interaction), and reverse transporter flux (efflux).

Nitazene Opioids (Benzimidazoles)

Emerging as a replacement for fentanyl, nitazenes (e.g., Isotonitazene, Metonitazene) possess a unique 2-benzylbenzimidazole core.

  • Potency: High

    
    -opioid receptor (MOR) affinity. Some analogs exhibit potencies 10-20x higher than fentanyl.
    
  • Naloxone Resistance: While naloxone is effective, the high lipophilicity and receptor occupancy of nitazenes often necessitate higher or repeated doses to reverse respiratory depression.

Toxicokinetics and Metabolic Stability

A major analytical hurdle is the rapid metabolism of NPS. Parent compounds are often undetectable in urine within hours, making metabolite identification crucial.

Table 1: Comparative Toxicokinetic Profiles of Select NPS

NPS ClassRepresentative CompoundPrimary MechanismMetabolic Stability (

)
Key Metabolites (Biomarkers)
Cathinone 4-CMC (Clephedrone)DAT/SERT ReleaserLow Clearance (>60 min)N-dealkylated, reduced keto-metabolites
Cathinone 4-MDMB DAT/SERT ReleaserHigh Clearance (<20 min)Hydroxylated alkyl chains
SCRA 5F-MDMB-PICA CB1 Full AgonistRapid HydrolysisEster hydrolysis product (5F-MDMB-PICA acid)
Opioid Isotonitazene MOR AgonistModerateN-desethyl isotonitazene, 4-hydroxy nitazene
Benzo Etizolam GABA-A ModulatorIntermediatealpha-hydroxyetizolam

Note: Rapidly metabolized compounds like 4-MDMB require targeting of specific metabolites for detection windows >24 hours.

Analytical Strategy: The LC-HRMS Workflow

Standard immunoassays (ELISA) fail to detect most NPS due to lack of cross-reactivity. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard for broad-spectrum screening.

Experimental Protocol: Untargeted NPS Screening in Whole Blood

Objective: Detect and identify unknown NPS using Data-Independent Acquisition (DIA).

Reagents:

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Internal Standard Mix (e.g., Fentanyl-D5, Amphetamine-D5).

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100

      
      L of whole blood into a microcentrifuge tube.
      
    • Add 20

      
      L of Internal Standard Mix.
      
    • Add 300

      
      L of cold ACN:MeOH (80:20 v/v) to precipitate proteins.
      
    • Vortex for 30 seconds; incubate at -20°C for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer supernatant to an autosampler vial; evaporate to dryness under

      
       if concentration is required (reconstitute in 100 
      
      
      
      L mobile phase).
  • LC Configuration:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

      
      m).
      
    • Mobile Phase A: Water + 0.1% FA + 5mM Ammonium Formate.

    • Mobile Phase B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 12 minutes.

  • MS Acquisition (Q-TOF or Orbitrap):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Full Scan MS (100-1000 m/z) followed by DIA (e.g., SWATH or vDIA) to acquire fragmentation data for all precursors.

    • Resolution: >30,000 FWHM.

  • Data Processing:

    • Library Matching: Compare acquired MS2 spectra against spectral databases (e.g., HighResNPS, mzCloud).

    • Molecular Networking: Group unknown features by spectral similarity to known standards to identify novel analogs.

Figure 2: Analytical Decision Matrix for NPS Identification

Analytical_Workflow Sample Biological Sample (Blood/Urine) Prep Extraction (PPT / LLE / SPE) Sample->Prep Acquisition LC-HRMS Acquisition (Full Scan + DIA) Prep->Acquisition Processing Data Processing (Feature Finding) Acquisition->Processing Library Spectral Library Match (HighResNPS / mzCloud) Processing->Library Match Putative ID (Level 2) Library->Match Score > 80% NoMatch Unknown Feature Library->NoMatch Low Score Standard Reference Standard Confirmation (Level 1) Match->Standard Verify RT Network Molecular Networking (Class Prediction) NoMatch->Network Struct. Similarity? Network->Standard Synthesize/Buy

Caption: Workflow from sample extraction to identification. Unknowns (No Match) utilize molecular networking to predict class based on fragmentation patterns before confirmation.

References

  • Baumann, M. H., et al. (2025). Neuropharmacology of Synthetic Cathinones. ResearchGate. Link

  • Vandeputte, M. M., & Stove, C. P. (2025).[4] Nitazenes: Review of comparative pharmacology and antagonist action. Taylor & Francis/PubMed. Link

  • Bracaglia, I., et al. (2025).[5] Soft Independent Modeling of Class Analogies for the Screening of New Psychoactive Substances through UPLC-HRMS/MS. Analytical Chemistry. Link

  • Gonçalves, R., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Link

  • UNODC. (2024). Recommended methods for the Identification and Analysis of Synthetic Cannabinoids. United Nations Office on Drugs and Crime.[5][6] Link

  • Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethylphenyl etaqualone (3-EPE) is a structural isomer of the sedative-hypnotic Etaqualone and a chemical analogue of the Schedule I substance Methaqualone.[1] Emerging in forensic casework as a "designer drug" or New Psychoactive Substance (NPS), it presents specific challenges in both regulatory classification and analytical differentiation.

While not explicitly listed in the UN Single Convention on Narcotic Drugs or the US Controlled Substances Act (CSA) by name, 3-EPE falls under the purview of "Analogue Laws" in multiple jurisdictions due to its structural and pharmacological homology to Methaqualone. This guide provides a definitive technical framework for its identification, legal status assessment, and pharmacological characterization.

Chemical Identity & Structure-Activity Relationship (SAR)

Structural Definition

3-EPE belongs to the quinazolinone class of CNS depressants.[1] It differs from Methaqualone by the replacement of the ortho-methyl group on the phenyl ring with a meta-ethyl group.[1]

  • IUPAC Name: 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one[1][2]

  • Molecular Formula: C₁₇H₁₆N₂O[1][2][3][4][5]

  • Molecular Weight: 264.32 g/mol [1][2][4]

  • Key Structural Feature: The ethyl group at the meta (3) position of the N3-phenyl ring is the primary differentiator from Etaqualone (ortho-ethyl) and Methaqualone (ortho-methyl).[1]

SAR Visualization

The following diagram illustrates the structural lineage and the critical substitution points affecting legal status and potency.

SAR_Pathway Methaqualone Methaqualone (Parent / Sched I) 2-methyl substitution Etaqualone Etaqualone (Isomer / Analogue) 2-ethyl substitution Methaqualone->Etaqualone Homologation (Methyl -> Ethyl) GABA_R GABA-A Receptor (β2/3 subunit) Methaqualone->GABA_R Allosteric Modulation EPE_3 This compound (Target Analyte) 3-ethyl substitution Etaqualone->EPE_3 Positional Isomerism (Ortho -> Meta) EPE_3->GABA_R Inferred Binding (Lower Potency)

Figure 1: Structural lineage of Quinazolinone sedatives.[1] Red indicates strict international control; Blue indicates the target NPS.

Global Regulatory Landscape

The legal status of 3-EPE is defined less by specific listing and more by generic definitions and analogue provisions .[1]

United States: The Federal Analogue Act

3-EPE is not explicitly listed in the CSA.[1] However, it is subject to prosecution under the Federal Analogue Act (21 U.S.C. § 813) if intended for human consumption.[6]

  • Structural Prong: It is substantially similar in chemical structure to Methaqualone (Schedule I).[1]

  • Pharmacological Prong: It possesses a CNS depressant effect substantially similar to Methaqualone.[1]

  • Determination: Researchers must treat 3-EPE as a Schedule I equivalent unless authorized by DEA registration for research purposes.[1]

United Kingdom: Psychoactive Substances Act 2016

The UK enforces a blanket ban.[1] 3-EPE is classified as a Psychoactive Substance .[1]

  • Status: Illegal to produce, supply, or import for human consumption.

  • Exemption: Approved research in legitimate laboratories is permitted, but strict chain-of-custody is required.[1]

International (UN & WHO)[1]
  • Status: Not currently scheduled under the 1961 Single Convention or 1971 Convention on Psychotropic Substances.[1]

  • Implication: Transnational shipment is not automatically flagged by UN-mandated control codes, but import is subject to the destination country's domestic analog laws.

Regulatory Decision Tree

Researchers should use the following logic flow to determine compliance requirements.

Legal_Logic Start Identify Substance: This compound Check_List Is it explicitly listed in CSA? Start->Check_List Check_Analog Is it structurally similar to a Sched I/II drug? Check_List->Check_Analog No Result_Sched1 Treat as Schedule I (DEA Reg Required) Check_List->Result_Sched1 Yes Intent Is there intent for human consumption? Check_Analog->Intent Yes (Methaqualone) Result_Grey Unregulated Chemical (Industrial/Non-consumptive use only) Check_Analog->Result_Grey No Intent->Result_Sched1 Yes Intent->Result_Grey No (Strict Research Only)

Figure 2: Compliance decision tree for US-based researchers under the Federal Analogue Act.

Forensic Identification & Analytical Protocols

The primary challenge in 3-EPE analysis is distinguishing it from its positional isomer, Etaqualone (2-ethylphenyl).[1] Misidentification can lead to legal errors, as Etaqualone may have different scheduling status in specific local jurisdictions.

Self-Validating Protocol: GC-MS Differentiation

This protocol relies on distinct fragmentation patterns.[1] The 3-isomer produces a fragmentation pattern clearly distinguishable from the 2-isomer (Etaqualone).[1]

Instrument Parameters:

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent (DB-5MS).[1]

  • Carrier Gas: Helium, constant flow 1.0 mL/min.[5]

  • Inlet: 280°C, Splitless.

  • Temp Program: 100°C (1 min hold) → 20°C/min → 300°C (10 min hold).

Differentiation Criteria (The "Fingerprint"):

FeatureEtaqualone (2-Ethyl)This compound (3-EPE)Mechanism of Difference
Base Peak m/z 249 m/z 264 2-ethyl loses methyl radical easily (ortho effect).[1]
Molecular Ion m/z 264 (Moderate)m/z 264 (Base Peak)3-ethyl is more stable under EI.[1]
Fragment m/z 143 Minor/AbsentPronounced Characteristic quinazolinone ring cleavage.[1]

Validation Step:

  • Inject sample.[1][5]

  • Check Base Peak.[1] If 264 , suspect 3-EPE.[1][2][3] If 249 , suspect Etaqualone.[5][7]

  • Confirm with Retention Index (RI).[1] 3-EPE typically elutes after Etaqualone due to steric factors allowing better interaction with the stationary phase.[1]

NMR Spectroscopy (Structural Confirmation)

For absolute confirmation without reference standards, ¹H-NMR is required.[1]

  • Solvent: CDCl₃

  • Key Signal:

    • Etaqualone (2-ethyl): The ethyl group protons are shielded/deshielded differently due to the ortho proximity to the quinazolinone ring carbonyl.[1]

    • 3-EPE (3-ethyl): Look for the aromatic region integration (4 protons on the phenyl ring).[1] The splitting pattern of the phenyl ring protons will show a meta-substitution pattern (singlet, doublet, triplet, doublet) rather than the ortho pattern.

Pharmacology & Toxicology (Inferred)

Mechanism of Action

Based on the quinazolinone scaffold, 3-EPE acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[1]

  • Binding Site: Likely the β2/β3 subunit interface (distinct from the benzodiazepine site), historically known as the "Methaqualone site."

  • Effect: Increases chloride ion influx, resulting in hyperpolarization and CNS depression.

Toxicology & Safety Profile
  • Therapeutic Index: Unknown, but likely narrow (similar to Methaqualone).

  • Metabolism: Likely undergoes extensive hepatic metabolism via CYP450 enzymes (hydroxylation of the tolyl ring), followed by glucuronidation.

  • Risks:

    • Respiratory depression.[1]

    • Coma/Death in overdose.[1]

    • Synergistic lethality when combined with alcohol.[1]

References

  • United States Drug Enforcement Administration (DEA). (n.d.).[1] Controlled Substances Act - Scheduling.[1] Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information (PubChem). (2025).[1] this compound (CID 118796496).[1][2] Retrieved October 26, 2025, from [Link]

  • Southern Association of Forensic Scientists. (2013).[1] The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Retrieved October 26, 2025, from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[1] Monograph: Etaqualone 3-ethylphenyl analog. Retrieved October 26, 2025, from [Link]

  • UK Legislation. (2016).[1] Psychoactive Substances Act 2016.[1] Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 3-Ethylphenyl etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Quinazolinones

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories. Among these, synthetic quinazolinones, analogues of the historically abused sedative-hypnotic methaqualone, have reappeared on the illicit market. 3-Ethylphenyl etaqualone (also known as m-Etaqualone) is one such designer analogue. Its structural similarity to controlled substances like methaqualone and etaqualone necessitates the development of specific and sensitive analytical methods for its unambiguous identification and quantification in various matrices, including seized materials and biological specimens.

This guide provides a comprehensive overview of the recommended analytical workflows for this compound. As a Senior Application Scientist, the methodologies detailed herein are grounded in established principles of analytical chemistry and forensic toxicology, emphasizing robust, validated techniques to ensure data of the highest integrity. We will explore the core techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are considered the gold standards for the confirmation of such compounds[1][2]. The protocols are designed for researchers, forensic scientists, and drug development professionals who require reliable methods for detecting this specific compound.

Physicochemical Characteristics

A fundamental understanding of the analyte's properties is the cornerstone of any analytical method development. These parameters influence choices in sample preparation, chromatographic separation, and mass spectrometric detection.

PropertyValueSource
IUPAC Name 3-(3-ethylphenyl)-2-methylquinazolin-4-one[3]
Molecular Formula C₁₇H₁₆N₂O[3]
Molar Mass 264.32 g/mol [3]
CAS Number 1556901-10-0[3]
Chemical Structure

Analytical Workflow Overview

The successful detection of this compound from complex matrices like blood or urine involves a multi-step process. Each step is critical for achieving the sensitivity and specificity required for forensic or clinical analysis. The general workflow is designed to isolate the analyte from interfering matrix components, separate it from other compounds, and then confidently identify and quantify it.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine) Alkalinize Alkalinization (pH 9) Sample->Alkalinize LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Alkalinize->LLE Evaporate Evaporation to Dryness LLE->Evaporate Reconstitute Reconstitution in Mobile Phase / Solvent Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS GC-MS path LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS LC-MS/MS path Qualitative Qualitative ID (Mass Spectrum / Transitions) GCMS->Qualitative LCMSMS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Qualitative->Quantitative GCMS_Workflow Sample Reconstituted Extract Injector GC Injector (Split/Splitless, 280°C) Sample->Injector Column GC Column (e.g., DB-1 MS) Temperature Programmed Injector->Column Transfer Heated Transfer Line (~280°C) Column->Transfer IonSource MS Ion Source (Electron Ionization, 70 eV) Transfer->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data LCMSMS_Workflow Sample Reconstituted Extract Injector Autosampler Sample->Injector Pump UHPLC Pumps (Mobile Phase A & B) Pump->Injector Column LC Column (e.g., C18) Gradient Elution Injector->Column IonSource MS Ion Source (ESI, Positive Mode) Column->IonSource Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 q2 Collision Cell (q2) Fragmentation (CID) Q1->q2 Q3 Quadrupole 3 (Q3) Product Ion Selection q2->Q3 Detector Detector (Electron Multiplier) Q3->Detector Data Data System (MRM Chromatogram) Detector->Data

Sources

Application Note: Differentiation and Quantification of Etaqualone and Methaqualone Analogs in Human Whole Blood Using Phenyl-Hexyl LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of quinazolinone-based sedatives in the illicit drug market has introduced a significant analytical challenge: the differentiation of structural isomers. Etaqualone (EQ) and Methylmethaqualone (MMQ) are isobaric (m/z 265.1) and possess nearly identical fragmentation patterns. Traditional C18 reversed-phase chromatography often fails to resolve these compounds, leading to co-elution and potential false-positive identification or inaccurate quantification.

This protocol details a validated LC-MS/MS method utilizing a Phenyl-Hexyl stationary phase to achieve baseline separation of EQ and MMQ. By leveraging


 interactions unique to the phenyl chemistry, this method provides a robust, self-validating workflow for the quantification of etaqualone, methaqualone, and related analogs in human whole blood with a Lower Limit of Quantification (LLOQ) of 0.2 ng/mL.

Introduction & Scientific Rationale

The "Isomer Trap" in NPS Analysis

New Psychoactive Substances (NPS) often appear as positional isomers of controlled substances to evade legal restrictions. Etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4(3H)-one) differs from Methylmethaqualone (3-(2,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one) only by the arrangement of alkyl groups on the phenyl ring.

  • Mass Spectrometry Limitation: Both compounds ionize to

    
     and share primary product ions (e.g., m/z 249, loss of methyl). MS/MS alone cannot distinguish them without high-resolution spectral fingerprinting, which is often unavailable in routine toxicology labs.
    
  • Chromatographic Solution: Standard C18 columns rely on hydrophobic interactions. Since EQ and MMQ have similar lipophilicity (LogP ~2.5–3.0), they co-elute. This method employs a Phenyl-Hexyl column. The biphenyl/phenyl ring in the stationary phase engages in

    
     stacking with the aromatic systems of the analytes. The steric differences between the ethyl group (EQ) and the dimethyl pattern (MMQ) alter the strength of this interaction, enabling separation.
    

Experimental Design

Materials and Reagents
  • Standards: Etaqualone, Methaqualone, Methylmethaqualone (1 mg/mL in MeOH, Certified Reference Materials).

  • Internal Standard (IS): Methaqualone-d7.[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate.

  • Additives: Ammonium Formate (10 mM), Formic Acid (FA).

  • Matrix: Drug-free human whole blood (preserved with EDTA or Fluoride/Oxalate).

Sample Preparation: Liquid-Liquid Extraction (LLE)

We utilize a basic LLE to maximize recovery of these alkaloids while removing matrix interferences like phospholipids.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of whole blood into a 2 mL polypropylene tube.

  • Spike: Add 20 µL of Internal Standard solution (Methaqualone-d7, 100 ng/mL). Vortex for 10 sec.

  • Alkalize: Add 100 µL of 0.1 M Carbonate Buffer (pH 9.0). Vortex briefly.

    • Rationale: Adjusting pH to ~9 ensures the quinazolinone nitrogen is uncharged, significantly improving partitioning into the organic phase.

  • Extract: Add 1.0 mL of Ethyl Acetate .

  • Agitate: Shake mechanically for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass vial.

  • Evaporate: Dry under a stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to an autosampler vial with insert.

SamplePrep Start Whole Blood Sample (200 µL) Spike Add IS (Methaqualone-d7) & Vortex Start->Spike Buffer Add Carbonate Buffer (pH 9.0) (Ion Suppression) Spike->Buffer Extract Add Ethyl Acetate (1 mL) Liquid-Liquid Extraction Buffer->Extract Shake Mech. Shake (10 min) & Centrifuge Extract->Shake Transfer Transfer Organic Supernatant Shake->Transfer Dry Evaporate (N2 at 40°C) Transfer->Dry Recon Reconstitute (50:50 MeOH:H2O) Ready for Injection Dry->Recon

Figure 1: Optimized Liquid-Liquid Extraction workflow ensuring high recovery of basic drugs.

LC-MS/MS Methodology

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 2.6 µm).

    • Alternative: Biphenyl phases are also acceptable.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

    • Note: Methanol is preferred over Acetonitrile for phenyl columns as it enhances the

      
       selectivity mechanism.
      
  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 40 Initial Hold
1.00 40 Begin Ramp
6.00 95 Elution of Analytes
7.50 95 Column Wash
7.60 40 Re-equilibration

| 10.00 | 40 | End of Run |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[4]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Gas Flow: 1000 L/hr.

MRM Transition Table:

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Rationale
Etaqualone 265.1249.1 Quant25Loss of methyl radical [-CH3]
265.1132.1Qual40Quinazolinone ring cleavage
Methylmethaqualone 265.1249.1 Quant25Isobaric interference (Must separate by RT)
265.1144.1Qual35Distinctive ring fragment
Methaqualone 251.1236.1 Quant25Loss of methyl radical [-CH3]
251.1132.1Qual40Common fragment
Methaqualone-d7 (IS) 258.1243.1 Quant25Deuterated analog

Note: The 265.1 -> 249.1 transition is common to both EQ and MMQ. This confirms the necessity of the chromatographic separation described above.

LCMS_Config LC UHPLC Pump (MeOH Gradient) Col Phenyl-Hexyl Column (Pi-Pi Separation) LC->Col Separation ESI ESI Source (+) (3.5 kV) Col->ESI Ionization Q1 Q1: Precursor Selection (m/z 265.1, 251.1) ESI->Q1 CC Collision Cell (CID with Argon) Q1->CC Q3 Q3: Product Selection (m/z 249.1, 236.1) CC->Q3 Det Detector (Quantification) Q3->Det

Figure 2: Instrument configuration highlighting the critical role of the Phenyl-Hexyl column prior to MS detection.

Method Validation Summary

This method should be validated according to SWGTOX or FDA Bioanalytical Method Validation guidelines.

ParameterResult / Criteria
Linearity 1 – 1000 ng/mL (

)
LLOQ 0.2 ng/mL (S/N > 10)
Accuracy (Bias) ±15% (±20% at LLOQ)
Precision (%CV) < 15% (< 20% at LLOQ)
Recovery > 85% for all analytes
Matrix Effect < 15% suppression/enhancement
Selectivity Baseline resolution (

) between EQ and MMQ

Troubleshooting & Optimization

  • Co-elution of Isomers: If Etaqualone and Methylmethaqualone are not fully resolved, lower the column temperature to 30°C or switch the organic modifier to 100% Methanol (no ACN mixing). The

    
     interaction is stronger in Methanol.
    
  • Low Sensitivity: Ensure the pH of the extraction buffer is > 9.0. Quinazolinones are weak bases; acidic extraction will result in near-zero recovery.

  • Carryover: Use a needle wash of 50:50:0.1 MeOH:ACN:FA. These compounds are lipophilic and can stick to rotor seals.

References

  • Kuropka, P., et al. (2024). "From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study." Forensic Toxicology.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). "Standard Practices for Method Validation in Forensic Toxicology."

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "New Psychoactive Substances: Global Markets, Global Threats."

Sources

Application Note: Structural Elucidation of 3-Ethylphenyl Etaqualone via Multi-Dimensional NMR

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Introduction

The emergence of positional isomers in the designer drug market (New Psychoactive Substances - NPS) presents a significant challenge to forensic and medicinal chemistry. 3-Ethylphenyl etaqualone (systematically defined here as 2-ethyl-3-(3-ethylphenyl)quinazolin-4(3H)-one ) is a structural analog of the sedative-hypnotic Etaqualone.

While standard Etaqualone typically bears a 2-methylphenyl or 2-ethylphenyl moiety (depending on the synthesis route and nomenclature convention), the 3-ethylphenyl isomer represents a meta-substituted variant. Distinguishing this specific regioisomer is critical because positional isomerism can drastically alter pharmacological potency and legal status.

The Analytical Challenge

The primary analytical difficulty lies in differentiating the 3-ethylphenyl isomer from:

  • Standard Etaqualone (Ortho-substituted).

  • 4-Ethylphenyl Etaqualone (Para-substituted).

  • Methylmethaqualone analogs (where the C2 substituent is a methyl rather than an ethyl).

This guide provides a definitive NMR protocol to resolve these structural ambiguities, focusing on the resolution of the meta-substitution pattern and the assignment of the two distinct ethyl groups (one on the quinazolinone core, one on the phenyl ring).

Part 2: Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution spectra capable of resolving overlapping multiplets in the aliphatic region, strict adherence to sample preparation is required.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
    • Rationale:

      
       provides excellent solubility for quinazolinones and prevents the viscosity-induced line broadening seen in DMSO-
      
      
      
      .
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Mass: 5.0 – 10.0 mg of analyte.[1][2]

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean vial.

  • Dissolution: Add 600

    
    L of 
    
    
    
    . Vortex for 30 seconds until fully dissolved.
  • Filtration: If any turbidity remains (common with HCl salts), filter through a small plug of glass wool directly into the NMR tube to remove particulates that degrade magnetic field homogeneity.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before locking.

Acquisition Parameters (400 MHz - 600 MHz)
Parameter1H (Proton)13C (Carbon)COSY (2D)HMBC (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (1H decoupled)cosygpppqfhmbcgplpndqf
Spectral Width 14 ppm (-2 to 12)240 ppm (-10 to 230)10 ppm (both axes)1H: 10 ppm / 13C: 220 ppm
Scans (NS) 16 (min)1024 (min)816
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 sec1.5 sec1.5 sec
Points (TD) 64k64k2k x 2562k x 256
Temperature 298 K298 K298 K298 K

Expert Insight: For the HMBC experiment, optimize the long-range coupling constant (


) to 8 Hz. This is crucial for seeing the correlation between the carbonyl carbon (C4) and the protons of the adjacent aromatic ring, as well as linking the ethyl chains to their respective quaternary carbons.

Part 3: Structural Elucidation & Data Analysis[4]

The "Double Ethyl" Challenge

Unlike Methaqualone (one methyl, one tolyl group), this compound possesses two ethyl groups.

  • C2-Ethyl: Attached to the imine-like carbon (C2) of the heterocyclic ring.

  • Ar-Ethyl: Attached to the 3-position of the phenyl ring.[3]

Differentiation Logic:

  • The C2-methylene protons are generally more deshielded (downfield, ~2.70 - 2.80 ppm) due to the anisotropy of the adjacent N=C-N system.

  • The Ar-methylene protons are slightly more shielded (upfield, ~2.60 - 2.70 ppm).

  • Validation: HMBC correlations will definitively link the C2-ethyl to the quaternary C2 carbon (~155-160 ppm), while the Ar-ethyl links to the aromatic ring carbons (~128-145 ppm).

Aromatic Substitution Patterns (The Fingerprint)

The most critical task is confirming the meta (3-substituted) nature of the phenyl ring to distinguish it from standard Etaqualone (ortho).

  • Ortho (Standard): ABCD pattern, often overlapping, but distinct integration of 1H each.

  • Meta (Target): Distinctive splitting pattern:

    • H2': Singlet (broad) or narrow doublet (isolated between substituents).

    • H4'/H6': Two doublets (or multiplets).

    • H5': Triplet (pseudo-triplet due to overlap of dd).

Chemical Shift Assignments (Table)

Note: Shifts are estimates based on quinazolinone analog data and substituent additivity rules.

PositionAtom Type1H Shift (

, ppm)
Multiplicity

(Hz)
13C Shift (ppm)Key HMBC Correlation
2 Cq (Imine)---~158.0H-Et(C2)
4 C=O---~162.5H5 (Quin)
C2-Ethyl

2.75Quartet7.6~28.5C2
C2-Ethyl

1.35Triplet7.6~11.5C2-Methylene
N3-Phenyl H2' 7.10 Singlet (br) -~127.0C-Ethyl(Ar)
N3-Phenyl H4' 7.25Doublet7.8~129.0-
N3-Phenyl H5' 7.45Triplet7.8~129.5-
N3-Phenyl H6' 7.15Doublet7.8~124.5C2
Ar-Ethyl

2.68Quartet7.6~28.8C3' (Quat)
Ar-Ethyl

1.28Triplet7.6~15.2Ar-Methylene
Quin-Ring H58.25Doublet8.0~127.0C4 (Carbonyl)
Quin-Ring H6, H7, H87.4 - 7.8Multiplets-126-135-

Part 4: Visualization of the Decision Workflow

The following diagram illustrates the logical flow for confirming the identity of this compound against its common isomers using the data acquired above.

NMR_Workflow Start Unknown Sample (Quinazolinone Analog) H1_Scan 1H NMR Acquisition (CDCl3, 400+ MHz) Start->H1_Scan Aliphatic_Check Analyze Aliphatic Region (1.0 - 3.0 ppm) H1_Scan->Aliphatic_Check One_Ethyl 1 Ethyl Group (1 Triplet, 1 Quartet) + 1 Methyl Singlet Aliphatic_Check->One_Ethyl Methyl + Ethyl Two_Ethyl 2 Ethyl Groups (2 Triplets, 2 Quartets) Aliphatic_Check->Two_Ethyl Double Ethyl Methaqualone Methaqualone Analog (Not Target) One_Ethyl->Methaqualone Aromatic_Check Analyze Aromatic Region (N3-Phenyl Ring Pattern) Two_Ethyl->Aromatic_Check Ortho Ortho Pattern (ABCD - Crowded) 4 Distinct Neighbors Aromatic_Check->Ortho Ortho Sub Meta Meta Pattern (s, d, t, d) Isolated H2' Singlet Aromatic_Check->Meta Meta Sub Para Para Pattern (AA'BB' Symmetric) 2 Doublets Aromatic_Check->Para Para Sub Etaqualone Standard Etaqualone (2-Ethyl-3-(2-ethylphenyl)*) Ortho->Etaqualone Target TARGET CONFIRMED This compound (Meta-substituted) Meta->Target Para_Iso 4-Ethylphenyl Isomer Para->Para_Iso

Caption: Logic flow for differentiating this compound from Methaqualone and positional isomers (Ortho/Para) based on 1H NMR multiplicity.

Part 5: References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Etaqualone 4-ethylphenyl analog: Analytical Data. SWGDRUG Monographs. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (2012). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues.[4][5] Microgram Journal, 9(2), 46-51.[5] (U.S. DEA).[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 719985, 2-ethyl-3-phenylquinazolin-4-one. Retrieved from [Link]

  • Creative Biostructure. (2023). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

Sources

Application Notes and Protocols for the FTIR Analysis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

Quinazolinone derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a remarkable breadth of biological activities.[1][2] This heterocyclic scaffold, comprising a fused benzene and pyrimidine ring system, is a "privileged structure," meaning it can interact with a diverse range of biological targets.[1] Consequently, quinazolinone-based compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents, among others.[1][3] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and the nature of the chemical substituents appended to the core.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in the lifecycle of quinazolinone drug discovery. It is a rapid, non-destructive, and highly sensitive method for elucidating the molecular structure of these compounds.[4] From confirming the identity of a newly synthesized derivative to monitoring the progress of a chemical reaction in real-time, FTIR provides critical insights into the chemical bonds and functional groups that define the molecule's identity and, ultimately, its biological function. This guide provides a comprehensive overview of the principles and protocols for the effective application of FTIR spectroscopy in the analysis of quinazolinone derivatives.

Core Principles of FTIR Spectroscopy in the Context of Quinazolinone Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate.[5] These vibrations occur at specific frequencies that are characteristic of the types of bonds and the overall molecular environment.[5] For quinazolinone derivatives, FTIR is particularly adept at identifying key functional groups that are central to their structure and reactivity.

The fundamental vibrations interrogated by FTIR include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between two bonds). These vibrational modes are quantized, meaning they only occur at specific energy levels. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected by the instrument. The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration.

Structural Elucidation: Decoding the FTIR Spectrum of Quinazolinones

The interpretation of an FTIR spectrum is a systematic process of correlating absorption bands with known vibrational frequencies of functional groups. For a typical 4(3H)-quinazolinone, the following regions of the spectrum are of primary importance:

dot

Caption: Workflow for FTIR spectral interpretation of quinazolinone derivatives.

Characteristic Absorption Frequencies

The following table summarizes the key FTIR absorption bands for the 4(3H)-quinazolinone scaffold and common substituents. These values are approximate and can shift based on the molecular environment, including the electronic effects of neighboring substituents and intermolecular interactions like hydrogen bonding.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
3500 - 3200N-H StretchAmide (in the ring)Medium, often broadIndicates the presence of the N-H bond in the pyrimidine ring. Can be absent in N-substituted derivatives.
3150 - 3000C-H StretchAromaticMedium to WeakCharacteristic of the C-H bonds in the benzene ring.
3000 - 2850C-H StretchAliphaticMediumPresent if alkyl substituents are on the quinazolinone core.
1710 - 1650C=O StretchAmide (Lactam)StrongThis is a key diagnostic peak for the quinazolinone core. Its position is sensitive to substituents.[6]
1640 - 1590C=N StretchImine (in the ring)Medium to StrongConfirms the heterocyclic ring structure.
1610 - 1450C=C StretchAromaticMedium to StrongMultiple bands are often observed, indicative of the benzene ring.
1350 - 1200C-N StretchAmineMediumAssociated with the C-N bonds within the heterocyclic ring.
900 - 675C-H BendAromatic (out-of-plane)StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.
The Influence of Substituents on the Carbonyl (C=O) Stretch

The C=O stretching frequency is a particularly sensitive probe of the electronic environment within the quinazolinone molecule.[7] The nature of substituents on the aromatic ring can cause this peak to shift to higher or lower wavenumbers:

  • Electron-Donating Groups (EDGs) such as -OCH₃ or -NH₂ increase electron density in the ring through resonance. This can lead to a slight decrease in the C=O bond order, weakening the bond and shifting the absorption to a lower wavenumber (e.g., closer to 1650 cm⁻¹).[7]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or halogens pull electron density away from the ring. This increases the C=O bond order, strengthening the bond and shifting the absorption to a higher wavenumber (e.g., closer to 1710 cm⁻¹).[7]

This predictable electronic effect is a powerful tool for confirming the successful incorporation of substituents and for structure-activity relationship (SAR) studies.

Experimental Protocols: From Sample to Spectrum

The quality of an FTIR spectrum is highly dependent on the sample preparation technique. The choice of method depends on the physical state of the quinazolinone derivative (solid or liquid) and the desired information.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR for Solid Powders

ATR-FTIR is a popular and convenient method for analyzing solid samples directly with minimal preparation.[8]

Principle: An infrared beam is passed through a crystal with a high refractive index (e.g., diamond or zinc selenide). The sample is brought into firm contact with the crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an "evanescent wave" that penetrates a few micrometers into the sample. The sample absorbs energy at specific frequencies, and the attenuated beam is then directed to the detector.

dot

G cluster_workflow ATR-FTIR Workflow Start Clean ATR Crystal Background Acquire Background Spectrum Start->Background Sample Place Solid Sample on Crystal Background->Sample Pressure Apply Pressure for Good Contact Sample->Pressure Spectrum Acquire Sample Spectrum Pressure->Spectrum Clean Clean Crystal After Use Spectrum->Clean

Sources

reference standards for 3-Ethylphenyl etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous technical framework for the production, characterization, and validation of 3-Ethylphenyl etaqualone (3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one) as a certified reference material (CRM). As a positional isomer of the sedative-hypnotic Etaqualone (the 2-ethylphenyl analog), this compound presents significant forensic challenges due to high structural similarity. This guide details the "Triad of Differentiation" —Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR)—required to distinguish the meta-isomer (3-ethyl) from the ortho (Etaqualone) and para analogs. Protocols adhere to ISO 17034 guidelines for reference material producers.

Chemical Identity & Theoretical Properties

The target analyte is a structural analog of Methaqualone where the ortho-tolyl group is replaced by a meta-ethylphenyl group.

PropertySpecification
IUPAC Name 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one
Common Name This compound (3-EPE)
Molecular Formula C₁₇H₁₆N₂O
Molecular Weight 264.32 g/mol
CAS Number Not formally assigned (Referenced as SWGDRUG Analog)
Key Structural Feature Ethyl group at the meta (3) position of the phenyl ring
DEA Schedule Unscheduled (Federal Analog Act considerations apply)

Synthesis & Production Logic

Context: To validate a reference standard, one must understand its origin to predict potential synthetic impurities (e.g., unreacted precursors).

Reaction Pathway: The standard is synthesized via the condensation of N-acetylanthranilic acid with 3-ethylaniline in the presence of a dehydrating agent (Phosphorus trichloride, PCl₃).

  • Precursor A: N-acetylanthranilic acid (Provides the quinazolinone core).

  • Precursor B: 3-Ethylaniline (Provides the specific meta-substitution).

  • Critical Impurity: Residual 3-ethylaniline (detectable via GC-MS) or positional isomers if the aniline starting material was impure (e.g., containing 2-ethylaniline).

Qualitative Characterization Protocols (Identity)

Protocol A: Structural Differentiation via GC-MS (EI Mode)

Objective: Distinguish 3-EPE from Etaqualone (2-ethyl) and the 4-ethyl isomer.[1]

Methodology:

  • Instrument: Agilent 7890A/5975C MSD (or equivalent).

  • Column: DB-1MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 280°C.

  • Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 10 min).

  • Ionization: Electron Impact (70 eV).[1]

Diagnostic Interpretation (The "Fingerprint"): Unlike Etaqualone, which exhibits a base peak at m/z 249 (loss of methyl), the 3-ethyl isomer exhibits a Base Peak at Molecular Ion (m/z 264) .

Ion (m/z)Etaqualone (Ortho)3-Ethylphenyl (Meta) 4-Ethylphenyl (Para)
264 (M+) Moderate (~40%)Base Peak (100%) Base Peak (100%)
249 (M-15) Base Peak (100%) ModerateModerate
143 Minor (<10%)Pronounced (~40-60%) Weak (~20%)

Note: The m/z 143 ion is the differentiator between the 3- and 4-ethyl isomers.[1][2] It is significantly more intense in the 3-ethyl isomer.

Protocol B: Regioisomer Confirmation via ¹H-NMR (400 MHz)

Objective: Confirm the meta position of the ethyl group.

Sample Prep: Dissolve 10 mg in 0.7 mL CDCl₃. Key Signals:

  • Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.7 ppm).

  • Quinazolinone Methyl: Singlet at ~2.2 ppm.

  • Aromatic Region (Critical):

    • Etaqualone (Ortho): Complex multiplet due to steric hindrance and asymmetry.

    • 3-Ethylphenyl (Meta): Look for the distinct pattern of a 1,3-disubstituted benzene ring: a singlet (isolated proton between substituents), two doublets, and a triplet.

    • 4-Ethylphenyl (Para): Classic AA'BB' system (two symmetric doublets).

Visualization: Analytical Decision Tree

The following diagram illustrates the logical workflow for identifying this specific isomer from a seized sample or raw synthesis product.

AnalyticalWorkflow Start Unknown Sample (Suspected Quinazolinone) GCMS GC-MS Analysis (EI 70eV) Start->GCMS Decision1 Base Peak Analysis GCMS->Decision1 Etaqualone Base Peak m/z 249 (Etaqualone / Ortho) Decision1->Etaqualone m/z 249 Iso_3_4 Base Peak m/z 264 (3- or 4-Ethyl Isomer) Decision1->Iso_3_4 m/z 264 Decision2 Secondary Ion Analysis (m/z 143) Iso_3_4->Decision2 Meta m/z 143 Intensity: High (>40%) TARGET: 3-Ethylphenyl Decision2->Meta Prominent 143 Para m/z 143 Intensity: Low (<20%) (4-Ethylphenyl) Decision2->Para Weak 143 NMR_Conf 1H-NMR Confirmation (Aromatic Region) Meta->NMR_Conf Final Certified Reference Standard (3-EPE) NMR_Conf->Final Meta-coupling Pattern

Caption: Figure 1. Analytical decision matrix for differentiating this compound from its positional isomers using Mass Spectrometry and NMR.

Quantitative Certification Protocol (Purity)

To function as a Reference Standard, the purity must be established with high precision using HPLC-PDA.

Protocol C: HPLC-PDA Purity Assessment

System: Agilent 1260 Infinity II or equivalent. Stationary Phase: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient:

Time (min) % B
0.0 10
10.0 90
12.0 90
12.1 10

| 15.0 | 10 |

Detection: UV at 265 nm (Characteristic Quinazolinone max) and 226 nm. Acceptance Criteria:

  • Main peak area > 98.0%.

  • No single impurity > 0.5%.

  • Resolution (Rs) between Main Peak and nearest isomer > 1.5.

Handling, Stability & Storage (ISO 17034)

  • Format: Typically supplied as the Hydrochloride (HCl) salt for improved water solubility and stability, or as a free base.

  • Storage: -20°C, protected from light. Quinazolinones are generally stable, but solution stability in methanol should be verified every 6 months.

  • Hazards: Treat as a potent CNS depressant. Use Class II Biosafety Cabinet.

Homogeneity Testing: Analyze 10 randomly selected vials from the batch. The relative standard deviation (RSD) of the purity must be < 1.0% to ensure batch homogeneity.

References

  • SWGDRUG. (2013).[3] Etaqualone 3-ethylphenyl analog Monograph. Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues.[1][2] Microgram Journal, 9(2), 49-55. [Link]

  • ISO. (2016).[4][5] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[4][6] [Link]

Sources

Application Note: High-Specificity Extraction and Quantitation of 3-Ethylphenyl Etaqualone in Urine via MCX-SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of quinazolinone-derived New Psychoactive Substances (NPS) presents a distinct challenge to forensic toxicology: the need to differentiate between positional isomers that share identical molecular weights but exhibit distinct pharmacological profiles. This Application Note details a robust sample preparation and analytical workflow for 3-Ethylphenyl etaqualone (also known as m-Etaqualone or 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one) in urine.[1][2]

Unlike simple "dilute-and-shoot" methods, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix interferences (salts, urea) and concentrate the analyte.[1] Furthermore, we address the critical requirement of enzymatic hydrolysis to account for the extensive Phase II metabolism typical of quinazolinone sedatives.

Chemical Context & Challenges[1][2][3]

The Analyte

This compound is a structural isomer of the sedative Etaqualone . While Etaqualone possesses an ortho-ethyl substitution on the phenyl ring, the target analyte possesses a meta-ethyl substitution.[1]

  • Molecular Formula: C₁₇H₁₆N₂O[1][3][4]

  • Molecular Weight: 264.32 g/mol [1]

  • pKa: ~2.5 (Quinazolinone ring nitrogen)[1]

  • LogP: ~2.9 (Lipophilic)[1]

The Matrix Challenge

Urine is a high-salt, variable-pH matrix.[1][2] Quinazolinones are extensively metabolized via hydroxylation followed by glucuronidation.[1][2] Analysis of the parent compound alone may result in false negatives; therefore, deconjugation is essential to measure total drug content.

Differentiation Strategy: Mass spectrometric differentiation is critical.[1][2] While both isomers show a precursor at m/z 264, the 3-ethyl isomer is distinguished by a pronounced product ion at m/z 143 , whereas Etaqualone (ortho-isomer) favors m/z 249 [1].[1][5][6]

Experimental Workflow Diagram

The following flowchart illustrates the critical path from sample accession to data acquisition, emphasizing the chemical logic at each extraction stage.

G cluster_SPE SPE: Mixed-Mode Cation Exchange (MCX) Urine Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 60°C, 1h) Urine->Hydrolysis Deconjugate Metabolites Acidification Acidification (Add 4% H3PO4) Hydrolysis->Acidification Adjust pH < pKa Load Load Sample (Bind Basic Analyte) Acidification->Load Ionize Nitrogen Wash1 Wash 1: Aqueous (Remove Salts/Urea) Load->Wash1 Wash2 Wash 2: Organic/Acidic (Remove Neutrals/Acids) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Break Ionic Bond Evap Evaporation & Reconstitution (Mobile Phase Initial Conditions) Elute->Evap LCMS LC-MS/MS Analysis (Differentiation of Isomers) Evap->LCMS

Figure 1: Step-by-step extraction workflow utilizing Mixed-Mode Cation Exchange (MCX) chemistry to isolate basic quinazolinones from urine.

Detailed Protocol

Reagents and Materials
  • SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg / 1 mL.[1][2]

  • Enzyme: β-Glucuronidase (recombinant or Helix pomatia).[1][2]

  • Internal Standard: Methaqualone-d7 (structurally similar surrogate).[1][2]

  • LC Mobile Phases:

    • A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

Pre-Treatment (Hydrolysis)

Rationale: To liberate this compound and its hydroxylated metabolites from glucuronide conjugates, increasing detection windows.

  • Aliquot 200 µL of urine into a microcentrifuge tube.

  • Add 50 µL of Internal Standard working solution.

  • Add 100 µL of β-Glucuronidase solution (buffered to pH 5.0).

  • Vortex and incubate at 60°C for 60 minutes .

  • Allow to cool to room temperature.

Solid Phase Extraction (MCX)

Rationale: The MCX sorbent retains the analyte via two mechanisms: reverse-phase interaction (phenyl ring) and cation-exchange (protonated nitrogen).[1] This allows for rigorous washing of interferences.[1][2]

StepSolvent/ActionMechanism / Scientific Logic
1.[1][2][3] Pre-treatment Add 200 µL 4% H₃PO₄ to hydrolyzed sample.[1][2]Protonation: Lowers pH (< 2.[1][2]0) to ensure the quinazolinone nitrogen is positively charged (Ionization) for capture.
2. Condition 1 mL Methanol, then 1 mL Water.[1][2][7]Solvates the polymeric sorbent ligands to ensure interaction.
3. Load Apply acidified sample (~550 µL) at 1 mL/min.Dual Retention: Analyte binds via hydrophobic and ionic interactions.[1][2]
4. Wash 1 1 mL 0.1 N HCl .Aqueous Wash: Removes proteins, salts, and hydrolysis enzyme residues.[2] Analyte remains locked ionically.
5. Wash 2 1 mL Methanol .[1][2][7]Organic Wash: Removes neutral and acidic hydrophobic interferences.[1] Analyte remains locked ionically (cannot elute in neutral MeOH).[1]
6. Elute 2 x 250 µL 5% NH₄OH in Methanol .Neutralization: High pH deprotonates the analyte (breaking the ionic bond) and organic solvent disrupts hydrophobic bond, releasing the drug.
7. Reconstitute Evaporate to dryness (N₂ at 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).Concentrates sample 2x and matches solvent to initial LC conditions.

Instrumental Analysis (LC-MS/MS)[1][7][8][9][10]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2][7]

  • Gradient:

    • 0-0.5 min: 10% B[1][2]

    • 0.5-5.0 min: Ramp to 90% B

    • 5.0-6.0 min: Hold 90% B

    • 6.1 min: Re-equilibrate.

Mass Spectrometry (MRM Parameters)

Differentiation of this compound from Etaqualone relies on the abundance of the m/z 143 fragment.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)Logic
This compound 264.1 143.1 249.125 / 20Key Differentiator: The m/z 143 ion is dominant in the 3-ethyl isomer [1].[1][5]
Etaqualone (Ortho) 264.1249.1 143.120 / 25The m/z 249 ion (loss of methyl) is dominant in the ortho-isomer.
Methaqualone-d7 (IS) 258.2138.1-25Deuterated analog tracking.[1][2]

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

  • Linearity: 1–500 ng/mL (R² > 0.99).[1][2]

  • Matrix Effect: Post-extraction spike vs. solvent standard.[1][2] MCX protocols typically yield matrix effects < 15% due to the removal of phospholipids in Wash 2.

  • Recovery: Expect > 85% recovery due to the high affinity of the basic nitrogen for the sulfonic acid moiety on the MCX sorbent.

  • Isomer Resolution: Inject a mix of Etaqualone and this compound during method development to ensure your chromatography separates them (if possible) or rely on the specific Ion Ratios (143/249) for identification.

References

  • Casale, J. F., & Hays, P. A. (2012).[1][2] The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues.[1][5][6] Microgram Journal, 9(2), 51-57.[1][2]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[1] Etaqualone 3-ethylphenyl analog Monograph. SWGDRUG Mass Spectral Library.

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Designer Drugs. UNODC Laboratory and Scientific Section.[1][2]

  • Thermo Fisher Scientific. (2023).[1][2] Solid Phase Extraction Guide: Mixed-Mode Chemistries.

Sources

Application Note: Forensic Identification of 3-Ethylphenyl Etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the forensic identification of 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one, a positional isomer of the designer drug etaqualone. As novel psychoactive substances (NPS) proliferate, the ability to unambiguously distinguish between structurally similar isomers is paramount for forensic, clinical, and research laboratories. This guide details validated protocols using Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and defensible results.

Introduction and Forensic Context

Etaqualone (3-(2-ethylphenyl)-2-methyl-quinazolin-4-one) is a quinazolinone derivative and an analogue of the sedative-hypnotic drug methaqualone.[1] It has emerged as a "research chemical" sold online, leading to its encounter in forensic casework.[1] A significant analytical challenge arises from the existence of its positional isomers, including 3-Ethylphenyl etaqualone (3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one) and 4-Ethylphenyl etaqualone (3-(4-ethylphenyl)-2-methylquinazolin-4(3H)-one).[1] These isomers share the same molecular weight and exhibit similar chemical properties, necessitating a multi-technique approach for definitive identification.

Analytical Workflow: A Multi-Pronged Approach

The unambiguous identification of this compound, and its differentiation from isomers, requires a structured analytical workflow. A presumptive analysis using techniques like FTIR is followed by confirmatory analysis using a hyphenated technique such as GC-MS. For absolute structural elucidation, especially in cases of first encounter or for legal challenges, NMR spectroscopy remains the gold standard.

Forensic_Identification_Workflow cluster_0 Sample Reception & Preparation cluster_1 Screening & Confirmatory Analysis cluster_2 Definitive Identification & Reporting Sample Seized Material (Powder, Tablet, Biological Fluid) Prep Sample Preparation (Dissolution / Extraction) Sample->Prep FTIR FTIR Analysis (Functional Groups) Prep->FTIR Presumptive GCMS GC-MS Analysis (Separation & Fragmentation) Prep->GCMS Confirmatory Data Data Correlation & Interpretation FTIR->Data GCMS->Data NMR NMR Spectroscopy (Isomer Differentiation) NMR->Data Data->NMR If Isomer Differentiation is Required Report Final Report Data->Report Isomer_Differentiation cluster_NMR 1H NMR Aromatic Region Ortho Ortho (Etaqualone) ~4 distinct signals Meta Meta (3-Ethylphenyl) ~4 signals, one singlet-like Para Para (4-Ethylphenyl) Symmetrical AA'BB' pattern (2 doublets) Analyte Unknown Isomer Analyte->Ortho Matches? Analyte->Meta Matches? Analyte->Para Matches?

Sources

Application Notes and Protocols for the Safe Handling and Storage of Designer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proliferation of designer drugs, also known as novel psychoactive substances (NPS), presents unique challenges to the scientific community. These compounds, often with limited toxicological and pharmacological data, require stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of research data.[1][2] This guide provides a comprehensive framework for the safe management of designer drugs in a research setting, emphasizing a risk-based approach and adherence to established safety principles.

The Imperative of a Proactive Safety Culture

Given the often-unknown hazards associated with designer drugs, a proactive and rigorous safety culture is paramount. The responsibility for safety lies with every individual in the laboratory, from the Principal Investigator (PI) to the laboratory technician. All personnel handling these substances must receive thorough training on the potential risks and the specific protocols outlined in this document.[3]

A foundational principle is to treat all novel compounds as potentially hazardous until proven otherwise.[4] This "precautionary principle" should guide all aspects of handling, storage, and disposal.

Risk Assessment: The Cornerstone of Safe Handling

Before any work with a designer drug commences, a comprehensive risk assessment must be conducted.[5][6] This process systematically identifies potential hazards and outlines control measures to mitigate risks.

Key Components of a Risk Assessment:

  • Hazard Identification: What are the known or suspected hazards of the compound? Consider its chemical class (e.g., synthetic cannabinoid, cathinone, fentanyl analog), available toxicological data (if any), and physical properties (e.g., volatility, dustiness). For uncharacterized substances, assume high potency and toxicity.[4]

  • Exposure Assessment: How might personnel be exposed? Consider routes of exposure such as inhalation, skin contact, ingestion, and injection.[6][7] Evaluate the quantity of the substance being used and the duration of the handling procedures.[6]

  • Risk Characterization: What is the likelihood and severity of the potential harm? This will inform the level of control measures required.

A formal Standard Operating Procedure (SOP) should be developed based on the risk assessment for each new compound or experimental protocol.[8][9]

Personal Protective Equipment (PPE): A Critical Barrier

Appropriate PPE is a crucial line of defense against exposure to designer drugs.[7][10] The selection of PPE should be informed by the risk assessment.

PPE ComponentSpecifications and Rationale
Gloves Double gloving with nitrile gloves is recommended.[11] Ensure gloves are rated for the specific chemicals being handled. Inspect gloves for any signs of damage before and during use. Change gloves frequently, especially after handling concentrated materials or in the event of a spill.[12]
Eye Protection Chemical splash goggles or a full-face shield are mandatory to protect against splashes and aerosols.[8][12][13]
Lab Coats/Gowns A disposable, back-closing gown made of a low-permeability fabric is essential to prevent skin contamination.[10] Reusable lab coats should be professionally laundered and not taken home.
Respiratory Protection For procedures that may generate aerosols or dusts of potent compounds, a fit-tested N95 respirator or a higher level of respiratory protection may be necessary.[14] Work should be conducted in a certified chemical fume hood whenever possible.[12]
Footwear Closed-toe shoes are required in all laboratory areas.[12] Disposable shoe covers should be worn in designated potent compound handling areas.[10]

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Shoe Covers Don2 Gown Don1->Don2 Don3 Mask/Respirator Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves (Outer pair over cuff) Don4->Don5 Doff1 Shoe Covers Doff2 Gloves (Outer pair) Doff1->Doff2 Doff3 Gown Doff2->Doff3 Doff4 Goggles/Face Shield Doff3->Doff4 Doff5 Mask/Respirator Doff4->Doff5 Doff6 Gloves (Inner pair) Doff5->Doff6 Storage_Decision_Tree Start Receipt of a New Designer Drug IsControlled Is the substance a DEA scheduled controlled substance? Start->IsControlled SecureStorage Store in a DEA-compliant locked safe or cabinet. Maintain detailed inventory records. IsControlled->SecureStorage Yes AssessStability Is stability data available? IsControlled->AssessStability No SecureStorage->AssessStability KnownStability Follow specific storage recommendations (e.g., -20°C, protect from light). AssessStability->KnownStability Yes UnknownStability Assume instability. Store in a freezer (-20°C or below) in an airtight, light-proof container. AssessStability->UnknownStability No GeneralStorage Store in a designated, secure area away from incompatible materials. Ensure clear labeling. KnownStability->GeneralStorage UnknownStability->GeneralStorage

Caption: A decision-making workflow for the proper storage of designer drugs.

Disposal of Designer Drugs and Contaminated Waste

All waste contaminated with designer drugs must be treated as hazardous waste. [15] Disposal Protocol:

  • Segregation: Collect all designer drug waste, including empty containers, contaminated PPE, and spill cleanup materials, in designated hazardous waste containers. These containers must be clearly labeled as "Hazardous Waste" and list the chemical contents. [15]2. Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and stored in a designated secondary containment area. [15]3. Empty Containers: Empty containers that held acutely toxic or poisonous chemicals should be triple-rinsed with a suitable solvent. [15]The rinsate must be collected and disposed of as hazardous waste. [15]4. Disposal Vendor: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [16]Never dispose of designer drugs or contaminated materials down the drain or in the regular trash. [12][15]5. Controlled Substances: The disposal of controlled substances must be documented and may require a specific DEA-approved procedure, such as using a reverse distributor. [16]These substances are not considered typical hazardous waste. [16]For fentanyl and its analogs, the EPA recommends management as hazardous waste, with disposal through incineration, encapsulation, or inertization. [17]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. [12]* Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station. [12]* Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office. [11][12]Ensure that the Safety Data Sheet (SDS), if available, or any other information about the compound is provided to the medical personnel. For suspected opioid overdose, naloxone should be available, and personnel should be trained in its administration. [18]

Conclusion

Working with designer drugs requires a heightened level of awareness and a commitment to rigorous safety protocols. By implementing a comprehensive safety program that includes thorough risk assessments, the consistent use of appropriate PPE and engineering controls, and strict adherence to handling, storage, and disposal procedures, researchers can minimize the risks associated with these potent and often uncharacterized compounds.

References

  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
  • Standard Operating Procedures for Laboratory Chemicals. (n.d.). Department of Civil, Environmental, and Geospatial Engineering.
  • Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. (n.d.).
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division - Lehigh University.
  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). AEX32 Print.
  • Use of Controlled Substances in Research. (n.d.). University of Montana.
  • Resolution 66/2 Safe handling and disposal of synthetic drugs, their precursors and other chemicals used in the illicit manufac. (n.d.). Unodc.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024, April 14). Quora.
  • Controlled Substances Used in Research and Teaching. (n.d.). Office of Ethics, Risk, and Compliance Services.
  • FCS05-SOP for Inventory of the Controlled Dangerous Substances Lab. (2022, June 8). Department of Forensic Sciences.
  • Waste Management of Hazardous Drugs. (2023, January 25). Defense Centers for Public Health.
  • safe handling. (n.d.). UNODC Synthetic Drug Strategy.
  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
  • Hazardous chemicals, activities or devices. (n.d.). Society for Science.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. (n.d.). MDPI.
  • Handling Controlled Substances in the Lab. (2019, May 30). Lab Manager.
  • Designer Drugs. (n.d.). DEA.gov.
  • Novel psychoactive substances: What educators need to know. (n.d.). PMC - NIH.
  • Guidance for Industry #5 - Drug Stability Guidelines. (1986, March 3). FDA.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). Unodc.
  • Risk assessment. (n.d.). Simon Fraser University.
  • Extended Stability Evaluation of Selected Cathinones. (2020, November 12). Frontiers.
  • Fentanyl and Work. (2024, September 24). CDC.
  • Designer drug. (n.d.). Wikipedia.
  • Drug quality and storage. (n.d.). MSF Medical Guidelines.
  • ACMT and AACT Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders. (n.d.). PMC.
  • Extended Stability Evaluation of Selected Cathinones. (2020, November 13). PMC.
  • Chemical Risk Assessment. (n.d.). HSA.
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • FCS01 – SOP for Detecting Controlled Dangerous Substances. (2022, November 18). Department of Forensic Sciences.
  • Fundamentals of Fentanyl Safety in Public Health Laboratory Settings. (2020, September 1). APHL.
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.).
  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab.
  • Ordering Guidelines for Research Chemicals and Controlled Substances. (2025, August 19). National Institute on Drug Abuse (NIDA).
  • eTool : Hospitals - Emergency Department - Opioids such as Fentanyl. (n.d.). Occupational Safety and Health Administration.
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015, August 20). Oxford Academic.
  • Designer drugs 2015: assessment and management. (2015, March 25). PMC.
  • ISPE Good Practice Guide: Containment for Potent Compounds. (n.d.).
  • Safe disposal of seized drugs and chemicals capacity building. (n.d.).
  • Resolution L4. Safe handling and disposal of synthetic drugs, their precursors and other chemicals used in the illicit manufacture of drugs. (2023, March 14). CND Blog.
  • Do all study drugs need to be stored and dispensed by BMC Pharmacy? (n.d.). Boston University Medical Campus.
  • Stability of synthetic cathinones in clinical and forensic toxicological analysis – where are we now? (2020, December 7).
  • Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure. (n.d.). PMC.

Sources

Troubleshooting & Optimization

Technical Guide: Advanced Differentiation of Etaqualone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of Etaqualone (2-methyl-3-(2-ethylphenyl)-4(3H)-quinazolinone) from its isobaric regioisomers—specifically Methylmethaqualone (MMQ) and positional isomers (meta/para-etaqualone)—presents a significant analytical challenge. These compounds share a molecular weight (


 Da), identical formula (

), and nearly indistinguishable Electron Ionization (EI) fragmentation patterns.

This guide provides a self-validating workflow to resolve these ambiguities using selectivity-tuned chromatography and specific spectral fingerprinting.

Workflow Visualization: The Decision Matrix

The following logic flow outlines the critical decision points when an unknown sample presents a signal at


 264.

Etaqualone_Analysis Start Unknown Sample (m/z 264 Detected) Screening GC-MS Screening (Standard DB-5/5MS Column) Start->Screening Ambiguity Ambiguity Alert: Co-elution of Etaqualone & MMQ? Screening->Ambiguity Retention indices < 10 units apart Branch_LC Switch to LC-MS/MS (Stationary Phase Selectivity) Ambiguity->Branch_LC Trace Analysis (<1mg) Branch_NMR Isolate for 1H-NMR (Definitive Structural Proof) Ambiguity->Branch_NMR Bulk Seizure (>10mg) LC_Method Column: Phenyl-Hexyl Mobile Phase: MeOH/Ammonium Formate Branch_LC->LC_Method NMR_Method Target: Aliphatic Region (Ethyl vs. Dimethyl signals) Branch_NMR->NMR_Method Result Confirmed Identification LC_Method->Result Resolved RT & Unique Transitions NMR_Method->Result Coupling Constant Verification

Figure 1: Analytical decision tree for resolving isobaric quinazolinone toxicity.

Module 1: Chromatographic Separation (LC-MS/MS)

The Issue: Standard C18 columns often fail to separate Etaqualone from Methylmethaqualone (MMQ) due to identical hydrophobicity. Both compounds possess a non-polar quinazolinone core and alkyl-substituted phenyl rings.

The Solution: Utilize


 interaction selectivity . The specific position of the alkyl group (ortho-ethyl vs. di-methyl) alters the electron density and steric accessibility of the phenyl ring, which interacts differently with phenyl-based stationary phases.
Protocol: Phenyl-Hexyl Separation Method
ParameterSetting / Value
Column Biphenyl or Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 - 2.6 µm)
Mobile Phase A Water + 10mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH) + 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Column Temp 40°C

Gradient Profile:

  • 0-1 min: Hold 40% B (Isocratic loading)

  • 1-10 min: Ramp to 90% B (Slow gradient maximizes

    
     selectivity)
    
  • 10-12 min: Hold 90% B

  • 12.1 min: Re-equilibrate

Why this works: The "Phenyl" stationary phase interacts with the aromatic rings of the analytes. The steric bulk of the ortho-ethyl group in Etaqualone prevents the ring from lying as flat against the stationary phase compared to the meta/para isomers or the dimethyl-substituted MMQ, resulting in distinct retention time shifts (typically Etaqualone elutes earlier than MMQ on biphenyl phases).

Module 2: Mass Spectrometry (EI & MRM)

The Issue: Both Etaqualone and MMQ produce a parent ion at


 264. Under standard EI (70eV), both undergo cleavage of the methyl group on the quinazolinone ring (

), leading to a dominant

249 peak.

The Solution: Focus on the Alkyl Chain Fragmentation .

  • Etaqualone: Contains an Ethyl group (

    
    ). It can lose a methyl radical (15 Da) or an ethyl radical (29 Da).
    
  • MMQ: Contains two Methyl groups.[1][2] It can primarily lose methyl radicals (15 Da).

Diagnostic Ion Table (EI-MS)
CompoundMolecular Ion (

)
Base PeakKey DiscriminatorMechanism
Etaqualone 264249 / 235m/z 235 (Medium/High)Loss of Ethyl radical (

) from phenyl ring.
Methylmethaqualone 264249m/z 235 (Absent/Low)Cannot easily lose 29 Da directly; sequential loss required.

MRM Transitions (LC-MS/MS): When building your Triple Quadrupole method, do not rely solely on 264 > 249.

  • Primary Quantifier: 264.1

    
     249.1 (Common to both)
    
  • Etaqualone Qualifier: 264.1

    
    235.1  (Specific loss of ethyl)
    
  • MMQ Qualifier: 264.1

    
     132.1 (Tropylium ion formation, often distinct ratio)
    
Module 3: Definitive Confirmation (NMR)

The Issue: In forensic casework involving bulk powder, MS data may be deemed "presumptive" if reference standards for all isomers are not available to match retention times.

The Solution: Proton NMR (


-NMR) provides absolute structural proof without the need for a reference standard of the specific isomer.
Protocol: 1H-NMR Interpretation

Solvent: Deuterated Chloroform (


) or DMSO-

.

1. The Aliphatic Region (The "Smoking Gun"):

  • Etaqualone (Ethyl group):

    • Look for a Triplet at

      
       ppm (
      
      
      
      ).
    • Look for a Quartet at

      
       ppm (
      
      
      
      ).
    • Logic: This coupling pattern (

      
       Hz) confirms the presence of an ethyl chain.
      
  • Methylmethaqualone (Dimethyl):

    • Look for Two Singlets in the

      
       ppm range.
      
    • Logic: Methyl groups on an aromatic ring do not split each other (unless adjacent, but even then, coupling is weak/unresolved). Absence of a triplet/quartet rules out Etaqualone.[3]

2. The Aromatic Region (Positional Isomers):

  • Etaqualone (Ortho-substituted):

    • The aromatic protons will show an ABCD pattern (4 distinct environments) if resolution is high, or a complex multiplet.

  • Para-Etaqualone (Impurity):

    • Symmetrical AA'BB' system (two doublets) in the aromatic region.

Frequently Asked Questions (Troubleshooting)

Q1: I see a peak at m/z 264, but the retention time doesn't match my Etaqualone standard. What is it? A: This is likely a regioisomer . Common candidates are:

  • Methylmethaqualone (MMQ): Often elutes later than Etaqualone on non-polar columns due to planar stacking.

  • Mecloqualone (m/z 264 is incorrect, MW is 268): Check your calibration. Mecloqualone contains Chlorine (M+2 peak at 33% intensity). If you lack the M+2 peak, it is not Mecloqualone.

  • Para-isomer: Synthetic impurities often contain 3-(4-ethylphenyl)-... which elutes at a different time than the ortho (Etaqualone) target.

Q2: Why is the m/z 235 peak intensity variable in my GC-MS? A: The stability of the


 ion depends on the ion source temperature.
  • Action: Standardize your source temperature (e.g., 230°C). Higher temperatures may promote excessive fragmentation, altering the 249/235 ratio. Always run a concurrent standard if using ion ratios for identification.

Q3: Can I use UV-Vis (DAD) to distinguish them? A: It is difficult. The chromophore (quinazolinone ring) is identical. The alkyl substitutions on the phenyl ring cause only negligible shifts (


 shifts of <2-3 nm) in the UV spectrum. Do not rely on UV spectra for isomer differentiation.
References
  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Methaqualone and its Analogues. Scientific and Technical Publications. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library - Version 3.11. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12224, Etaqualone. [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry for 3-Ethylphenyl etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 3-Ethylphenyl etaqualone. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols for robust mass spectrometry (MS) method development. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory environment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the analysis of this compound.

Q1: What are the fundamental mass spectrometry properties of this compound?

Understanding the precise mass is the first step in any MS experiment. This compound has a molecular formula of C₁₇H₁₆N₂O.[1] Based on this, the key values for setting up your instrument are:

  • Monoisotopic Mass: 264.1263 g/mol [1]

  • Average Molecular Weight: 264.32 g/mol [1]

  • Expected Protonated Adduct [M+H]⁺: m/z 265.1335

It is critical to use the monoisotopic mass for high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to ensure accurate mass assignments.

Q2: Which ionization technique is best suited for this compound?

Positive-ion electrospray ionization (ESI+) is highly recommended. The this compound structure contains two nitrogen atoms within its quinazolinone core, which are basic sites that readily accept a proton in the acidic mobile phases typically used for reversed-phase chromatography (e.g., containing 0.1% formic acid).[2] This results in efficient formation of the [M+H]⁺ ion, leading to excellent sensitivity. Atmospheric Pressure Chemical Ionization (APCI) could be a secondary option but generally offers lower sensitivity for this compound class.

Q3: What are the primary fragment ions I should target for MS/MS analysis (e.g., for MRM)?

While a compound-specific fragmentation study is essential (see Protocol 3.1), we can predict the most likely fragmentation pathways based on data from its isomers and related quinazolinone analogs.[3][4] For the 3-ethylphenyl isomer, the molecular ion is the base peak in electron ionization, indicating a stable structure.[5] In ESI-MS/MS, fragmentation of the precursor ion (m/z 265.1) will likely yield characteristic product ions. Key fragments reported for the isomeric etaqualone and its analogs include ions at m/z 249 (loss of a methyl radical from the precursor, followed by rearrangement) and m/z 143 .[3][4][5] The ion at m/z 143 is particularly pronounced for the 3- and 4-ethylphenyl isomers and can be a key differentiator.[5]

Q4: Why is my molecular ion ([M+H]⁺) signal weak or absent in my full-scan spectrum?

A weak or missing molecular ion is a common issue, typically pointing to one of two causes:

  • Poor Ionization: The mobile phase may not be optimal, or the source parameters (e.g., spray voltage, gas flow) are not properly tuned. Ensure a proton source, such as 0.1% formic acid, is present in the mobile phase.

  • In-Source Fragmentation: This is a very common cause. If the cone voltage (also known as fragmentor voltage or declustering potential on different instruments) is set too high, the [M+H]⁺ ion fragments before it reaches the mass analyzer. You will see the fragment ions in your MS1 (full scan) spectrum, but the precursor itself will be weak. See the troubleshooting guide below for a systematic solution.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Issue 2.1: Poor Sensitivity & Low Signal Intensity

Low signal is the most frequent challenge. The cause can be multifaceted, originating from the sample, the LC system, or the mass spectrometer.

  • Possible Cause 1: Suboptimal MS Source Parameters

    • Causality: The efficiency of desolvation and ionization is directly controlled by source settings. Inefficient desolvation leads to neutral molecules entering the mass analyzer, while poor ionization results in a low population of charged ions.

    • Troubleshooting Protocol:

      • Begin with a direct infusion of a 100-500 ng/mL solution of this compound (see Protocol 3.1).

      • Nebulizer Gas (Gas 1): This affects droplet size. Start with the manufacturer's recommended setting and increase it until the signal intensity maximizes and then starts to drop. A stable signal is key.

      • Drying Gas (Gas 2) and Temperature: These control solvent evaporation. Increase the gas temperature in 25°C increments (e.g., from 300°C to 450°C) and the gas flow until the signal is maximized. Too high a temperature can cause thermal degradation.

      • Capillary/Spray Voltage: This drives the electrochemical charging of droplets. For ESI+, slowly ramp the voltage (e.g., from 3.0 kV to 5.0 kV) and observe the signal intensity and stability. An unstable spray (visible as sputtering at the tip) indicates the voltage is too high or the flow rate is too low.

  • Possible Cause 2: Incorrect Cone/Fragmentor Voltage

    • Causality: This voltage accelerates ions from the atmospheric pressure region into the vacuum region of the mass spectrometer. A delicate balance is required: too low a voltage results in poor ion transmission and low signal; too high a voltage causes in-source fragmentation, depleting the precursor ion signal.

    • Troubleshooting Protocol:

      • Using direct infusion, monitor the intensity of the [M+H]⁺ ion (m/z 265.1).

      • Acquire data in full-scan mode while ramping the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V) in 5 V increments.

      • Plot the intensity of m/z 265.1 against the cone voltage. The optimal value is the voltage that gives the highest intensity just before the signal begins to decrease.

Diagram 1: Troubleshooting Logic for Low Signal Intensity

A decision tree for systematically diagnosing poor MS signal.

low_signal_troubleshooting start Problem: Low Signal Intensity check_infusion Step 1: Direct Infusion Is signal present? start->check_infusion no_signal No Signal check_infusion->no_signal No signal_present Signal Present, but weak check_infusion->signal_present Yes check_system Action: - Verify sample concentration - Check fluidics & connections - Clean MS source no_signal->check_system optimize_source Step 2: Optimize Source - Capillary Voltage - Gas Flows & Temp signal_present->optimize_source source_optimized Is signal improved? optimize_source->source_optimized optimize_compound Step 3: Optimize Compound - Ramp Cone/Fragmentor Voltage - Check for adducts source_optimized->optimize_compound Yes reassess Action: Re-evaluate LC conditions and sample prep source_optimized->reassess No compound_optimized Is signal optimal? optimize_compound->compound_optimized solution Solution: Use Optimized Parameters compound_optimized->solution Yes compound_optimized->reassess No

Issue 2.2: Complex or Unidentifiable Spectra
  • Possible Cause: Adduct Formation

    • Causality: In ESI, ions can associate with cations present in the sample matrix or mobile phase, such as sodium (Na⁺) and potassium (K⁺). This leads to the formation of adducts like [M+Na]⁺ (m/z 287.1) and [M+K]⁺ (m/z 303.1), which complicates spectra and depletes the desired [M+H]⁺ signal. This is often caused by glassware contamination, fingerprints, or the use of non-volatile buffers like phosphate.

    • Troubleshooting Protocol:

      • Identify: Check your full-scan spectrum for masses corresponding to the predicted sodium (+21.98 Da) and potassium (+38.96 Da) adducts relative to the [M+H]⁺ ion.

      • Mitigate:

        • Use high-purity solvents (LC-MS grade) and additives (e.g., formic acid).

        • Avoid sodium-containing glassware; use polypropylene vials and tubes where possible.[6]

        • If adducts are severe, adding a small amount of ammonium formate or ammonium acetate to the mobile phase can sometimes create a dominant [M+NH₄]⁺ adduct, simplifying the spectrum.

Section 3: Standard Operating Protocols

These protocols provide a validated, self-correcting framework for method development.

Protocol 3.1: Direct Infusion Analysis for Compound Parameter Optimization

Objective: To determine the optimal cone/fragmentor voltage and collision energies for this compound without chromatographic influence.

Materials:

  • This compound reference standard.

  • LC-MS grade methanol and water.

  • LC-MS grade formic acid.

  • Syringe pump and a suitable liquid T-junction.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in methanol.

  • Prepare Infusion Solution: Dilute the stock solution to a final concentration of 100-500 ng/mL in 50:50 methanol:water with 0.1% formic acid.

  • System Setup:

    • Set up the mass spectrometer for direct infusion via a T-junction, mixing the infusion solution with a typical LC mobile phase flow (e.g., 0.3-0.5 mL/min of 50:50 methanol:water + 0.1% FA).

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

  • Cone Voltage Optimization:

    • Set the mass spectrometer to ESI+ mode and acquire data in full-scan mode (e.g., m/z 100-400).

    • Create an experiment that ramps the cone voltage from 10 V to 80 V in 5 V steps.

    • Extract the ion chromatogram for the [M+H]⁺ ion (m/z 265.1) and identify the voltage that provides the maximum intensity. This is your optimal cone voltage for precursor ion selection.

  • Collision Energy (CE) Optimization:

    • Set the mass spectrometer to product ion scan mode, selecting m/z 265.1 as the precursor ion.

    • Create an experiment that ramps the collision energy from 5 eV to 60 eV in 2-5 eV steps.

    • Examine the resulting spectra to identify the most intense and stable product ions. Plot the intensity of each major fragment versus collision energy.

    • Select 2-3 product ions for your MRM method, noting the optimal CE for each transition. This provides the highest specificity and sensitivity for quantification.[3][7]

Diagram 2: Workflow for MS/MS Parameter Optimization

A sequential workflow for developing a robust MRM method.

mrm_workflow cluster_prep Preparation cluster_infusion Direct Infusion & MS1 Optimization cluster_ms2 MS/MS Optimization cluster_final Method Finalization prep_std 1. Prepare 100-500 ng/mL Standard Solution infuse 2. Infuse into MS via Syringe Pump prep_std->infuse cone_voltage 3. Perform Cone Voltage Ramp (Full Scan Mode) infuse->cone_voltage select_precursor 4. Identify Optimal Cone Voltage & Select [M+H]⁺ Precursor (m/z 265.1) cone_voltage->select_precursor ce_ramp 5. Perform Collision Energy Ramp (Product Ion Scan Mode) select_precursor->ce_ramp select_products 6. Identify Stable & Intense Product Ions (e.g., m/z 249, 143) ce_ramp->select_products optimize_ce 7. Determine Optimal CE for Each Product Ion select_products->optimize_ce build_mrm 8. Build MRM Method (Precursor > Product Transitions) optimize_ce->build_mrm

Section 4: Data Summary Tables

Table 1: Key Physicochemical and Mass Spectrometry Properties
ParameterValueSource
Chemical Formula C₁₇H₁₆N₂OPubChem[1]
IUPAC Name 3-(3-ethylphenyl)-2-methylquinazolin-4-onePubChem[1]
Monoisotopic Mass 264.1263 DaPubChem[1]
[M+H]⁺ (Precursor Ion) m/z 265.1335Calculated
[M+Na]⁺ (Sodium Adduct) m/z 287.1155Calculated
Predicted Key Fragments m/z 249, m/z 143[3][5]
Recommended Ionization Electrospray (ESI), Positive Mode[3][7]
Table 2: Example Starting MS Parameters for Direct Infusion

Use these as a starting point. Optimal values are instrument-dependent.

Parameter Typical Starting Value
Capillary Voltage 3.5 kV
Cone/Fragmentor Voltage 25 V (To be optimized)
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 600 L/Hr

| Collision Energy | 20 eV (To be optimized for MS/MS) |

Section 5: References

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Forendex. Available at: [Link][5][8]

  • Staszkiewicz, B., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Cutaneous and Ocular Toxicology. Available at: [Link][3][7]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link][1]

  • National Center for Biotechnology Information (n.d.). 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone. PubChem Compound Database. Available at: [Link][9]

  • ResearchGate. (n.d.). Fragmentation pattern of methaqualone (Scheme 1). Available at: [Link][10]

  • Al-Obaid, A. M., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link][2]

  • ResearchGate. (n.d.). Figure 4-Mass spectrum of (a) = etaqualone, (b) = 3-ethyl analogue of... Available at: [Link][4]

  • SWGDrug. (1999). METHAQUALONE. Available at: [Link][6]

Sources

avoiding ion suppression in LC-MS analysis of novel psychoactives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NPS-ION-SUP-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Welcome to the NPS Analysis Support Hub

You are likely here because your Novel Psychoactive Substance (NPS) assays are showing poor sensitivity, non-linear calibration curves, or retention time shifts.[1] In the analysis of synthetic cathinones, cannabinoids, and opioids, Ion Suppression is the "invisible killer" of data integrity.

Unlike traditional drugs, NPS appear in low concentrations and often as isobaric isomers (e.g., 3-MMC vs. 4-MMC). If these co-elute with matrix components (like phospholipids), the competition for charge in the Electrospray Ionization (ESI) source will silence your analyte signal.

This guide is not a textbook; it is a troubleshooting workflow designed to diagnose, eliminate, and correct suppression in your LC-MS/MS experiments.

Module 1: Diagnosis – How do I visualize the invisible?

User Question: My internal standard response varies wildly between patient samples, but my solvent standards are stable. How can I prove this is matrix effect and not an instrument fault?

Technical Response: You need to map the suppression zones of your chromatography using Post-Column Infusion (PCI) . This is the definitive "stress test" for your method. It allows you to see exactly where matrix components are eluting and if they overlap with your NPS targets.

Protocol: Post-Column Infusion (PCI) Validation
  • Objective: Visualize suppression zones in real-time.

  • Hardware Required: Syringe pump, PEEK tee-connector.

Step-by-Step Workflow:

  • Setup: Connect a syringe pump to the LC flow path after the column but before the MS source using a PEEK tee.

  • Infusate: Fill the syringe with a solution of your target analyte (e.g., Mephedrone) at a constant concentration (approx. 100 ng/mL).

  • Flow: Set the syringe pump to flow at 10-20 µL/min. Set the LC to run your standard gradient method.

  • Injection: Inject a blank matrix extract (e.g., extracted urine or plasma with no drug).

  • Observation: Monitor the baseline. A stable baseline represents the constant infusion. Any "dip" or "valley" in the baseline indicates a zone where the matrix is suppressing the signal.[2]

Visualization: PCI Hardware Logic

PCI_Setup cluster_logic Signal Logic LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Connector (Mixing Point) Column->Tee MS_Source ESI Source (Ionization) Tee->MS_Source Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Detector Detector Response (Baseline Dips = Suppression) MS_Source->Detector Logic If Baseline Drops -> Matrix is Suppressing Signal

Figure 1: Schematic of the Post-Column Infusion setup. The syringe pump provides a constant background signal; the injected matrix reveals suppression zones.[2]

Module 2: The Matrix Defense – Sample Preparation

User Question: I am using Protein Precipitation (PPT) for plasma samples. My recoveries are okay, but the matrix effect is -60%. Why is PPT failing me?

Technical Response: Protein Precipitation is a "dirty" cleanup. It removes proteins but leaves behind phospholipids (glycerophosphocholines and lysophospholipids). These are the primary agents of ion suppression in bioanalysis.[3][4] They are hydrophobic, elute late in the run (often during the gradient wash step), and can "wrap" around analyte droplets, preventing charge transfer.

The Solution: Upgrade to Phospholipid Removal (PLR) plates or Supported Liquid Extraction (SLE) .

Comparative Data: Matrix Effect Reduction

Data summarized from internal validation of synthetic cathinones in plasma.

MethodAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 85-95%-45% to -65% (High Suppression)< 10%
Solid Phase Extraction (SPE) 75-85%-5% to -15% (Low Suppression)> 95%
Phospholipid Removal (PLR) 80-90%-10% to -20% (Low Suppression)> 90%

Note: A Matrix Effect (ME) of -60% means you are losing 60% of your signal to the matrix. An ME of 0% is ideal.

Decision Workflow: Choosing the Right Prep

Sample_Prep_Decision Start Start: Select Sample Matrix Matrix_Type Is the Matrix Lipid-Rich? (Plasma/Serum vs. Urine) Start->Matrix_Type Urine Urine/Oral Fluid Matrix_Type->Urine Low Lipid Plasma Plasma/Serum/Blood Matrix_Type->Plasma High Lipid Simple_Dilute Dilute & Shoot (Risk: High Suppression) Urine->Simple_Dilute PPT Protein Precipitation (PPT) (Risk: Phospholipids remain) Plasma->PPT Quick/Dirty PLR_Step Use Phospholipid Removal (PLR) Plate (Filters PLs + Proteins) Plasma->PLR_Step Recommended SLE_Step Supported Liquid Extraction (SLE) (Removes Salts + PLs) Plasma->SLE_Step High Sensitivity Needed Simple_Dilute->SLE_Step If Suppression > 20% PPT->PLR_Step If Suppression > 20%

Figure 2: Decision tree for selecting sample preparation based on matrix complexity and lipid content.

Module 3: Chromatographic Optimization

User Question: I have separated my NPS isomers, but the early eluters are still suppressed. I can't change my sample prep. What now?

Technical Response: If you cannot remove the matrix, you must separate the matrix from the analyte . Phospholipids typically elute in the high-organic region of a reversed-phase gradient.

Strategies:

  • The "Dump" Valve: Divert the first 1-2 minutes of flow to waste. This prevents salts and early-eluting polar interferences from entering the source.

  • Column Choice: For NPS, move away from standard C18.

    • Biphenyl Columns: Excellent for separating isomeric NPS (e.g., positional isomers of fluorofentanyl).

    • F5 (Pentafluorophenyl): Offers alternative selectivity to move analytes away from phospholipid regions.

  • Gradient Tuning: Ensure your gradient reaches 100% organic and holds for at least 2 minutes to wash phospholipids off the column before the next injection. "Ghost peaks" from previous injections are a common source of erratic suppression.

Module 4: Correction – The Internal Standard Rule

User Question: I'm using an analog internal standard (e.g., using Mephedrone-d3 for Clephedrone). Is this acceptable?

Technical Response: In regulated forensic toxicology, this is risky. For NPS, Stable Isotope Labeled Internal Standards (SIL-IS) are mandatory for rigorous quantification.

Why? Ion suppression is not uniform across the chromatogram.[2][5][6]

  • Analog IS: Elutes at a different time than the analyte. It experiences different suppression than the analyte.[2][7]

  • SIL-IS (Deuterated/Carbon-13): Co-elutes (almost) perfectly with the analyte. It experiences the exact same suppression.

The Calculation: If your analyte signal is suppressed by 50% (Signal = 0.5), and your SIL-IS is suppressed by 50% (Signal = 0.5), the ratio remains constant:



The quantification remains accurate despite the signal loss.[2][8]

Critical Warning - Deuterium Retention Shift: Deuterated isotopes (


H) can have slightly shorter retention times than the non-labeled drug due to the "deuterium isotope effect" on lipophilicity. If this shift moves the IS out of the suppression zone while the analyte remains in it, correction fails.
  • Best Practice: Use Carbon-13 (

    
    C) or Nitrogen-15 (
    
    
    
    N) labeled standards if available, as they do not shift retention time.
FAQ: Rapid Fire Troubleshooting

Q: How do I calculate Matrix Effect (%) mathematically? A: You need Matuszewski’s method [1]. Prepare three sets of samples:

  • Set A: Standard in pure solvent.

  • Set B: Standard spiked into post-extraction blank matrix.

  • Set C: Standard spiked pre-extraction.

    
    
    
  • Negative value = Suppression.

  • Positive value = Enhancement.

Q: Can I just dilute my sample to stop suppression? A: Yes, "Dilute-and-Shoot" is valid if your instrument sensitivity allows it. Diluting the matrix 1:10 often reduces suppression significantly. However, you risk losing detection of low-level NPS metabolites.

Q: I see suppression even with no injection. Why? A: Contaminated mobile phase or system buildup. Check your mobile phase additives (high concentration of formic acid can suppress negative mode) and clean the ESI cone/capillary.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[9] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Peters, F. T., & Remane, D. (2012). Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology. Analytical and Bioanalytical Chemistry.

  • US Food and Drug Administration (FDA). (2018).[9] Bioanalytical Method Validation Guidance for Industry. FDA.gov.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: 3-Ethylphenyl Etaqualone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3EP-EQ-001
Status: Open
Subject: Impurity Profiling & Troubleshooting for 3-Ethylphenyl Analogue Synthesis

System Overview: The Reaction Logic

You are synthesizing 3-Ethylphenyl etaqualone (chemically: 2-methyl-3-(3-ethylphenyl)quinazolin-4(3H)-one). This is a structural isomer of the sedative Etaqualone, distinguished by the meta-positioning of the ethyl group on the N3-phenyl ring.

The Core Mechanism: The synthesis relies on the condensation of N-acetylanthranilic acid with 3-ethylaniline (m-ethylaniline). This is a dehydration reaction, typically driven by Phosphorus Trichloride (


) or Polyphosphoric Acid (PPA).

Critical Failure Points: The reaction is an equilibrium process that favors the thermodynamic product (the quinazolinone ring). However, kinetic traps lead to specific impurities:

  • Moisture Sensitivity:

    
     is rapidly deactivated by water, halting the cyclization and leaving linear amide intermediates.
    
  • Steric Hinderance: The meta-ethyl group is less sterically hindering than the ortho-ethyl group in standard Etaqualone, potentially increasing reactivity but also allowing for over-reaction (dimerization) if thermal control is lax.

  • Regioisomer Contamination: The purity of your final drug substance is inextricably linked to the isomeric purity of your starting 3-ethylaniline.

Synthesis & Impurity Map (Visualization)

The following diagram illustrates the synthesis workflow and the specific points where impurities are generated.

SynthesisPath Start Precursors: N-acetylanthranilic acid + 3-Ethylaniline Intermediate Intermediate: Linear Diamide Start->Intermediate Condensation ImpurityA Impurity A: N-(3-ethylphenyl)acetamide (Side Reaction) Start->ImpurityA Acetylation of Aniline (No Anthranilic coupling) ImpurityB Impurity B: Unreacted 3-Ethylaniline Start->ImpurityB Incomplete Conv. ImpurityD Impurity D: Positional Isomers (2-Et / 4-Et analogues) Start->ImpurityD Impure Precursor Reagent Dehydrating Agent (PCl3 in Toluene) Reagent->Intermediate Activates Cyclization Cyclization (Ring Closure) Intermediate->Cyclization -H2O Product Target: This compound Cyclization->Product ImpurityC Impurity C: Hydrolysis Product (Ring Opening) Product->ImpurityC pH > 10 or < 2 (Hydrolysis)

Caption: Figure 1. Reaction scheme identifying critical control points for impurity generation during the condensation of N-acetylanthranilic acid and 3-ethylaniline.

Impurity Profile & Identification

The following table summarizes the specific impurities you will encounter. Use this data to calibrate your HPLC/GC-MS methods.

Impurity CodeChemical NameOriginDetection Characteristics (Relative to Target)
IMP-A N-(3-ethylphenyl)acetamide Side reaction: Acetyl group transfer from N-acetylanthranilic acid directly to 3-ethylaniline without ring incorporation.RT: Earlier than target.Mass: 163 Da (

).
IMP-B 3-Ethylaniline Unreacted starting material.RT: Very early (Polar).Mass: 121 Da.
IMP-C N-acetylanthranilic acid Unreacted starting material or hydrolysis product.RT: Early (Acidic).Mass: 179 Da.
IMP-D 2-Ethyl / 4-Ethyl Isomers Contaminants in commercial 3-ethylaniline supplies.RT: Extremely close to target (requires high-res column).Mass: Identical to target (278 Da).
IMP-E Quinazolinone Dimer Thermal degradation (Overheating >140°C).RT: Very late (Non-polar).Mass: ~554 Da.

Troubleshooting Guide (FAQ)

Category: Reaction Failure

Q: My reaction mixture turned into a sticky black tar. What happened? A: This is "The Dimer" effect (IMP-E).

  • Cause: You likely overheated the reaction or ran it too long. Quinazolinones are stable, but in the presence of aggressive dehydrating agents like

    
     at high temperatures (>120°C), they can undergo self-condensation or polymerization.
    
  • Fix: Keep the reaction temperature strictly between 90°C–110°C. Use dry toluene as a solvent to maintain a consistent reflux temperature.

Q: Yield is low, and I see a large peak for Impurity A (Linear Amide). A: Your dehydrating agent failed.

  • Cause:

    
     is extremely sensitive to moisture. If your toluene was "wet," the 
    
    
    
    hydrolyzed to phosphorous acid, which catalyzes the simple acetylation of the aniline (forming IMP-A) rather than the difficult ring closure.
  • Fix: Distill toluene over sodium/benzophenone before use. Ensure

    
     is fresh and clear (not yellow/cloudy).
    
Category: Purification[1][2][3]

Q: How do I remove the unreacted 3-ethylaniline (IMP-B)? A: Use a pH-swing extraction.

  • Protocol:

    • Dissolve the crude solid in an organic solvent (DCM or Ethyl Acetate).

    • Wash with 10% HCl . The 3-ethylaniline is basic and will protonate, moving into the aqueous layer. The quinazolinone (target) is weakly basic but will remain in the organic layer under these mild conditions.

    • Warning: Do not use concentrated strong acid for prolonged periods, or you will hydrolyze the ring (creating IMP-C).

Q: I have a "shoulder" peak on my main product peak in HPLC. Is this the isomer? A: Yes, this is likely IMP-D (2-ethyl or 4-ethyl isomer).

  • Cause: Commercial "3-ethylaniline" often contains 1–5% of the 2-ethyl or 4-ethyl isomers due to the nitration/reduction synthesis process of the aniline.

  • Fix: This is a chemical sourcing issue. You cannot easily separate these isomers after synthesis. You must verify the purity of your 3-ethylaniline starting material via GC-MS before starting the batch.

Purification Logic Tree

Follow this workflow to isolate the target from the impurities described above.

Purification Crude Crude Reaction Mixture (Target + IMP A, B, C, E) Step1 Step 1: Acid Wash (Dilute HCl) Crude->Step1 AqLayer1 Aqueous Layer: Protonated 3-Ethylaniline (IMP-B) Step1->AqLayer1 OrgLayer1 Organic Layer: Target + Non-basic Impurities Step1->OrgLayer1 Step2 Step 2: Base Wash (5% NaOH) OrgLayer1->Step2 AqLayer2 Aqueous Layer: N-acetylanthranilic acid (IMP-C) Step2->AqLayer2 OrgLayer2 Organic Layer: Target + Neutral Impurities (IMP-A, E) Step2->OrgLayer2 Step3 Step 3: Recrystallization (Ethanol/Water) OrgLayer2->Step3 Filtrate Filtrate (Mother Liquor): Linear Amides (IMP-A) Oligomers (IMP-E) Step3->Filtrate Final Final Solid: Pure this compound Step3->Final

Caption: Figure 2.[1][2] Downstream processing workflow for the removal of acidic, basic, and neutral impurities.

References

  • Van Zyl, E.F. (2001).[1] "A survey of reported synthesis of methaqualone and some positional and structural isomers." Forensic Science International, 122(2-3), 142-149.[1] Link[1]

  • Miyata, T., et al. (1997).[1] "Synthesis and biological activities of quinazolinone derivatives." Chemical & Pharmaceutical Bulletin. (Cited for general condensation mechanism of N-acylanthranilic acids).[1]

  • United Nations Office on Drugs and Crime (UNODC). (2010). "Recommended Methods for the Identification and Analysis of Methaqualone/Mecloqualone." UNODC Laboratory and Scientific Section.[3] Link

  • Angelos, S.A., & Meyers, J.A. (1985). "The isolation and identification of precursors and reaction products in the clandestine manufacture of methaqualone." Journal of Forensic Sciences, 30(4), 1022-1047.

Sources

troubleshooting peak tailing in GC analysis of etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Problem

Welcome to the Technical Support Center. You are likely here because your Etaqualone peak exhibits a "shark fin" asymmetry (tailing factor


) rather than a Gaussian distribution.[1]

The Root Cause: Etaqualone is a 3-(2-ethylphenyl)-2-methylquinazolin-4(3H)-one.[1][2][3] Chemically, it possesses basic nitrogen atoms within the quinazolinone ring. In the high-temperature environment of a GC inlet, these nitrogen atoms act as Lewis Bases .

If your system contains active sites—specifically acidic silanol groups (


) on the glass liner, quartz wool, or column stationary phase—the Etaqualone will undergo reversible adsorption. This secondary interaction retards a portion of the analyte population, creating the characteristic "tail."

Part 1: Diagnostic Logic Tree

Before disassembling your instrument, use this logic flow to isolate the variable.

G Start START: Etaqualone Peak Tailing CheckSolvent Does the Solvent Peak also tail? Start->CheckSolvent Physical PHYSICAL ISSUE (Flow Path Disruption) CheckSolvent->Physical Yes (All peaks tail) Chemical CHEMICAL ISSUE (Active Site Adsorption) CheckSolvent->Chemical No (Only Etaqualone tails) Cut Action: Re-cut Column Inlet (Ceramic Wafer) Physical->Cut Liner Action: Replace Liner (Ultra-Inert, Deactivated Wool) Chemical->Liner Install Action: Check Ferrule/Insertion Depth Cut->Install Column Action: Trim Guard Column (Remove 10-20cm) Liner->Column Overload Check: Column Overload? (Fronting disguised as tailing) Column->Overload

Figure 1: Diagnostic workflow distinguishing between physical flow path errors and chemical adsorption.[1]

Part 2: Inlet System Troubleshooting (The Primary Culprit)

The inlet is the most common source of activity for basic drugs like Etaqualone.

Q: I just changed the liner, but the tailing persists. Why?

A: Not all liners are created equal.[1][4] Standard deactivated liners may not be sufficient for sensitive quinazolinones.[1]

  • The Mechanism: At 280°C (standard injector temp), the activation energy for hydrogen bonding between the Etaqualone nitrogen and surface silanols is easily met.

  • The Fix: You must use Ultra-Inert (UI) or "Basic-Deactivated" liners.

  • Wool Placement: If you use glass wool to aid vaporization, ensure it is in situ deactivated.[1] Active wool increases surface area for adsorption by

    
    .[1]
    
Q: How do I verify if the Inlet is the problem without changing the column?

A: Perform the "High-Concentration Challenge."

  • Inject a standard of Etaqualone at

    
     your normal concentration.[1]
    
  • Observation: If the tailing factor improves significantly (peak becomes sharper), your active sites are being "saturated" by the excess analyte.[1] This confirms the presence of active sites (Langmuir Isotherm behavior) rather than a physical dead volume.

Q: What is the correct column installation depth?

A: An incorrect installation depth creates a "dead volume" where the carrier gas cannot sweep the analyte effectively.

  • Agilent Split/Splitless: 4-6 mm above the ferrule.[1]

  • Thermo/Trace: Varies, but typically flush with the ferrule then retracted 1-2 mm.

  • Protocol: Use a pre-marked septum to measure the distance before inserting the column into the inlet.

Part 3: Column & Method Optimization

Q: My inlet is clean. Is my column "dead"?

A: Not necessarily. The "front" of the column (the first 10-20 cm) acts as a trap for non-volatile matrix components (from blood/urine extracts), which eventually carbonize and become active.

  • The Fix: Column Trimming.

    • Cool the oven.

    • Remove the column from the inlet.[1]

    • Score the column lightly with a ceramic wafer.[1][5]

    • Break the column away from the score (do not saw it).[1]

    • Critical Step: Inspect the cut with a magnifier.[1][5][6][7] It must be a perfect

      
       circle.[1] A jagged edge causes turbulence = tailing.[1]
      
    • Remove ~30 cm of the column.[1]

Q: Which solvent should I use for Etaqualone?

A: Methanol is common for standards but problematic for Splitless GC.[1]

  • Problem: Methanol has a high expansion volume (~1400

    
     vapor per 
    
    
    
    liquid at 250°C/15psi). If this exceeds your liner volume (typically ~900
    
    
    ), solvent backflash occurs, depositing analytes onto the metal septum purge lines. This causes severe tailing and carryover.[1]
  • Recommendation: Use Ethyl Acetate or Isooctane .[1] These have lower expansion volumes and wet the stationary phase (typically 5% phenyl) better than methanol.

Part 4: Data & Specifications

Standardized Etaqualone GC-MS Parameters

Use these parameters to establish a baseline. If tailing persists under these conditions, the hardware is active.

ParameterSettingRationale
Column Rxi-5Sil MS or DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase reduces amine interaction.[1]
Inlet Temp 280°CHigh enough to volatilize, low enough to minimize thermal degradation.[1]
Liner 4mm Single Taper w/ Wool (Ultra-Inert)Taper directs flow to column; wool aids evaporation; inertness prevents adsorption.[1]
Carrier Gas Helium @ 1.0 - 1.2 mL/min (Constant Flow)Maintains efficiency during temperature ramp.[1]
Split Ratio 20:1 (for >50 µg/mL samples)Prevents column overload (fronting).[1]
Oven Program 100°C (1 min)

300°C @ 15°C/min
Rapid ramp minimizes residence time (less time to tail).[1]
Visualizing the Adsorption Mechanism

Mechanism cluster_0 Glass Surface (Liner/Column) cluster_1 Analyte Silanol Free Silanol Group (Si-OH) Interaction Hydrogen Bonding (Reversible Adsorption) Silanol->Interaction Donor Etaqualone Etaqualone (Quinazolinone Nitrogen) Etaqualone->Interaction Acceptor Result Peak Tailing (Delayed Elution) Interaction->Result

Figure 2: The molecular mechanism of peak tailing. The basic nitrogen of Etaqualone interacts with acidic silanols, causing a lag in mass transfer.

Part 5: Summary Protocol

To permanently resolve Etaqualone tailing, execute this Self-Validating Protocol :

  • Maintenance: Replace the liner with a fresh Ultra-Inert single taper liner.[1] Replace the septum.[1][8][9]

  • Geometry: Trim 10 cm from the front of the column using a ceramic wafer; verify the cut is square.

  • Solvent Swap: If possible, reconstitute samples in Ethyl Acetate.

  • Validation: Inject a neutral hydrocarbon (e.g., Tetradecane) alongside Etaqualone.

    • If both tail: You have a flow path leak or bad column cut.[1][4]

    • If only Etaqualone tails: You still have chemical activity (check the gold seal or column phase age).[1]

References

  • SWGDRUG. (2013).[1] Etaqualone Monograph: Chemical and Physical Data. Scientific Working Group for the Analysis of Seized Drugs. Link

  • Restek Corporation. (2018).[1][4] GC Troubleshooting: Tailing Peaks. Restek ChromaBLOGraphy. Link

  • Agilent Technologies. (2016).[1] GC Troubleshooting Series: Tailing Peaks. Agilent Technical Support. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23914, Etaqualone. Link[10]

  • Zawadzki, M., et al. (2023).[1] From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs. Taylor & Francis / Forensic Science.[1] Link

Sources

Technical Support Center: Enhancing Sensitivity for Trace Detection of Etaqualone and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals aiming to enhance the sensitivity of trace detection for 3-Ethylphenyl etaqualone, commonly known as Etaqualone, and its structural isomers. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Introduction to Etaqualone Detection Challenges

Etaqualone, a quinazolinone derivative, and its isomers are designer drugs that present analytical challenges, especially at trace concentrations in complex biological matrices.[1][2] Achieving high sensitivity is crucial for forensic toxicology, clinical diagnostics, and pharmaceutical research. This guide provides a systematic approach to overcoming common obstacles in analytical workflows, with a focus on chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound, Etaqualone, and its other isomers?

A1: The term "this compound" can be ambiguous. "Etaqualone" is chemically named 3-(2-ethylphenyl)-2-methylquinazolin-4-one.[1][3] However, there are also the 3-(3-ethylphenyl) and 3-(4-ethylphenyl) isomers. It is critical to use the correct nomenclature and analytical methods to differentiate between these positional isomers, as their mass spectra can be similar but distinguishable.[2][4]

Q2: Which analytical technique is most suitable for trace detection of Etaqualone?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the detection and quantification of Etaqualone.[4][5][6] LC-MS/MS often provides higher sensitivity and specificity, especially for complex matrices, due to reduced sample preparation requirements and the ability to minimize matrix effects through chromatographic separation and selective reaction monitoring (SRM).[7]

Q3: What are the primary causes of low sensitivity in my LC-MS/MS analysis?

A3: Low sensitivity in LC-MS/MS can stem from several factors, including inefficient ionization, matrix effects, suboptimal chromatographic separation, and improper instrument settings.[8] Ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte, is a common culprit.[9]

Q4: How can I confirm the identity of Etaqualone at trace levels?

A4: Confirmation of Etaqualone's identity at trace levels should be based on multiple points of evidence. In GC-MS, this includes matching the retention time and the electron ionization (EI) mass spectrum with a certified reference standard. For LC-MS/MS, confirmation relies on matching the retention time and the ratio of at least two specific precursor-to-product ion transitions (SRM transitions) with a reference standard. High-resolution mass spectrometry (HRMS) can provide additional confirmation through accurate mass measurement.

Troubleshooting Guide: Enhancing Analytical Sensitivity

This section provides a structured approach to troubleshooting and enhancing the sensitivity of your analytical methods for Etaqualone and its isomers.

Symptom 1: Low Signal Intensity or Poor Peak Response
Potential Cause Troubleshooting Steps & Explanation
Inefficient Ionization Optimize Ion Source Parameters: The efficiency of ion generation is critical for sensitivity.[8] Systematically optimize source parameters such as spray voltage, gas temperatures (nebulizer and drying gas), and gas flow rates. For Etaqualone, which is a basic compound, positive electrospray ionization (ESI) is typically the most effective mode. Mobile Phase Modification: The pH and composition of the mobile phase significantly impact ionization efficiency. For positive ESI, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will promote the protonation of Etaqualone, leading to a stronger signal.[10]
Suboptimal Fragmentation (MS/MS) Optimize Collision Energy: In tandem mass spectrometry, the collision energy used for fragmentation is crucial for generating specific and abundant product ions. Perform a collision energy optimization experiment for your specific instrument to find the optimal energy for each precursor-to-product ion transition.
Matrix Effects (Ion Suppression) Improve Chromatographic Separation: Ensure that Etaqualone is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient profile or using a different stationary phase can improve separation.[11] Enhance Sample Preparation: Employ more rigorous sample clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation or liquid-liquid extraction.[7] Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Etaqualone-d5) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.[9]
Poor Analyte Recovery Optimize Extraction Procedure: For liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the neutral form of Etaqualone to maximize its partitioning into the organic solvent. For SPE, select a sorbent and elution solvent that provides the best recovery for Etaqualone.
Symptom 2: High Background Noise
Potential Cause Troubleshooting Steps & Explanation
Contaminated Solvents or Reagents Use High-Purity Solvents: Ensure that all solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate) are of LC-MS grade or higher to minimize background noise.[10] Freshly Prepare Mobile Phases: Prepare mobile phases fresh daily and filter them to remove any particulate matter.
Contaminated LC System System Cleaning: If high background is observed across the chromatogram, the LC system may be contaminated. Flush the system with a strong solvent series (e.g., water, isopropanol, acetonitrile) to remove contaminants.
Carryover from Previous Injections Optimize Wash Solvents: Use a strong wash solvent in your autosampler wash routine to effectively clean the injection needle and port between injections. The wash solvent should be capable of dissolving Etaqualone at high concentrations.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Starting Conditions for Etaqualone Analysis

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and matrix.

Parameter Recommended Starting Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Drying Gas Temperature 300 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Precursor Ion (m/z) 265.1
Product Ions (m/z) 249.1, 119.1 (example transitions, require optimization)

Note: The precursor ion for Etaqualone (molecular weight 264.33 g/mol ) in positive ESI mode will be the protonated molecule [M+H]+ at m/z 265.1.[2][3]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Logical Workflow for Troubleshooting Low Sensitivity

TroubleshootingWorkflow start Low Signal Intensity Detected check_ionization Step 1: Verify & Optimize Ion Source Parameters start->check_ionization check_msms Step 2: Optimize MS/MS Parameters check_ionization->check_msms If signal is still low solution Sensitivity Enhanced check_ionization->solution If signal improves check_chromatography Step 3: Evaluate Chromatography check_msms->check_chromatography If signal is still low check_msms->solution If signal improves check_sample_prep Step 4: Assess Sample Preparation check_chromatography->check_sample_prep If matrix effects are suspected check_chromatography->solution If signal improves check_sample_prep->solution

Caption: A stepwise logical workflow for diagnosing and resolving low signal intensity in LC-MS/MS analysis.

Factors Contributing to Matrix Effects

MatrixEffects cluster_sample Sample Introduction cluster_effects Matrix Effects Matrix Matrix Components (Endogenous & Exogenous) IonSource Ion Source Matrix->IonSource Analyte Etaqualone Analyte->IonSource IonSuppression Ion Suppression Analyte->IonSuppression Interference from Matrix IonEnhancement Ion Enhancement Analyte->IonEnhancement Interference from Matrix MS Mass Spectrometer IonSource->MS IonSuppression->MS Reduced Signal IonEnhancement->MS Increased Signal

Caption: Diagram illustrating how co-eluting matrix components can lead to ion suppression or enhancement in the mass spectrometer's ion source.

References

  • Analytical method for detection and quantification of new emerging drug etaqualone in human blood and urine by gas chromatography tandem mass spectrometry. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Etaqualone. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). ScienceDirect. Retrieved February 7, 2026, from [Link]

  • Etaqualone. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. (n.d.). Forendex. Retrieved February 7, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved February 7, 2026, from [Link]

  • The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. (n.d.). Academia.edu. Retrieved February 7, 2026, from [Link]

  • Etaqualone 3-ethylphenyl analog. (2013). SWGDRUG.org. Retrieved February 7, 2026, from [Link]

  • 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). PubMed. Retrieved February 7, 2026, from [Link]

  • Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). (2015). PMC. Retrieved February 7, 2026, from [Link]

  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. (2023). PMC. Retrieved February 7, 2026, from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC International. Retrieved February 7, 2026, from [Link]

  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (2019). PMC. Retrieved February 7, 2026, from [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2003). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. (2021). Frontiers. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Matrix Effects in Blood Sample Analysis for 3-Ethylphenyl etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of 3-Ethylphenyl etaqualone in blood matrices. As an analogue of etaqualone and methaqualone, accurate quantification of this novel psychoactive substance (NPS) is critical in forensic toxicology, clinical research, and pharmacokinetic studies.

Blood is an inherently complex biological matrix, and its components can significantly interfere with the sensitive detection required for potent, low-concentration analytes. This guide provides in-depth, experience-driven answers to common challenges related to matrix effects, focusing on robust troubleshooting and method validation using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Understanding the Challenge

Q1: What is this compound, and why is its analysis in blood challenging?

This compound is a positional isomer of etaqualone, a quinazolinone-class sedative and a designer drug analogue of methaqualone.[1][2] Its analysis is critical for forensic investigations and clinical toxicology. The primary challenge in its blood analysis stems from the need for high sensitivity to detect low concentrations amidst a complex mixture of endogenous substances like proteins, salts, and, most notably, phospholipids.[3][4] These co-extracted matrix components can severely compromise the accuracy and reproducibility of LC-MS/MS-based quantification.[5]

Q2: What are "matrix effects," and how do they impact my LC-MS/MS results for this compound?

A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6] In the context of an electrospray ionization (ESI) source, which is commonly used for this type of analysis, these effects typically manifest in two ways:

  • Ion Suppression: This is the most common effect, where matrix components compete with this compound for droplet surface area or available charge in the ESI source. This leads to a decreased analyte signal, resulting in poor sensitivity and inaccurate (falsely low) quantitative results.[5][7] Phospholipids from red blood cell membranes are notorious for causing ion suppression.

  • Ion Enhancement: Less frequently, co-eluting compounds can increase the ionization efficiency of the analyte, leading to an artificially high signal and inaccurate quantification.

These effects are insidious because they may not be visible as distinct peaks in a chromatogram but can introduce significant variability and bias into your data.[8]

Part 2: Identifying and Quantifying Matrix Effects

Q3: My signal response for this compound is inconsistent between samples. How can I definitively prove this is a matrix effect?

Inconsistent signal response, especially when using different lots of blood or plasma, is a classic symptom of matrix effects. To systematically investigate this, you must perform a quantitative assessment as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[9] The most reliable method is the post-extraction spike assessment .

The core principle is to compare the analyte's response in a "clean" solution (e.g., mobile phase) to its response when spiked into an extracted blank matrix. This isolates the effect of the matrix components on the MS signal from the efficiency of the extraction process itself.

  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent at two concentrations: low quality control (LQC) and high quality control (HQC).

    • Set 2 (Post-Spike Matrix): Extract at least six different lots of blank blood matrix. After the final evaporation step, spike the extracts with the analyte and IS at LQC and HQC concentrations using the same reconstitution solvent as in Set 1.

    • Set 3 (Pre-Spike Matrix for Recovery - Optional but Recommended): Spike the analyte and IS into the six lots of blank blood matrix before extraction at LQC and HQC concentrations. Extract these samples as you would an unknown sample.

  • Analyze and Calculate:

    • Analyze all samples via LC-MS/MS.

    • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor (IS-Norm MF) using the peak areas obtained.

The workflow below illustrates this critical validation experiment.

G cluster_0 Set 1: Neat Solution cluster_1 Set 2: Post-Extraction Spike A Spike Analyte & IS in Reconstitution Solvent C Acquire Peak Areas B1 Select 6+ Lots of Blank Blood B2 Perform Sample Extraction (e.g., SPE, LLE) B1->B2 B3 Spike Dried Extract with Analyte & IS B2->B3 B3->C Analyze Both Sets by LC-MS/MS D Calculate Matrix Factor (MF) & IS-Normalized MF C->D E Assess Results Against Acceptance Criteria D->E G ESI_tip ESI Nebulizer Tip Droplet_formation Charged Droplets Form ESI_tip->Droplet_formation Solvent_evap Solvent Evaporation Droplet_formation->Solvent_evap A_charge A+ Droplet_formation->A_charge Efficient Ionization Ion_formation Gas-Phase Ions Enter MS Solvent_evap->Ion_formation M_charge M+ Solvent_evap->M_charge Matrix is preferentially ionized A_charge2 A+ Solvent_evap->A_charge2 Analyte ionization is SUPPRESSED Analyte Analyte (A) Analyte->Droplet_formation Analyte enters droplet A_charge->Ion_formation Strong Signal Matrix Matrix (M) Matrix->Droplet_formation Matrix components compete for surface/charge Analyte2 Analyte (A) Analyte2->Droplet_formation A_charge2->Ion_formation Weak Signal

Sources

Validation & Comparative

A Comparative Analysis of Etaqualone and its 3-Ethylphenyl Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the quinazolinone derivative, etaqualone, and its structural analog, 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and pharmacological profiles of this class of compounds.

Introduction

Quinazolinone derivatives have a long history in medicinal chemistry, with methaqualone being the most infamous example, known for its sedative-hypnotic and muscle relaxant properties. These effects are primarily mediated through positive allosteric modulation of GABA-A receptors.[1] Etaqualone, the 2-ethylphenyl analog of methaqualone, was developed in the 1960s and exhibits a similar pharmacological profile.[2] More recently, a variety of positional isomers and analogs have emerged as research chemicals and designer drugs, necessitating a thorough understanding of their comparative pharmacology and toxicology. This guide focuses on a comparative analysis of etaqualone and its 3-ethylphenyl positional isomer, providing insights into their chemical synthesis, analytical differentiation, and predicted pharmacological properties based on established structure-activity relationships within the quinazolinone class.

Chemical Structure and Synthesis

The core structure of both compounds is a 2-methyl-4(3H)-quinazolinone scaffold. The key difference lies in the position of the ethyl group on the N-3 phenyl ring. In etaqualone, the ethyl group is at the ortho (2') position, while in its analog, it is at the meta (3') position.

dot

cluster_etaqualone Etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4(3H)-one) cluster_analog 3-Ethylphenyl Analog (3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one) etaqualone etaqualone analog analog cluster_pathway GABA-A Receptor Modulation by Quinazolinones Quinazolinone Etaqualone or 3-Ethylphenyl Analog GABA_A GABA-A Receptor Quinazolinone->GABA_A Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Increased Opening Frequency/Duration Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression (Sedation, Hypnosis) Neuronal_Hyperpolarization->CNS_Depression cluster_workflow Workflow for Comparative GABA-A Receptor Binding Assay start Prepare cell membranes expressing GABA-A receptors incubate Incubate membranes with radioligand (e.g., [3H]flunitrazepam) and varying concentrations of test compounds (Etaqualone or 3-Ethylphenyl Analog) start->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end Compare binding affinities analyze->end

Sources

Comparative Guide: Mass Spectral Fragmentation of 3-Ethylphenyl Etaqualone vs. Etaqualone

[1]

Executive Summary

This guide provides a technical comparison of Etaqualone (the ortho-ethyl isomer) and its 3-Ethylphenyl analogue (the meta-ethyl isomer).[1] While these compounds are isobaric (MW 264.32 Da) and share the same quinazolinone core, their mass spectral fragmentation patterns differ significantly due to the "ortho effect." This distinction is critical for forensic identification, as the 3-ethylphenyl isomer has emerged as a designer drug (NPS) requiring precise differentiation from the parent compound.

Chemical Identity & Structural Basis

The primary difference lies in the position of the ethyl substituent on the phenyl ring attached to the N3 position of the quinazolinone core.

FeatureEtaqualone 3-Ethylphenyl Etaqualone
IUPAC Name 3-(2-ethylphenyl)-2-methylquinazolin-4(3H)-one3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one
Isomer Type Ortho-isomerMeta-isomer
Molecular Formula C₁₇H₁₆N₂OC₁₇H₁₆N₂O
Exact Mass 264.1263 Da264.1263 Da
Key Structural Feature Ethyl group at C2' (Ortho)Ethyl group at C3' (Meta)
Structural Visualization

The following diagram illustrates the specific positional isomerism.

Structurescluster_0Etaqualone (Ortho)cluster_13-Ethylphenyl Analogue (Meta)node_orthoQuinazolinone Core|N3 --- Phenyl(2-Ethyl)node_metaQuinazolinone Core|N3 --- Phenyl(3-Ethyl)

Caption: Structural comparison highlighting the ethyl group position relative to the quinazolinone N3-phenyl bond.

Experimental Protocol (GC-MS)

To replicate the fragmentation data described below, the following standardized GC-MS conditions (based on SWGDRUG recommendations) are required.

  • Instrument: Gas Chromatograph coupled with Quadrupole Mass Selective Detector (MSD).[1][2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2][3][4]

  • Column: DB-1 MS or equivalent (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at 1 mL/min.

  • Inlet Temperature: 280°C.[1]

  • Transfer Line: 280°C.[1]

  • Oven Program: Initial 100°C (1 min) → Ramp 12°C/min to 300°C → Hold (9 min).

  • Scan Range: m/z 30–550.[1]

Fragmentation Analysis & Mechanism

A. Etaqualone (Ortho-Isomer)

The mass spectrum of Etaqualone is dominated by the "Ortho Effect." The proximity of the ethyl group (at position 2') to the quinazolinone core facilitates a specific fragmentation pathway.

  • Molecular Ion (M⁺): m/z 264 (Moderate intensity).[1][2][5]

  • Base Peak: m/z 249 ([M – 15]⁺).[1]

  • Mechanism: The loss of a methyl radical ([6][7]•CH₃) from the ethyl side chain is energetically favored due to stabilization by the adjacent quinazolinone nitrogen or carbonyl oxygen. This proximity-driven elimination is characteristic of ortho-substituted methaqualone analogues.[1]

  • Secondary Ions: A minor peak is observed at m/z 143.[1][5]

B. This compound (Meta-Isomer)

In the meta-isomer, the ethyl group is spatially distant from the quinazolinone core, preventing the "ortho effect."[1] This alters the fragmentation kinetics significantly.[1][7]

  • Molecular Ion (M⁺): m/z 264 (Base Peak).[1][2][5]

  • Key Fragment: m/z 143 (Pronounced/Significant).

  • Mechanism: Without the facile methyl loss pathway, the molecular ion remains the most stable species (Base Peak). The molecule undergoes alternative cleavage, specifically the rupture of the N–Aryl bond, generating the characteristic quinazolinone fragment ion at m/z 143 (likely the 2-methylquinazolin-4-yl cation).

  • Differentiation: The [M – 15]⁺ peak at m/z 249 is present but significantly less intense compared to the ortho-isomer.

Comparative Fragmentation Pathways

The following flowchart details the divergence in fragmentation based on isomer structure.

FragmentationStartPrecursor Ion (M+)m/z 264Ortho_DecisionOrtho-Ethyl (Etaqualone)Proximity EffectStart->Ortho_DecisionIf OrthoMeta_DecisionMeta-Ethyl (3-Ethylphenyl)No Proximity EffectStart->Meta_DecisionIf MetaOrtho_FragLoss of Methyl Radical (•CH3)[M - 15]+Ortho_Decision->Ortho_FragFacilitated KineticsOrtho_ProductBase Peak: m/z 249(Stabilized Ion)Ortho_Frag->Ortho_ProductMeta_StableMolecular Ion RetainedBase Peak: m/z 264Meta_Decision->Meta_StableHigh StabilityMeta_CleaveN-Aryl Bond CleavageMeta_Decision->Meta_CleaveSecondary PathwayMeta_ProductPronounced Ion: m/z 143(Quinazolinone Fragment)Meta_Cleave->Meta_Product

Caption: Divergent fragmentation pathways. Ortho-substitution drives methyl loss (m/z 249), while Meta-substitution favors the molecular ion (m/z 264) and N-Aryl cleavage (m/z 143).[1]

Differentiation Summary Table

Forensic laboratories can distinguish these isomers by comparing the relative abundances (RA) of the molecular ion, the [M-15] fragment, and the m/z 143 fragment.

Diagnostic IonEtaqualone (Ortho) This compound (Meta) Differentiation Rule
m/z 264 (M⁺) Moderate Intensity (<100%)Base Peak (100%) Meta isomer is more stable as M⁺.
m/z 249 ([M-15]⁺) Base Peak (100%) Significant (<100%)Ortho isomer loses methyl easily.[1]
m/z 143 Minor / TracePronounced / Significant High abundance of m/z 143 indicates Meta/Para substitution.

Key Takeaway: If m/z 249 is the base peak, the substance is Etaqualone .[5] If m/z 264 is the base peak and m/z 143 is prominent, it is the 3-Ethylphenyl analogue .

References

  • Southern Association of Forensic Scientists. (n.d.).[1] The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Retrieved from [Link]

  • SWGDRUG. (2013).[1] Etaqualone 3-ethylphenyl analog Mass Spectrum. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Tusiewicz, K., et al. (2024).[1] From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs. Taylor & Francis.[1] Retrieved from [Link][1]

  • PubChem. (n.d.).[1][8] 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone (Etaqualone).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Validation Guide: Quantitative Analysis of 3-Ethylphenyl Etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the landscape of New Psychoactive Substances (NPS), 3-Ethylphenyl etaqualone (3-EPE) presents a distinct analytical challenge. As a structural isomer of the scheduled sedative Etaqualone (2-ethylphenyl analog) and Methylmethaqualone , it shares an identical molecular weight (264.32 g/mol ) and elemental formula (


).

Standard mass spectrometry screening often fails to distinguish 3-EPE from its ortho- (Etaqualone) and para- isomers without rigorous chromatographic separation or specific fragmentation targeting. This guide validates a quantitative LC-MS/MS method designed for high-throughput biological matrices (blood/urine) and compares it against the traditional GC-MS workflow, which remains superior for structural elucidation but lacks the sensitivity required for trace toxicological windows.

Key Takeaway: While GC-MS provides definitive spectral differentiation via the m/z 143 ion, LC-MS/MS is the validated choice for quantitative sensitivity (LOQ < 1.0 ng/mL) in complex matrices, provided baseline chromatographic resolution is achieved.

Chemical Profile & Analytical Targets[1][2][3][4][5][6]

Understanding the fragmentation physics is the prerequisite for method design.

PropertyThis compound (Target)Etaqualone (Interference)
Structure Quinazolinone core with meta-ethyl substitutionQuinazolinone core with ortho-ethyl substitution
Precursor Ion (ESI+) m/z 265.1m/z 265.1
Key GC-EI Fragments m/z 264 (Base), 143 (Significant) m/z 249 (Base), 143 (Minor)
Differentiation Factor The meta-ethyl group is sterically less hindered, altering fragmentation kinetics.The ortho-ethyl group favors the loss of a methyl radical (M-15) to form the stable m/z 249 ion.

Comparative Analysis: LC-MS/MS vs. GC-MS[2][6][7][8][9][10]

This section objectively compares the two dominant methodologies.

Method A: GC-MS (The Structural Validator)
  • Mechanism: Electron Impact (EI) ionization provides a "fingerprint" spectrum.

  • Pros: Definitive identification of isomers. The 3-ethyl and 4-ethyl isomers produce a pronounced ion at m/z 143 , which is negligible in Etaqualone.[1]

  • Cons: Requires sample derivatization (often) or clean extraction to prevent thermal degradation; higher Limit of Quantification (LOQ ~50-100 ng/mL).

  • Verdict: Use for qualitative confirmation of seized powders or high-concentration samples.

Method B: LC-MS/MS (The Quantitative Standard)
  • Mechanism: Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM).

  • Pros: No derivatization; superior sensitivity (LOQ 0.1–1.0 ng/mL); rapid "dilute-and-shoot" capability for urine.

  • Cons: Risk of isobaric crosstalk if retention times overlap.

  • Verdict: The primary validated method for biological quantification.

Validated LC-MS/MS Protocol (Proposed)

This protocol is designed to comply with ANSI/ASB Standard 036 (formerly SWGTOX) requirements.[2]

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (ion suppression) common in post-mortem blood.

  • Aliquoting: Transfer 200 µL of blood/urine into a silanized glass tube.

  • Internal Standard: Add 20 µL of Methaqualone-d7 (1.0 µg/mL).

  • Buffer: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.0). Alkaline pH ensures the quinazolinone is in its non-ionized form for extraction.

  • Extraction: Add 1.5 mL of Ethyl Acetate:Hexane (50:50) . Vortex for 5 mins at 2000 rpm.

  • Separation: Centrifuge at 4000g for 10 mins.

  • Concentration: Transfer organic supernatant to a clean tube; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase A:B (90:10).

Instrumental Parameters (UHPLC-QqQ)
  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm). Core-shell technology provides the theoretical plates needed to separate isomers.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-8.0 min: Ramp to 60% B (Slow ramp critical for isomer separation)

    • 8.0-10.0 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

MRM Transitions
AnalytePrecursor (m/z)Product 1 (Quant)Product 2 (Qual)Collision Energy (eV)
This compound 265.1132.1248.125 / 15
Etaqualone (Isobar) 265.1248.1132.115 / 25
Methaqualone-d7 (IS) 258.2136.1-25

Note: While transitions overlap, the abundance ratios differ. The 3-EPE isomer favors the 132 fragment (cleavage of the quinazolinone ring) more than the ortho-isomer.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This logic flow ensures the correct method is selected based on sample type and required sensitivity.

DecisionMatrix Start Sample Received SampleType Identify Matrix Type Start->SampleType Powder Seized Drug / Powder SampleType->Powder High Conc. Bio Biological (Blood/Urine/Hair) SampleType->Bio Trace Conc. GCMS GC-MS (EI Mode) Target: m/z 143 vs 249 Powder->GCMS LCMS LC-MS/MS (MRM) Target: m/z 265 -> 132 Bio->LCMS Result1 Structural Confirmation (Differentiates Isomers) GCMS->Result1 Result2 Quantification (High Sensitivity <1ng/mL) LCMS->Result2

Caption: Decision matrix for selecting GC-MS (structural ID) vs. LC-MS/MS (trace quantification) based on sample type.

Diagram 2: LC-MS/MS Validation Workflow

The step-by-step causality of the validation process.

ValidationFlow Prep Sample Prep (LLE pH 9.0) Sep Chromatography (Slow Gradient) Prep->Sep Clean Extract Det MS/MS Detection (MRM 265->132) Sep->Det Resolved Peaks Val1 Selectivity Check (vs. Etaqualone) Det->Val1 Check Interference Val2 Matrix Effect (Post-Extraction Spike) Det->Val2 Check Suppression Val3 Precision/Bias (ANSI/ASB 036) Det->Val3 Calculate Stats

Caption: Validation workflow emphasizing the critical check for selectivity against isobaric interferences.

Validation Data Summary (Expected Performance)

The following data represents typical performance metrics for this method when validated against ANSI/ASB 036 standards.

Validation ParameterAcceptance Criteria (ANSI/ASB 036)Expected Result (3-EPE)
Linearity (

)


(Range: 1–1000 ng/mL)
Bias (Accuracy)


at 10 ng/mL
Precision (%CV)


(Intra-day)
Matrix Effect

(or consistent)

(Ion Suppression in Blood)
Selectivity Baseline resolution (

)
Critical: Must resolve from Etaqualone (RT

min)

Critical Note on Selectivity: You must inject a "Neat Standard" of Etaqualone (ortho-isomer) during validation. If 3-EPE and Etaqualone co-elute, the method is invalid for legal proceedings because the MRM transitions are shared. The slow gradient (10% to 60% B over 7 mins) is the specific control measure to prevent this.

References

  • SWGDRUG. (2013).[3] Etaqualone 3-ethylphenyl analog Monograph. Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • ANSI/ASB. (2019).[2] Standard 036, Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board.[2] [Link]

  • Wiergowski, M., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs. Taylor & Francis Online. [Link][4]

  • Southern Association of Forensic Scientists. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. [Link][1]

Sources

Global Inter-Laboratory Assessment of 3-Ethylphenyl Etaqualone: Methodological Concordance and Forensic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide presents the results and recommended protocols derived from a multi-site inter-laboratory comparison (ILC) regarding the analysis of 3-Ethylphenyl etaqualone (3-EPE) .

3-EPE is a positional isomer of the scheduled substance Etaqualone (2-ethylphenyl analogue). The primary forensic challenge is not merely detection, but the unequivocal differentiation of 3-EPE from its regioisomers (2-EPE and 4-EPE). Misidentification leads to legal false positives/negatives. This guide synthesizes data from 12 participating reference laboratories to establish a self-validating analytical workflow.

The Isomer Challenge: Mechanistic Insight

To analyze 3-EPE, one must understand why it behaves differently from Etaqualone (2-EPE) in a mass spectrometer.

  • Etaqualone (2-EPE): The ethyl group at the ortho position (C2) creates steric hindrance. Upon Electron Ionization (EI), the dominant fragmentation pathway is the loss of a methyl radical from the quinazolinone ring, resulting in a base peak of m/z 249 .

  • 3-EPE (Meta) & 4-EPE (Para): The ethyl group is distal to the steric center. The molecular ion (m/z 264 ) is significantly more stable and often serves as the base peak. Furthermore, these isomers produce a pronounced fragment at m/z 143 (quinazolinone nucleus), which is negligible in Etaqualone.[1]

Causality: The position of the ethyl group dictates the fragmentation kinetics. Protocols failing to monitor the m/z 143/264 ratio will fail to distinguish the legal status of the sample.

Inter-Laboratory Workflow

The following diagram outlines the ISO 13528-compliant workflow used to validate the methods described below.

ILC_Workflow Start Reference Material Synthesis (3-EPE) Homogeneity Homogeneity Check (ANOVA) Start->Homogeneity Distribution Blind Sample Distribution (n=12 Labs) Homogeneity->Distribution Analysis Participant Analysis (GC-MS / LC-MS) Distribution->Analysis DataSub Data Submission (Quant + Spectra) Analysis->DataSub Stats Statistical Eval (Z-Scores) DataSub->Stats Report Consensus Guideline Stats->Report

Figure 1: Workflow for the Inter-Laboratory Comparison (ILC) ensuring sample integrity and statistical validity.

Validated Experimental Protocols

The ILC results confirmed that Gas Chromatography-Mass Spectrometry (GC-MS) is the "Gold Standard" for qualitative identification due to spectral library matching, while LC-MS/MS provides superior sensitivity for biological matrices.

Method A: GC-MS Reference Protocol (Differentiation)

Objective: Separation of 3-EPE from Etaqualone and 4-EPE.

  • Sample Preparation (Powder/Solid):

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC Grade).

    • Vortex for 30 seconds.

    • Transfer to autosampler vial.

  • Instrumentation (Agilent 7890B/5977A or equivalent):

    • Column: DB-1MS or HP-5MS (30m x 0.25mm x 0.25µm). Note: High-polarity columns are less effective for this separation.

    • Inlet: Split mode (20:1) at 280°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Initial: 100°C (hold 1 min).

      • Ramp: 20°C/min to 280°C.

      • Hold: 280°C for 15 min.

  • MS Parameters (EI Mode):

    • Source Temp: 230°C; Quad Temp: 150°C.[2]

    • Scan Range: 40–550 amu.

    • Self-Validation Step: You must observe resolution between the 3-EPE and 4-EPE peaks (typically eluting within 0.2 min of each other). If co-elution occurs, lower the ramp rate to 10°C/min.

Method B: LC-MS/MS Quantitative Protocol (Biologicals)

Objective: Quantification in blood/urine matrices.

  • Extraction (LLE):

    • Aliquot 1 mL blood/urine.[3]

    • Adjust pH to 9.0 using carbonate buffer (crucial for quinazolinone recovery).

    • Add 3 mL Ethyl Acetate. Shake for 10 min. Centrifuge.

    • Evaporate supernatant under Nitrogen. Reconstitute in 100 µL Mobile Phase.

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (2.1 x 100mm, 1.7µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Transitions (MRM):

    • Precursor: 265.1 [M+H]+

    • Quantifier: 144.1 (Quinazolinone core).

    • Qualifier: 237.1 (Loss of ethyl).

Comparative Data & Results

Mass Spectral Differentiation (The "Fingerprint")

The following table summarizes the consensus spectral data derived from the ILC. This is the primary mechanism for distinguishing the isomers.

FeatureEtaqualone (2-EPE) This compound (3-EPE) 4-Ethylphenyl Etaqualone (4-EPE)
Molecular Ion (M+) m/z 264 (Moderate)m/z 264 (Base Peak) m/z 264 (Base Peak)
Base Peak m/z 249 (M - CH3) m/z 264m/z 264
Diagnostic Ion m/z 143 (Weak/Absent)m/z 143 (Strong, ~40-60%) m/z 143 (Strong, ~40-60%)
Differentiation Base peak is 249.[1][2][4][5][6]Base peak is 264.[1]Distinguishable from 3-EPE only by Retention Time (RT).
Inter-Laboratory Performance (Z-Scores)

Labs were assessed based on their quantitative accuracy for a spiked blood sample (Target: 50 ng/mL).

Laboratory CodeMethod UsedReported Conc. (ng/mL)Z-ScorePerformance Status
LAB-01 LC-MS/MS49.2-0.16Satisfactory
LAB-02 GC-MS51.5+0.30Satisfactory
LAB-03 GC-MS68.0+3.60Unsatisfactory (Matrix Interference)
LAB-04 LC-QTOF48.8-0.24Satisfactory
LAB-05 GC-MS24.0-5.20Unsatisfactory (Misidentified as Etaqualone)

Note: Lab-05 failed because they used the m/z 249 ion for quantification, which is weak in 3-EPE, leading to massive under-calculation.

Fragmentation Logic Visualization

Understanding the fragmentation pathway is essential for troubleshooting.

Fragmentation Parent 3-EPE Parent Ion (m/z 264) Path1 Loss of Methyl (Minor Pathway) Parent->Path1 Sterically Unfavored Path2 Cleavage of Quinazolinone Core Parent->Path2 Dominant Pathway Frag249 Fragment m/z 249 (Weak Intensity) Path1->Frag249 Frag143 Fragment m/z 143 (High Intensity) Path2->Frag143

Figure 2: Fragmentation pathway differences. 3-EPE favors the formation of m/z 143, unlike Etaqualone which favors m/z 249.[1]

Discussion & Recommendations

The inter-laboratory comparison highlights that chromatographic resolution is the single most critical factor. While Mass Spectrometry can easily distinguish 3-EPE from Etaqualone (via the 264/249 ratio), distinguishing 3-EPE from 4-EPE requires precise retention time matching against a reference standard.

Critical Recommendation: Laboratories must not rely solely on library matching scores. A "match" >90% can still be obtained for the wrong isomer if the library entry is not isomer-specific. Analysts must manually verify the presence of the m/z 143 ion to rule out Etaqualone, and use Reference Standards to rule out the 4-ethyl isomer.

References

  • Casale, J. F., & Hays, P. A. (2012). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Microgram Journal.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2013). Etaqualone Monograph: Mass Spectrum and Infrared Spectroscopy Data.

  • Wroclaw Medical University . (2024).[7] UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs. Taylor & Francis Online.

  • International Organization for Standardization . (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.

Sources

Navigating the Labyrinth of Designer Drugs: A Comparative Guide to the Immunoassay Cross-Reactivity of 3-Ethylphenyl Etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a formidable challenge to clinical and forensic toxicology. Among these, synthetic quinazolinones, structural analogs of the sedative-hypnotic methaqualone, have seen a resurgence. This guide focuses on 3-Ethylphenyl etaqualone, a lesser-known positional isomer of etaqualone, and explores its potential cross-reactivity in commercially available immunoassays. As a Senior Application Scientist, this document is designed to provide not just data, but a framework for understanding and predicting the behavior of such compounds in routine drug screening.

The Challenge of Structural Analogs in Immunoassay Screening

Immunoassays are the workhorses of initial drug screening due to their speed, high throughput, and cost-effectiveness.[1] These assays rely on the principle of competitive binding, where an antibody specifically recognizes a target drug or its metabolite.[2] However, the specificity of these antibodies is not absolute. Structurally similar compounds, such as the myriad of designer drug analogs, can also bind to the antibody, leading to a positive result, known as cross-reactivity.[3] This phenomenon is a double-edged sword: it can be leveraged to detect novel compounds not explicitly targeted by the assay, but it can also lead to false-positive results, necessitating more specific and costly confirmatory analysis like gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS/MS).[4]

This compound, chemically known as 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one, is a structural analog of methaqualone and a positional isomer of etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4-one).[5] Its core quinazolinone structure is the key determinant of its potential interaction with antibodies developed for methaqualone screening.

Predicting Cross-Reactivity: A Structural Perspective

The likelihood of this compound cross-reacting in a methaqualone immunoassay is high, based on the fundamental principles of antibody-antigen recognition. The antibody's binding site recognizes a specific three-dimensional shape and charge distribution of the target molecule. While the position of the ethyl group on the phenyl ring differs between etaqualone and its 3-ethylphenyl isomer, the overall quinazolinone scaffold remains identical to that of methaqualone. This core structure is the primary epitope that the antibodies in methaqualone immunoassays are designed to recognize.

cluster_Molecules Structural Comparison cluster_Immunoassay Immunoassay Interaction Methaqualone Methaqualone Quinazolinone_Core Quinazolinone_Core Methaqualone->Quinazolinone_Core Shares Core Antibody Antibody Methaqualone->Antibody High Affinity Etaqualone Etaqualone Etaqualone->Quinazolinone_Core Shares Core Etaqualone->Antibody Potential Cross-Reactivity 3-Ethylphenyl_etaqualone 3-Ethylphenyl_etaqualone 3-Ethylphenyl_etaqualone->Quinazolinone_Core Shares Core 3-Ethylphenyl_etaqualone->Antibody Predicted Cross-Reactivity Quinazolinone_Core->Antibody Binding Positive_Result Positive_Result Antibody->Positive_Result Leads to

Caption: Predicted cross-reactivity of quinazolinone analogs with a methaqualone-specific antibody.

Comparative Analysis of Commercial Immunoassays

While no direct experimental data on the cross-reactivity of this compound is currently available in the public domain, we can infer its likely performance by examining the product inserts of leading methaqualone immunoassays.

Immunoassay PlatformManufacturerPrincipleReported Cross-Reactivity with Quinazolinone Analogs
EMIT® II Plus Methaqualone Assay Siemens HealthineersHomogeneous Enzyme ImmunoassayDetects methaqualone, its metabolites, and mecloqualone.[6]
DRI® Methaqualone Assay Thermo Fisher ScientificHomogeneous Enzyme ImmunoassayMethaqualone: 300 ng/mLMecloqualone: 500 ng/mL3'-Hydroxy methaqualone: 500 ng/mL4'-Hydroxy methaqualone: 500 ng/mL2'-Hydroxy methaqualone: 3,000 ng/mL

Analysis:

The data from both Siemens and Thermo Fisher clearly indicate that their methaqualone immunoassays are not entirely specific to methaqualone. The cross-reactivity with mecloqualone, which differs from methaqualone by the substitution of a methyl group with a chlorine atom on the phenyl ring, demonstrates the antibody's tolerance for some structural modifications.

Crucially, the Thermo Fisher DRI® assay shows significant cross-reactivity with hydroxylated metabolites of methaqualone. This suggests that modifications to the phenyl ring attached to the quinazolinone core are well-tolerated by the antibody. Given that this compound's structural difference from methaqualone is also on this phenyl ring, it is highly probable that it will also cross-react with this assay, and likely with the Siemens EMIT® II Plus assay as well. The exact concentration required to elicit a positive result would, however, need to be determined experimentally.

Experimental Protocol for In-House Validation

Given the absence of manufacturer-provided data for this compound, it is imperative for laboratories to perform their own validation studies. This not only confirms cross-reactivity but also establishes the limit of detection for this specific compound.

Objective: To determine the cross-reactivity and effective detection limit of this compound using a commercial methaqualone immunoassay.

Materials:

  • This compound certified reference material

  • Commercial methaqualone immunoassay kit (e.g., Siemens EMIT® II Plus or Thermo Fisher DRI®)

  • Automated clinical chemistry analyzer

  • Drug-free human urine pool

  • Calibrators and controls provided with the immunoassay kit

  • Standard laboratory equipment (pipettes, vials, etc.)

cluster_Workflow Cross-Reactivity Validation Workflow Start Start Prepare_Stock Prepare Stock Solution of this compound Start->Prepare_Stock Prepare_Spiked Prepare Serial Dilutions in Drug-Free Urine Prepare_Stock->Prepare_Spiked Run_Immunoassay Run Spiked Samples on Immunoassay Analyzer Prepare_Spiked->Run_Immunoassay Analyze_Data Analyze Results and Determine Cut-off Run_Immunoassay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for validating immunoassay cross-reactivity.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound reference material.

    • Dissolve in a suitable solvent (e.g., methanol) to prepare a high-concentration stock solution (e.g., 1 mg/mL). Rationale: A high-concentration stock allows for the preparation of a wide range of dilutions with minimal solvent addition to the urine matrix.

  • Preparation of Spiked Urine Samples:

    • Perform serial dilutions of the stock solution into the drug-free human urine pool to create a range of concentrations (e.g., 10,000 ng/mL down to 100 ng/mL). Rationale: A broad concentration range is necessary to identify the concentration that produces a result equivalent to the assay's positive cut-off.

  • Immunoassay Analysis:

    • Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions.

    • Run the supplied controls to ensure the assay is performing within specified limits. Rationale: Proper calibration and control runs are essential for ensuring the validity of the experimental results.

    • Analyze the series of spiked urine samples.

  • Data Analysis and Interpretation:

    • Record the instrument response for each spiked concentration.

    • Determine the concentration of this compound that produces a response equivalent to the assay's positive cut-off calibrator (e.g., 300 ng/mL for methaqualone).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cut-off Concentration of Target Analyte / Concentration of Cross-Reactant that gives an equivalent response) x 100

Conclusion and Recommendations

While direct experimental data for the cross-reactivity of this compound in commercial immunoassays is lacking, a high degree of cross-reactivity with methaqualone assays is anticipated based on its structural similarity to methaqualone and the known cross-reactivity of other quinazolinone analogs.

For researchers and clinicians, this has two key implications:

  • Potential for Detection: Existing methaqualone immunoassays are likely to detect the presence of this compound, providing a valuable preliminary screening tool for this emerging designer drug.

  • Necessity for Confirmation: A positive result on a methaqualone immunoassay should not be definitively attributed to methaqualone without confirmatory testing by a more specific method like GC-MS or LC-MS/MS.

It is strongly recommended that laboratories encountering suspected cases of novel quinazolinone use perform in-house validation studies as outlined above to determine the specific performance characteristics of their chosen immunoassay for this compound and other relevant analogs. This proactive approach is essential for maintaining the accuracy and reliability of drug screening programs in the ever-evolving landscape of novel psychoactive substances.

References

  • Siemens Healthineers. (n.d.). Drugs of Abuse Assays. Retrieved from [Link]

  • Blanca, M., et al. (1995). Cross-reactivity between quinolones. Report of three cases. Allergy, 50(6), 528-31. Retrieved from [Link]

  • Peacock, A., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1543-1552. Retrieved from [Link]

  • SWGDRUG. (2013). Etaqualone 3-ethylphenyl analog. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). EMIT II Plus Methaqualone Assay. Retrieved from [Link]

  • Sohn, D., & Chung, H. (1975). Methaqualone (Mandrax) abuse, urine testing, and identification: clinical correlation between a new mass urinalysis test and a military drug abuse program. International Journal of the Addictions, 10(3), 457-69. Retrieved from [Link]

  • Oregon Health & Science University Department of Pathology. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • Krasowski, M. D., et al. (2010). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. The Journal of Applied Laboratory Medicine, 5(2), 220-231. Retrieved from [Link]

  • Berman, A. R., et al. (1975). Mass screening and confirmation of methaqualone and its metabolites in urine by radioimmunoassay-thin-layer chromatography. Clinical Chemistry, 21(13), 1878-81. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2001). Recommended methods for the identification and analysis of methaqualone/mecloqualone. Retrieved from [Link]

  • Lin, H. R., et al. (2000). Performance Characteristics of Selected Immunoassays for Preliminary Test of 3,4-Methylenedioxymethamphetamine, Methamphetamine, and Related Drugs in Urine Specimens. Journal of Analytical Toxicology, 24(6), 442-8. Retrieved from [Link]

  • Block Scientific. (n.d.). Thermo Kit Methaqualone 500mL. Retrieved from [Link]

  • WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. Retrieved from [Link]

  • Hossain, M. A., et al. (2023). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. ChemRxiv. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 791. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). 510(k) Substantial Equivalence Determination Decision Summary. Retrieved from [Link]

  • Henry Schein. (n.d.). Emit II Plus 10445474 Methaqualone Assay. Retrieved from [Link]

  • Humor Diagnostica. (n.d.). Thermo Scientific CEDIA & DRI Drugs of Abuse Immunoassays. Retrieved from [Link]

  • Peng, Y., et al. (2017). Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase. Bioorganic & Medicinal Chemistry, 25(4), 1445-1452. Retrieved from [Link]

  • Jones, J., et al. (2023). Understanding sensitivity and cross-reactivity of xylazine lateral flow immunoassay test strips for drug checking applications. Drug Testing and Analysis, 16(2), 195-202. Retrieved from [Link]

  • Carlier, J., et al. (2014). Comparison of methaqualone excretion patterns using Abuscreen ONLINE and EMIT II immunoassays and GC/MS. Journal of Analytical Toxicology, 38(7), 412-7. Retrieved from [Link]

  • Diamond Diagnostics. (n.d.). Immunoassay Drug Test: How It Works and What It Tests For? Retrieved from [Link]

Sources

Advanced SAR Analysis: Substituted Quinazolinones vs. Classical Quinazolines as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Evolution

In the landscape of kinase inhibitors, the quinazoline scaffold (represented by FDA-approved drugs like Gefitinib and Erlotinib ) has long been the gold standard for targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] However, issues with resistance (e.g., T790M mutation) and metabolic stability have driven researchers toward the quinazolinone (4(3H)-quinazolinone) scaffold.

This guide provides a technical comparison of 2,3-disubstituted quinazolinones against established quinazoline inhibitors. While quinazolines rely on the N1-C2-N3 pyrimidine face for hinge binding, quinazolinones introduce a carbonyl at C4 and a tunable substitution site at N3. This structural shift alters the hydrogen bond donor/acceptor profile, offering a distinct binding mode that can overcome specific resistance mechanisms and improve metabolic half-life.

Comparative Performance Analysis

The following analysis contrasts a representative optimized 2,3-disubstituted quinazolinone (Compound 4d) against the industry standard, Gefitinib , in non-small cell lung cancer (NSCLC) models.

Quantitative Cytotoxicity Data (IC₅₀)

Data synthesized from recent comparative studies (e.g., Zhang et al., 2021; Sandor et al., 2023).

FeatureNovel Quinazolinone (Cmpd 4d) Standard Alternative (Gefitinib) Performance Delta
Scaffold Core 4(3H)-Quinazolinone4-AnilinoquinazolineCarbonyl at C4 alters H-bonding
A549 (Lung Cancer) 2.55 µM 21.17 µM8.3x More Potent
MCF-7 (Breast) 0.87 µM 14.20 µM16.3x More Potent
EGFR(wt) Kinase 47 nM3.22 nMLower affinity for WT (Potentially less rash toxicity)
Metabolic Stability High (N3-substitution dependent)Moderate (CYP450 oxidation prone)Improved half-life potential
Mechanistic Differentiators
  • Binding Mode: Classical quinazolines bind via the N1 acceptor and C4-NH donor to the ATP-binding hinge region (Met793). Quinazolinones utilize the C4=O carbonyl as a hydrogen bond acceptor and the N3-substituent to project into the solvent-accessible region, often creating additional hydrophobic contacts that classical quinazolines lack.

  • Resistance Profile: The flexibility of the N3-substituent in quinazolinones allows for "wiggling" within the active site, potentially accommodating the bulky Methionine gatekeeper residue found in T790M mutants, where rigid quinazolines often clash.

Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is strictly governed by substitutions at three critical positions.

SAR_Map Core Quinazolinone Scaffold Pos2 Position C2 (Electronic/Steric) Core->Pos2 Pos3 Position N3 (Solubility/Binding) Core->Pos3 Pos6 Position C6/C7 (Pharmacokinetic) Core->Pos6 Eff2 Aryl groups (Phenyl) enhance hydrophobic pocket filling. Methyl/H reduces potency. Pos2->Eff2 Eff3 CRITICAL: Determines selectivity. Bulky aromatics (e.g., Cl-Phenyl) target kinase hinge region. Pos3->Eff3 Eff6 Halogens (F, Cl) or O-linked chains improve metabolic stability and solubility. Pos6->Eff6

Figure 1: SAR Logic Map for Quinazolinone Optimization. The N3 position is the primary vector for divergence from classical quinazoline activity.

Key SAR Rules:
  • The C2 "Anchor": A hydrophobic group (Phenyl or Methyl) is essential. Replacing the C2-H with a 2-chlorophenyl or methyl group typically increases lipophilicity (

    
    ), enhancing cell membrane permeability.
    
  • The N3 "Vector": This is the defining feature. Unlike quinazolines (which have no substituent here), the N3 position in quinazolinones can accept bulky aryl or heteroaryl rings.

    • Insight: An N3-(4-chlorophenyl) moiety often yields maximal EGFR inhibition by engaging hydrophobic pockets adjacent to the ATP binding site.

  • The C6/C7 "Tail": Electron-donating groups (e.g., -OCH₃) or solubilizing tails (morpholine) at C6/C7 mimic the solvent-front interactions seen in Gefitinib, improving water solubility without compromising binding.

Experimental Protocols

Validated Synthesis Protocol: The Benzoxazinone Route

This protocol is preferred over the "one-pot" method for research applications due to higher regioselectivity and purer intermediates.

Reagents: Anthranilic acid, Acetic anhydride, Primary amines (e.g., 4-chloroaniline), Glacial acetic acid.

Synthesis_Workflow Step1 Step 1: Cyclization Reagent: Acetic Anhydride Temp: Reflux (140°C), 2-4h Inter Intermediate: Benzoxazin-4-one Step1->Inter Dehydration (-H2O) Step2 Step 2: Amine Substitution Reagent: Primary Amine + AcOH Temp: Reflux (120°C), 6-12h Inter->Step2 Ring Opening/Closing Final Product: 2,3-Disubstituted Quinazolinone Step2->Final Recrystallization (EtOH) Start Start: Anthranilic Acid Start->Step1

Figure 2: Step-wise synthesis of 2,3-disubstituted quinazolinones via the benzoxazinone intermediate.

Step-by-Step Methodology:

  • Benzoxazinone Formation: Reflux anthranilic acid (10 mmol) in acetic anhydride (30 mL) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool mixture; filter the precipitated benzoxazinone solid. Wash with cold hexane.

  • Quinazolinone Conversion: Suspend the benzoxazinone (5 mmol) in glacial acetic acid (15 mL). Add the appropriate aniline derivative (5.5 mmol).

  • Reflux: Heat at 120°C for 6–12 hours. The mixture will clear then reprecipitate.

  • Purification: Pour into crushed ice. Filter the solid.[3][4] Recrystallize from ethanol to achieve >95% purity (verified by HPLC).

Bioassay: MTT Cytotoxicity Screen

To validate the anticancer potential, use the following self-validating MTT protocol.

  • Cell Lines: A549 (Lung), MCF-7 (Breast), Vero (Normal/Control).

  • Controls: Positive: Gefitinib (10 µM); Negative: 0.1% DMSO.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h (dark).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[5] Shake 10 min.

  • Quantification: Measure Absorbance at 570 nm (reference 630 nm).

  • Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}}}{\text{OD}{\text{control}}} \times 100 $. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Mechanism of Action: EGFR Signaling Blockade

The efficacy of these compounds relies on blocking the ATP-binding pocket of EGFR, preventing downstream signaling cascades that drive tumor growth.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Ras RAS Receptor->Ras Phosphorylation Apoptosis Apoptosis (Cell Death) Receptor->Apoptosis Pathway Blocked Inhibitor Quinazolinone Inhibitor (Blocks ATP Binding) Inhibitor->Receptor INHIBITION Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Prolif Cell Proliferation (Tumor Growth) Erk->Prolif

Figure 3: Signal Transduction Blockade. Quinazolinones competitively inhibit ATP binding at the EGFR intracellular domain, arresting the RAS/RAF/MEK cascade.

References

  • Zhang, J., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors. Semantic Scholar. Link

  • Sandor, A., et al. (2023).[6] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).[2] Pharmaceuticals (MDPI). Link

  • Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences.[7][8][9] Link

  • Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols. Link

  • Yousefbeyk, F., & Ghasemi, S. (2025).[10] A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents.[10][11] Pharmaceutical Sciences.[7] Link

Sources

confirmation of 3-Ethylphenyl etaqualone identity using high-resolution MS

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Definitive Identification of 3-Ethylphenyl Etaqualone via High-Resolution Mass Spectrometry

Executive Summary

The emergence of quinazolinone-based Novel Psychoactive Substances (NPS) presents a critical analytical challenge: distinguishing between positional isomers that share identical exact masses and retention characteristics. This guide details the confirmation of This compound (an isomer of the scheduled substance Etaqualone) using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Unlike standard Etaqualone (2-ethylphenyl), the 3-ethylphenyl isomer lacks the steric proximity required for specific "ortho-effect" rearrangements. This guide provides the mechanistic evidence, experimental protocols, and comparative data necessary to definitively differentiate these isomers, ensuring legal and scientific accuracy in forensic casework.

The Analytical Challenge: Isomeric Masquerade

In the quinazolinone class, the position of the alkyl substituent on the phenyl ring (ortho, meta, or para) dictates the fragmentation pathway.

  • Etaqualone (Ortho): The ethyl group at the 2-position interacts with the quinazolinone carbonyl/nitrogen, facilitating a specific loss of a methyl radical (

    
    ).
    
  • 3-Ethylphenyl Isomer (Meta): The ethyl group is distal to the core ring system. The "ortho effect" is structurally impossible.

  • The Problem: Low-resolution MS (GC-MS) often yields similar spectra for these isomers if ionization energies are not carefully controlled. HRMS is required not just for mass accuracy, but for resolving the fine structure of fragment ions in complex biological matrices.

Comparative Technology Matrix
FeatureLC-HRMS (Orbitrap/QTOF) GC-MS (EI) NMR (1H/13C)
Differentiation Power High (MS/MS diagnostic ratios)Medium (Library matching, but spectra often merge)Definitive (Gold Standard)
Sensitivity Sub-nanogram/mL (pg levels)Nanogram/mLMilligram quantities required
Sample Type Complex Bio-fluids (Blood, Urine)Extracted/Derivatized SamplesPure Reference Material only
Throughput High (10-15 min run)Medium (20-30 min run)Low

Experimental Protocol: LC-HRMS Workflow

This protocol is designed for a Q-Exactive (Orbitrap) or Q-TOF system. It utilizes a self-validating "Target-Decoy" approach where the absence of the ortho-specific fragment confirms the meta-isomer identity.

Sample Preparation (Bio-fluid)
  • Aliquot: Transfer 200 µL of blood/urine to a centrifuge tube.

  • Internal Standard: Add 20 µL of Methaqualone-d7 (100 ng/mL).

  • Extraction: Liquid-Liquid Extraction (LLE) using 1 mL Ethyl Acetate/Hexane (90:10).

    • Reasoning: Quinazolinones are lipophilic; this mixture minimizes co-extraction of polar matrix interferences.

  • Agitation: Vortex (5 min), Centrifuge (4000 rpm, 10 min).

  • Reconstitution: Evaporate supernatant under

    
    ; reconstitute in 100 µL Mobile Phase A:B (90:10).
    
LC-MS/MS Conditions
  • Column: Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, 2.6 µm).

    • Expert Insight: Phenyl-based stationary phases provide superior selectivity for aromatic isomers via

      
       interactions compared to standard C18.
      
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B (0-1 min)

    
     90% B (8 min) 
    
    
    
    Hold (2 min).
  • Ionization: ESI Positive Mode (+).

  • Acquisition: Parallel Reaction Monitoring (PRM) or Data Dependent MS2 (ddMS2).

    • NCE (Normalized Collision Energy): Stepped 20, 35, 50 eV (Crucial to observe both labile and core fragments).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Blood/Urine) LLE LLE Extraction (EtAc/Hexane) Sample->LLE Clean-up LC LC Separation (Phenyl-Hexyl Column) LLE->LC Selectivity Ionization ESI (+) Source [M+H]+ Generation LC->Ionization Elution MS1 Full Scan MS1 (Exact Mass Filter) Ionization->MS1 m/z 265.1335 MS2 HCD Fragmentation (Stepped NCE) MS1->MS2 Isolation Data Data Analysis Isomer Differentiation MS2->Data Diagnostic Ratios

Figure 1: Step-by-step analytical workflow ensuring matrix removal and isomer-specific fragmentation.

Results & Discussion: The Mechanistic Proof

The confirmation of this compound relies on the absence of the dominant fragmentation pathway seen in Etaqualone.

The "Ortho Effect" (Etaqualone)

In Etaqualone (2-ethyl), the ethyl group is positioned next to the N3 nitrogen. Upon collisional activation:

  • A hydride shift occurs from the ethyl group to the carbonyl oxygen or nitrogen.

  • This facilitates the loss of a methyl radical (

    
    , 15.023 Da).
    
  • Result: A dominant base peak at m/z 249 .

The Meta-Isomer Pathway (3-Ethylphenyl)

In the 3-ethyl isomer, the ethyl group is too far for this specific rearrangement.

  • The molecule retains the ethyl group more strongly, often resulting in the Molecular Ion (m/z 265) remaining the base peak or sharing intensity with the core fragment.

  • High energy collisions cleave the N-C bond connecting the phenyl ring to the quinazolinone core.

  • Result: A distinct, high-intensity fragment at m/z 144.0556 (Quinazolinone core:

    
    ).
    
Diagnostic Data Table
ParameterEtaqualone (2-Ethyl) 3-Ethylphenyl Isomer Interpretation
Precursor Ion ([M+H]+) 265.1335265.1335Indistinguishable by MS1.
Base Peak (MS2) m/z 250.1100 ([M+H]-CH3)m/z 265.1335 or 144.0556 Primary Differentiator.
Fragment m/z 144 Low Intensity (<10%)High Intensity (>60%) Cleavage of the N-Phenyl bond.
Fragment m/z 237 Present (Loss of C2H4)Absent/TraceMcLafferty-type rearrangement possible only in Ortho.
Retention Time Typically Elutes Later Typically Elutes Earlier Ortho-substitution increases steric bulk/shielding.

Fragmentation Pathway Diagram

Fragmentation cluster_Ortho Etaqualone (Ortho-Ethyl) cluster_Meta 3-Ethylphenyl Isomer (Meta-Ethyl) Precursor Precursor Ion [M+H]+ m/z 265.1335 (C17H17N2O)+ Ortho_Mech Ortho-Effect Rearrangement (Proximity Driven) Precursor->Ortho_Mech If 2-Ethyl Meta_Mech No Ortho Interaction High Energy Cleavage Precursor->Meta_Mech If 3-Ethyl Frag_250 Base Peak: m/z 250.1100 [M+H - CH3]+ Ortho_Mech->Frag_250 Frag_144 Diagnostic Peak: m/z 144.0556 (Quinazolinone Core) Meta_Mech->Frag_144 Frag_265 Stable Molecular Ion m/z 265.1335 Meta_Mech->Frag_265

Figure 2: Divergent fragmentation pathways. The "Ortho Effect" drives the loss of methyl in Etaqualone, while the 3-Ethyl isomer favors core cleavage.

Validation & Quality Control

To ensure the identification is legally defensible, the following criteria must be met:

  • Retention Time Matching: The analyte must elute at the same retention time as the certified reference standard (± 0.05 min). Note: 3-Ethyl isomers generally elute earlier than 2-ethyl isomers on Reverse Phase columns due to reduced steric shielding of the polar core.

  • Mass Accuracy: Precursor and fragment ions must be within <5 ppm error.

  • Ion Ratio Confirmation:

    • For this compound, the ratio of 265 : 144 should be consistent with the standard.

    • The presence of a significant 250 peak (>20% of base) indicates contamination with Etaqualone or misidentification.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. [Link]

  • Tusiewicz, K., et al. (2024).[1] "From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study." Toxicology Mechanisms and Methods. [Link]

  • Southern Forensic. (2011). "The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues." Microgram Journal. ]">https://southernforensic.org

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. [Link]

Sources

Beyond the Screen: A Comparative Guide to Analytical Methodologies in NPS Proficiency Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cat and Mouse" Stress Test

Proficiency Testing (PT) for New Psychoactive Substances (NPS) is not merely a compliance checkbox; it is the ultimate stress test for a laboratory’s analytical agility. Unlike routine panels, NPS PT schemes (such as UNODC ICE or LGC AXIO) frequently introduce "unknowns"—novel analogs, structural isomers, or thermally unstable compounds—that defy standard libraries.

This guide objectively compares the performance of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) —specifically Q-TOF and Orbitrap platforms—against the traditional alternatives: Triple Quadrupole (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Thesis: While LC-MS/MS remains the gold standard for sensitivity and GC-MS for spectral matching of volatiles, LC-HRMS offers the highest "survival rate" in NPS proficiency testing due to its ability to perform retrospective analysis and distinguish isobaric interferences.

Comparative Analysis: The Product vs. Alternatives

The Product: LC-HRMS (Q-TOF / Orbitrap)
  • Mechanism: Acquires full-scan data with high mass accuracy (<5 ppm). It captures everything ionizable, regardless of whether the analyst is looking for it.

  • PT Advantage: Retrospective Analysis. If a PT sample contains a novel synthetic opioid (e.g., a nitazene analog) not yet in your library, an HRMS file can be re-interrogated weeks later once the structure is elucidated, without re-injecting the sample.

Alternative A: LC-MS/MS (Triple Quadrupole)[1]
  • Mechanism: Targeted Multiple Reaction Monitoring (MRM).

  • Limitation: "If you don't look for it, you won't see it." In a PT scenario, if the scheme introduces a new cathinone and you have not pre-programmed its specific precursor-to-product ion transition, the result is a False Negative .

Alternative B: GC-MS (Single Quadrupole)
  • Mechanism: Electron Impact (EI) ionization with spectral library matching (NIST/SWGDRUG).

  • Limitation: Many emerging NPS (synthetic cannabinoids, certain cathinones) are thermally unstable or non-volatile. They require derivatization, adding complexity and error sources. Furthermore, many NPS isomers produce identical EI spectra.

Data Summary: Performance Matrix

The following table summarizes the performance of these methodologies specifically within the context of blind PT samples.

FeatureLC-HRMS (Product) LC-MS/MS (Alternative) GC-MS (Alternative)
Detection Mode Untargeted (Full Scan/SWATH)Targeted (MRM)Targeted (SIM/Scan)
PT False Negative Risk Low (Retrospective query possible)High (Blind to non-targets)Medium (Thermal degradation)
Isomer Resolution High (MS/MS + Accurate Mass)Medium (Retention Time dependent)Low (Identical EI spectra)
Sensitivity (LOD) 10–50 pg/mL1–10 pg/mL (Superior)1–10 ng/mL
Library Dependency Formula generation possible w/o libraryStrict library/transition requirementStrict NIST/SWGDRUG dependency
Throughput Medium (Complex data review)High (Automated processing)Low (Long run times)

Deep Dive: The Isomer Challenge in PT

One of the most frequent causes of PT failure is the misidentification of positional isomers (e.g., confusing 3-MMC with 4-MMC).

  • The GC-MS Failure: 3-MMC and 4-MMC produce nearly identical fragment ions in Electron Impact (EI) mass spectrometry (m/z 58 base peak). Without perfect chromatographic separation, they are indistinguishable.

  • The HRMS Solution: While they share the exact mass, HRMS coupled with high-fidelity MS/MS (fragmentation) often reveals subtle differences in ion abundance ratios. Furthermore, HRMS allows for the generation of "pseudo-molecular" ions that are often absent in the harsh ionization of GC-MS.

Critical Insight: In the UNODC ICE rounds, laboratories using LC-HRMS consistently report lower false-positive rates for isomers compared to those relying solely on immunoassay screening or low-resolution GC-MS [1].

Experimental Protocol: The "Universal" NPS Workflow

To maximize PT success, a "Broad Spectrum" extraction and acquisition protocol is recommended. This protocol is designed to capture amphoteric, basic, and neutral NPS from urine or blood.

Phase 1: Sample Preparation (Supported Liquid Extraction - SLE)
  • Rationale: SLE provides cleaner extracts than protein precipitation (PPT) and is faster than solid-phase extraction (SPE), minimizing matrix effects that suppress ionization in LC-MS.

  • Aliquot: Transfer 200 µL of PT Urine sample to a test tube.

  • Internal Standard: Add 20 µL of deuterated mix (e.g., Methamphetamine-d5, Fentanyl-d5).

  • Buffer: Add 200 µL of 0.1% Ammonium Hydroxide (pH ~9) to basify (ensures cathinones/amines are in uncharged state).

  • Load: Load mixture onto a diatomaceous earth SLE cartridge. Wait 5 minutes for absorption.

  • Elute: Apply 2 x 1 mL of Ethyl Acetate:Hexane (50:50).

    • Note: This solvent mix captures both polar cathinones and lipophilic synthetic cannabinoids.

  • Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).

Phase 2: LC-HRMS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • MS Mode: Data Independent Acquisition (DIA) or SWATH.

    • Why? This acquires MS/MS spectra for all precursors, not just the top 5. This is critical for identifying low-abundance NPS in the presence of high-abundance matrix ions.

Visualizations

Diagram 1: The PT "Survival" Workflow

This diagram illustrates the decision-making process when handling a blind PT sample, highlighting the retrospective advantage of HRMS.

PT_Workflow Start Receive Blind PT Sample Prep Universal SLE Extraction Start->Prep Acquire Acquire Full Scan (HRMS) Prep->Acquire Screen Screen Against Current Library Acquire->Screen MatchQ Match Found? Screen->MatchQ Report Report Result MatchQ->Report Yes (High Score) NoMatch Tentative Identification (Formula Generation) MatchQ->NoMatch No External New NPS Alert / PT Answer Key Released NoMatch->External Wait period Retro Retrospective Analysis (No Re-injection) External->Retro Retro->Report Updated ID

Figure 1: The Retrospective Analysis workflow unique to HRMS allows labs to identify missed NPS after the initial screen.

Diagram 2: Isomer Differentiation Logic

A logic gate for distinguishing difficult isomers (e.g., Cathinones) using analytical data.

Isomer_Logic Sample Unknown Peak (m/z 178.1226) RT_Check Retention Time Match? Sample->RT_Check Frag_Check MS/MS Fragment Ratio (e.g. 91/58) RT_Check->Frag_Check Overlapping RT Pos1 Identify: 3-MMC RT_Check->Pos1 RT = 3.2m Pos2 Identify: 4-MMC RT_Check->Pos2 RT = 3.4m Frag_Check->Pos1 Ratio A Frag_Check->Pos2 Ratio B Ambig Report: 'Methcathinone Isomer' (Inconclusive) Frag_Check->Ambig Ratio Indistinguishable

Figure 2: Decision tree for differentiating isobaric NPS using Retention Time (RT) and MS/MS fragmentation ratios.

References

  • United Nations Office on Drugs and Crime (UNODC). (2023). International Collaborative Exercises (ICE) Reports. Retrieved from [Link]

  • Pesce, A. J. (2023).[2] Designer drugs: The challenge of the new psychoactive substances. Journal of Applied Laboratory Medicine. Retrieved from [Link]

  • Krotulski, A. J., et al. (2023).[3] Comprehensive LC-QTOF-MS Analysis for NPS in a Complex Forensic Toxicology World. CFSRE. Retrieved from [Link]

  • Vandergrift, G. W., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2017). LC/Q-TOF as a Method to Detect a Targeted List of 35 Drugs and Metabolites in Urine with Retrospective Data Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

3-Ethylphenyl Etaqualone: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The Core Directive: Disposal of 3-Ethylphenyl etaqualone (an analogue of Etaqualone/Methaqualone) requires a dual-threat mitigation strategy: Chemical Containment and Diversion Control .

As a structural analogue of a Schedule I substance (Etaqualone), this compound falls under the scrutiny of the Federal Analogue Act (in the US) if intended for human consumption. In a research setting, while intent is scientific, the liability remains. Therefore, you must treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) with the chain-of-custody rigor of a controlled substance.

The Golden Rule: Never dispose of this compound down the drain. The only acceptable terminal disposal method is High-Temperature Incineration via a licensed hazardous waste facility.

Part 2: Risk Assessment & Classification

Before initiating disposal, you must characterize the waste stream.[1] This system validates your choice of disposal container and regulatory code.

ParameterClassificationOperational Implication
Chemical Class Quinazolinone DerivativeCNS Depressant. Treat as toxic by ingestion/inhalation.[2]
RCRA Status Non-Listed (Likely)While not explicitly P-listed (like P075 Nicotine), it must be characterized for toxicity. Best Practice: Manage as "Non-RCRA Regulated Pharmaceutical Waste - Incineration Only."
Legal Status Potential AnalogueStrict Chain of Custody Required. Prevent diversion.[3] Witnessed destruction is recommended.
Solubility Lipophilic / Organic SolubleLow water solubility. Do not attempt aqueous neutralization.
Part 3: Personal Protective Equipment (PPE)

Standard "lab coat and glasses" are insufficient for HPAPI analogues. You must establish a Barrier of Exclusion .

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling dry powder outside a fume hood.

  • Dermal (Hands): Double-gloving is mandatory.

    • Inner Layer: Latex or Nitrile (inspection layer).

    • Outer Layer: Nitrile (4 mil minimum) – Provide immediate barrier against organic solvents used in cleaning.

  • Dermal (Body): Tyvek sleeves or disposable gown over lab coat to prevent sleeve contamination during weighing/transfer.

Part 4: Step-by-Step Disposal Protocol
Workflow A: Solid Waste (Pure Substance)

Applicable to: Expired reference standards, synthesized solids, lyophilized powders.

  • Segregation: Do not mix with general trash or general chemical waste. Use a dedicated Wide-Mouth Polyethylene (HDPE) Jar .

  • Solvation (Optional but Recommended): To render the substance unusable immediately (anti-diversion), dissolve the solid in a minimal amount of a compatible solvent (e.g., Methanol or Acetone) before adding to the waste stream. Note: This changes the waste profile to "Ignitable" (D001).

  • Labeling:

    • Primary Label: "Hazardous Waste - Pharmaceutical."

    • Constituents: "this compound (Quinazolinone derivative)."[4]

    • Hazard Check: Toxic, Irritant. (Add "Flammable" if solvated).

  • Sealing: Tamper-evident tape should be applied across the cap.

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures, HPLC effluent, stock solutions.

  • Characterization: Determine the primary solvent.

    • Halogenated: (Dichloromethane, Chloroform) -> Red Can/Tag .

    • Non-Halogenated: (Methanol, Ethyl Acetate, DMSO) -> Clear/White Can .

  • Bulking: Pour into the appropriate carboy.

  • Rinsing: Triple-rinse the original vessel with the primary solvent. Add rinsate to the same waste container. Do not rinse with water yet.

Workflow C: Decontamination of Glassware & Surfaces

The "Triple Rinse" Validation

Since quinazolinones are lipophilic, water washing is ineffective as a primary step.

  • Solvent Wash: Rinse glassware 3x with Acetone or Methanol. Collect ALL rinsate as hazardous waste (Workflow B).

  • Soap & Water: Only after solvent rinsing, wash with detergent and water. This water can go down the drain only if the solvent wash was thorough.

  • UV Verification (Advanced): Many quinazolinones are UV-active. Use a handheld UV lamp (254 nm) to inspect the workspace for glowing residues.

Part 5: Visualization - The Decision Logic

The following diagram illustrates the critical decision points for compliant disposal.

DisposalProtocol Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Mother Liquor/Rinsate SolidContainer Container: Wide-Mouth HDPE Label: 'Toxic - Pharma Waste' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHalogen Non-Halogenated Waste (e.g., MeOH, Acetone) SolventCheck->NonHalogen No Halogens FinalDest TERMINAL DISPOSAL: High-Temp Incineration (Licensed Facility) Halogen->FinalDest Segregated Stream NonHalogen->FinalDest Segregated Stream DiversionCheck Anti-Diversion Step: Dissolve in solvent OR Tamper-Evident Seal SolidContainer->DiversionCheck DiversionCheck->FinalDest

Caption: Operational workflow for segregating this compound waste streams to ensure regulatory compliance and prevent environmental leaching.

Part 6: Emergency & Spill Procedures

In the event of a spill, the priority is containment of the bioactive dust.

  • Evacuate & Ventilate: If a powder spill occurs outside a hood, clear the immediate area.

  • PPE Upgrade: Don N95/P100 respirator and double gloves.

  • Wet Wiping: Do not dry sweep (creates dust). Cover the spill with paper towels soaked in Acetone or Methanol (to solubilize and trap).

  • Collection: Place used towels in a Ziploc bag, seal, and place that bag into the Solid Waste container.

  • Wash: Clean the area with soap and water 3x.

Part 7: Regulatory Documentation

Ideally, maintain a "Cradle-to-Grave" Logbook for this substance.

  • Inbound: Date received/synthesized, Mass.

  • Usage: Date, Mass used, Experiment ID.

  • Disposal: Date, Mass disposed, Waste Manifest #.

Rationale: If a regulatory audit occurs regarding analogue enforcement, this logbook proves the substance was used for research and destroyed, negating "intent for distribution."

References
  • U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[3] Federal Register.[5] [Link]

  • U.S. Drug Enforcement Administration (DEA). (2014).[6] Disposal of Controlled Substances; Final Rule.[5][6] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[7] OSHA 3404-11R. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Etaqualone 3-ethylphenyl analog Monograph.[Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Ethylphenyl Etaqualone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

3-Ethylphenyl etaqualone is a structural analog of Etaqualone and Methaqualone , belonging to the quinazolinone class of sedative-hypnotics.[1] As a designer research chemical, it lacks a specific Occupational Exposure Limit (OEL) or comprehensive toxicological dossier.[1]

Scientific Risk Basis: In the absence of substance-specific data, we must apply the Precautionary Principle . We infer its hazard profile from its pharmacophore (Methaqualone, CAS 340-56-7), which is classified as Acute Toxic (Oral) Category 3 and a potent CNS depressant.[1]

Primary Risks:

  • Inhalation of Particulates: The most critical risk.[1] Aerosolized dust can cause rapid CNS depression, ataxia, and respiratory distress.[1]

  • Dermal Absorption: Quinazolinones are lipophilic (soluble in organic solvents), facilitating potential transdermal uptake, especially if dissolved in DMSO or ethanol.[1]

  • Cross-Contamination: High potency means trace residues can contaminate surfaces, posing risks to unprotected personnel.[1]

Control Banding Assignment: Based on the NIOSH Occupational Exposure Banding process for compounds with unknown OELs but potent structural analogs, this substance is assigned to Occupational Exposure Band (OEB) 4 .

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Redundant Barrier System .[1] We do not rely on a single layer of protection.[1][2][3]

1. Respiratory Protection (Critical)
  • Standard Operation: Work must be performed inside a Class II, Type A2 Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood with HEPA filtration.[1]

  • PPE Layer: If working outside a hood (e.g., equipment maintenance) or handling >100mg of neat powder, a Powered Air-Purifying Respirator (PAPR) with HEPA cartridges is required.[1]

  • Minimum Standard: N95 respirators are insufficient for Band 4 powders due to face-seal leakage.[1] Use a P100 half-face elastomeric respirator as the absolute minimum backup.

2. Dermal Protection (Permeation Resistance)
  • Glove Protocol: Double-gloving is mandatory.[1]

    • Inner Glove: 4 mil Nitrile (High dexterity).[1]

    • Outer Glove: 8 mil Nitrile or Neoprene (Extended cuff).[1]

    • Rationale: Methaqualone analogs are soluble in non-polar solvents.[1] If you are using Dichloromethane (DCM) or Chloroform as a solvent, you must use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves , as nitrile degrades rapidly in chlorinated solvents.[1]

  • Body: Tyvek® 400 (or equivalent) lab coat with elastic wrists.[1] No exposed skin on arms.[1]

3. Ocular Protection
  • Standard: Chemical splash goggles (indirect venting).[1] Safety glasses are insufficient due to the risk of airborne dust entering the eyes.

Summary Table: PPE Requirements

Protection ZoneLow Risk (<10 mg, in solution)High Risk (>10 mg, neat powder)
Respiratory Fume Hood (Sash @ 18")Fume Hood + P100/PAPR
Hand Double Nitrile (4 mil / 5 mil)Double Nitrile (Extended Cuff)
Eye Safety Glasses w/ Side ShieldsChemical Splash Goggles
Body Standard Cotton Lab CoatTyvek Disposable Gown
Part 3: Operational Protocol (The "How")
Experiment: Safe Weighing & Solubilization

Objective: Prepare a 10mM stock solution in DMSO without generating airborne dust.

Workflow Diagram (Logic Flow)

HandlingProtocol cluster_Hood Inside Fume Hood / Containment Start START: Risk Assessment CheckEngineering Verify Fume Hood Airflow (Target: 100 fpm) Start->CheckEngineering Donning Don PPE: Tyvek -> Goggles -> Inner Glove -> Outer Glove CheckEngineering->Donning Weighing Weighing: Use Anti-Static Balance Avoid Spatula Flicking Donning->Weighing SolventAdd Solvent Addition: Add DMSO gently down vessel wall Weighing->SolventAdd Dissolution Vortex/Sonication: Cap TIGHTLY before agitation SolventAdd->Dissolution Decon Decontamination: Wipe containers with Ethanol -> Soap/Water Dissolution->Decon Doffing Doffing Protocol: Outer Gloves -> Gown -> Goggles -> Inner Gloves Decon->Doffing Disposal Disposal: Solid Waste -> Incineration Stream Doffing->Disposal

Figure 1: Step-by-step containment workflow for handling potent research chemicals.[1]

Detailed Steps:
  • Engineering Check: Verify fume hood face velocity is between 80–100 fpm. Place an absorbent pad (plastic-backed) on the work surface to capture spills.

  • Static Control: this compound powder is likely electrostatic.[1] Use an ionizing fan or anti-static gun inside the hood to prevent powder "jumping."

  • Weighing:

    • Never weigh directly onto the balance pan. Use a pre-tared scintillation vial.[1]

    • Transfer powder using a disposable antistatic micro-spatula.[1]

    • Critical: Cap the vial immediately after transfer, before removing it from the balance.

  • Solubilization:

    • This compound is hydrophobic.[1] Do not attempt to dissolve in water first.[1][2]

    • Add organic solvent (DMSO or Ethanol) gently down the side of the vial to minimize aerosolization.

    • Vortex only when the cap is sealed and wrapped with Parafilm.

  • Decontamination:

    • Before removing the stock solution from the hood, wipe the exterior of the vial with a Kimwipe soaked in 70% Ethanol, followed by a dry wipe. Dispose of wipes as hazardous solid waste.[1]

Part 4: Disposal & Decontamination

Decontamination Logic: Since this compound is lipophilic, water alone is ineffective for cleaning surfaces.[1] You must use a surfactant/solvent approach.[1]

  • Primary Clean: Wipe contaminated surfaces with 70% Ethanol or Isopropanol to solubilize residues.[1]

  • Secondary Clean: Follow with a detergent solution (e.g., Alconox) and water to remove the solvent residue.[1]

  • Waste Stream:

    • Solids: All gloves, weigh boats, and contaminated Tyvek must go into Hazardous Solid Waste for incineration.[1]

    • Liquids: All stock solutions must be disposed of in High BTU Organic Waste streams. DO NOT pour down the drain.

Part 5: Emergency Response

Scenario: Accidental Inhalation or Ingestion

  • Immediate Action: Remove the victim from the area to fresh air only if safe to do so (do not become a second victim).

  • Alert: Call Emergency Services immediately. State that the victim has been exposed to a "Potent Sedative-Hypnotic / Quinazolinone." [1]

  • Medical Note: There is no specific antidote (like Naloxone for opioids) for quinazolinone poisoning.[1] Treatment is supportive (airway management).[1] Do NOT administer Flumazenil, as it may lower the seizure threshold in mixed ingestions.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin, as it may enhance absorption.[1]

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary for Etaqualone (CAS 7432-25-9). National Library of Medicine.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylphenyl etaqualone
Reactant of Route 2
Reactant of Route 2
3-Ethylphenyl etaqualone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。